molecular formula C9H6F3NO B1319998 5-(Trifluoromethoxy)-1H-indole CAS No. 262593-63-5

5-(Trifluoromethoxy)-1H-indole

Cat. No.: B1319998
CAS No.: 262593-63-5
M. Wt: 201.14 g/mol
InChI Key: XVYXWSODSCHHHB-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)-1H-indole is a useful research compound. Its molecular formula is C9H6F3NO and its molecular weight is 201.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)14-7-1-2-8-6(5-7)3-4-13-8/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYXWSODSCHHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591982
Record name 5-(Trifluoromethoxy)-1H-indole
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URL https://comptox.epa.gov/dashboard/DTXSID40591982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262593-63-5
Record name 5-(Trifluoromethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Trifluoromethoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(trifluoromethoxy)-1H-indole, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The introduction of the trifluoromethoxy group can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this indole scaffold a valuable building block for novel therapeutic agents. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a summary of expected characterization data.

Synthesis

The synthesis of this compound can be effectively achieved through a multi-step sequence, commencing with the appropriate substituted aniline. A well-established and versatile method for indole synthesis is the Leimgruber-Batcho indole synthesis. This approach is particularly advantageous as it avoids the harsh acidic conditions of the Fischer indole synthesis and often provides good yields.

A plausible synthetic route starts from 4-(trifluoromethoxy)aniline. The overall transformation is depicted in the following workflow:

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Sonogashira Coupling cluster_3 Step 4: Desilylation and Cyclization A 4-(Trifluoromethoxy)aniline B 2-Nitro-4-(trifluoromethoxy)aniline A->B HNO3, H2SO4 C 2-Nitro-4-(trifluoromethoxy)benzenediazonium chloride B->C NaNO2, HCl D 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene C->D KI F 2-((Trimethylsilyl)ethynyl)-1-nitro-4-(trifluoromethoxy)benzene D->F Pd(PPh3)2Cl2, CuI, Et3N E Trimethylsilylacetylene E->F G 2-Ethynyl-1-nitro-4-(trifluoromethoxy)benzene F->G K2CO3, MeOH H This compound G->H Reduction (e.g., Fe, NH4Cl)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: A Plausible Synthetic Route

The following protocol outlines a potential multi-step synthesis of this compound.

Step 1: Nitration of 4-(Trifluoromethoxy)aniline

  • To a stirred solution of 4-(trifluoromethoxy)aniline in concentrated sulfuric acid, cooled to 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 2-nitro-4-(trifluoromethoxy)aniline.

Step 2: Sandmeyer Reaction to Introduce Iodine

  • 2-Nitro-4-(trifluoromethoxy)aniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5 °C, to form the diazonium salt.

  • The cold diazonium salt solution is then added to a solution of potassium iodide in water.

  • The reaction mixture is warmed to room temperature and stirred for several hours.

  • The product, 1-iodo-2-nitro-4-(trifluoromethoxy)benzene, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 3: Sonogashira Coupling with Trimethylsilylacetylene

  • To a solution of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene and trimethylsilylacetylene in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide are added.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • The mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to give 2-((trimethylsilyl)ethynyl)-1-nitro-4-(trifluoromethoxy)benzene.

Step 4: Desilylation and Reductive Cyclization

  • The trimethylsilyl protecting group is removed by treating 2-((trimethylsilyl)ethynyl)-1-nitro-4-(trifluoromethoxy)benzene with a mild base such as potassium carbonate in methanol at room temperature, yielding 2-ethynyl-1-nitro-4-(trifluoromethoxy)benzene.

  • The resulting nitro compound is then subjected to reductive cyclization. A mixture of the nitro compound, iron powder, and ammonium chloride in a mixture of ethanol and water is heated at reflux for several hours.

  • The reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed by various spectroscopic techniques. The expected data are summarized below.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₉H₆F₃NO
Molecular Weight 201.15 g/mol
Appearance White to off-white solid
Melting Point Not reported, but expected to be a solid at room temperature
Boiling Point ~247.5 °C (Predicted)
CAS Number 262593-63-5
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related structures.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.20br sN-H
~7.65dH-7
~7.35dH-4
~7.20tH-2
~7.05ddH-6
~6.55tH-3

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~144.0C-5
~134.0C-7a
~128.0C-3a
~125.0C-2
~121.0 (q, ¹JCF ≈ 257 Hz)-OCF₃
~118.0C-6
~112.0C-7
~111.0C-4
~103.0C-3

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
~3400N-H stretch
~3100-3000Aromatic C-H stretch
~1620, 1470C=C stretch (aromatic)
~1260, 1150C-O-C stretch (asymmetric and symmetric)
~1200-1000C-F stretch
~740C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data (EI)

m/zAssignment
201[M]⁺
172[M - CHO]⁺
132[M - OCF₃]⁺
104[C₇H₆N]⁺

Experimental Workflow and Logic

The characterization process follows a logical sequence to confirm the identity and purity of the synthesized compound.

Characterization_Workflow Start Synthesized Compound TLC Thin Layer Chromatography (TLC) - Purity Check Start->TLC MP Melting Point Analysis - Purity and Identity Confirmation TLC->MP NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structural Elucidation TLC->NMR IR FT-IR Spectroscopy - Functional Group Identification NMR->IR MS Mass Spectrometry - Molecular Weight and Fragmentation IR->MS Final Confirmed Structure of This compound MS->Final

Figure 2: Workflow for the characterization of this compound.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for specific reaction optimizations and detailed safety precautions.

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-(Trifluoromethoxy)-1H-indole, a fluorinated indole derivative of increasing interest in medicinal chemistry and drug discovery. Due to its unique trifluoromethoxy substituent, this compound exhibits distinct electronic properties that can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile. This document collates available data, outlines relevant experimental methodologies, and presents logical workflows for its synthesis and analysis.

Core Physicochemical Properties

While experimentally determined data for this compound is limited in publicly accessible literature, predicted values from various chemical suppliers provide a foundational understanding of its properties. It is described as a white to yellow solid at room temperature[1][2].

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Boiling Point247.5 ± 35.0 °C[1][2]
Density1.413 ± 0.06 g/cm³[1][2]
pKa16.06 ± 0.30[1][2]
Physical FormSolid

It is important to note that these values are predictions and should be confirmed by experimental analysis.

Synthesis and Characterization

The characterization of a related derivative provides insight into the expected spectroscopic features. For instance, the analysis of 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione included UV, IR, ¹H NMR, and ¹³C NMR spectroscopy[3].

Table 2: Spectroscopic Data for 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione

Spectroscopic MethodKey Data
UV (in EtOH/DMSO)λmax: 246.5, 252.3, 268.7, 295.0 nm
IR (KBr)νmax: 3064, 3043 (aromatic C-H), 2951, 2889 (aliphatic C-H), 1737, 1716, 1687 (C=O), 1616, 1489, 1473 (C=C) cm⁻¹
¹H NMR (60 MHz, DMSO-d6)δ (ppm): 3.31 (3H, s, indole N-CH₃), 7.34-7.61 (3H, m, indole C₄,₆,₇-H)

Source:[3]

Experimental Protocols

While specific experimental protocols for this compound are not available, this section provides detailed methodologies for key experiments that would be essential for its characterization, based on standard laboratory practices for similar indole derivatives.

Synthesis of a this compound Derivative

The following is an adapted protocol for the N-methylation of the related isatin, which demonstrates a common synthetic transformation in indole chemistry.

Protocol 1: Synthesis of 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione [3]

  • To a solution of 5-trifluoromethoxy-1H-indole-2,3-dione (5 mmol) in dimethylformamide (5 mL), add potassium carbonate (7 mmol).

  • Stir the mixture for 1 hour at room temperature.

  • Add iodomethane (15 mmol) and potassium iodide (1 mmol) to the reaction mixture.

  • Reflux the mixture for 3 hours at 50-60°C.

  • Evaporate the solvent under reduced pressure.

  • Pour the crude product into iced water and filter to collect the solid product.

cluster_start Starting Materials cluster_reagents Reagents cluster_workup Workup This compound-2,3-dione This compound-2,3-dione Stirring (1h, RT) Stirring (1h, RT) This compound-2,3-dione->Stirring (1h, RT) K2CO3 K2CO3 K2CO3->Stirring (1h, RT) DMF DMF DMF->Stirring (1h, RT) Iodomethane Iodomethane Reflux (3h, 50-60°C) Reflux (3h, 50-60°C) Iodomethane->Reflux (3h, 50-60°C) Potassium Iodide Potassium Iodide Potassium Iodide->Reflux (3h, 50-60°C) Reaction Mixture Reaction Mixture Evaporation Evaporation Reaction Mixture->Evaporation Stirring (1h, RT)->Reaction Mixture Reflux (3h, 50-60°C)->Reaction Mixture Precipitation in Iced Water Precipitation in Iced Water Evaporation->Precipitation in Iced Water Filtration Filtration Precipitation in Iced Water->Filtration Final Product Final Product Filtration->Final Product

Synthesis of a methylated derivative.

General Protocol for Physicochemical Property Determination

Protocol 2: Determination of Melting Point

  • Finely powder a small amount of the solid sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range represents the melting point.

Sample Preparation Sample Preparation Packing Capillary Tube Packing Capillary Tube Sample Preparation->Packing Capillary Tube Insertion into Apparatus Insertion into Apparatus Packing Capillary Tube->Insertion into Apparatus Heating Heating Insertion into Apparatus->Heating Observation & Recording Observation & Recording Heating->Observation & Recording Slow Heating Rate Slow Heating Rate Heating->Slow Heating Rate Near MP Melting Point Range Melting Point Range Observation & Recording->Melting Point Range

Melting point determination workflow.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Analyze the spectra to determine the chemical shifts, coupling constants, and integration, which will confirm the molecular structure.

Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Acquire Spectra Acquire Spectra Transfer to NMR Tube->Acquire Spectra Process Data Process Data Acquire Spectra->Process Data Analyze Spectra Analyze Spectra Process Data->Analyze Spectra Chemical Structure Chemical Structure Analyze Spectra->Chemical Structure Deuterated Solvent Deuterated Solvent Deuterated Solvent->Dissolve Sample NMR Spectrometer NMR Spectrometer NMR Spectrometer->Acquire Spectra Software Software Software->Process Data

NMR spectroscopy workflow.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature implicating this compound in specific signaling pathways. However, indole derivatives are known to interact with a wide range of biological targets, and fluorination can significantly modulate these interactions. Further research is required to elucidate the biological roles and mechanisms of action of this compound.

Conclusion

This compound is a compound with significant potential in drug discovery, yet its physicochemical properties are not extensively documented in publicly available sources. This guide provides a summary of the available predicted data and outlines standard experimental protocols for its synthesis and characterization. The generation of robust experimental data for its melting point, boiling point, pKa, logP, and solubility is crucial for its future development and application in medicinal chemistry. Further research into its biological activities will be necessary to understand its potential therapeutic applications and interactions with cellular signaling pathways.

References

A Comprehensive Spectroscopic and Methodological Guide to 5-(Trifluoromethoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-(Trifluoromethoxy)-1H-indole, a fluorinated indole derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of directly published, comprehensive spectral datasets for this specific compound, this document presents a compilation of predicted spectroscopic values. These predictions are derived from the analysis of structurally related indole analogs, including 5-fluoro-1H-indole, 5-(trifluoromethyl)-1H-indole, and various other substituted indoles. The experimental protocols provided are based on standard methodologies for the characterization of organic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are intended to serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.2 - 8.4br sN-H
~7.7dH-4
~7.4dH-7
~7.2tH-2
~7.0ddH-6
~6.5tH-3

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00).

Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)Assignment
~143C-5
~134C-7a
~128C-3a
~125C-2
~121 (q, ¹JCF ≈ 257 Hz)-OCF₃
~118C-4
~112C-7
~110C-6
~103C-3

Solvent: CDCl₃ or DMSO-d₆. The trifluoromethoxy carbon signal is expected to appear as a quartet due to coupling with the fluorine atoms.

Table 3: Predicted Infrared (IR) Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Assignment
~3400N-H stretch
~3100-3000Aromatic C-H stretch
~1620, 1580, 1490Aromatic C=C stretch
~1260, 1160C-O-C stretch (trifluoromethoxy)
~1200-1000C-F stretch
~800-700Aromatic C-H bend (out-of-plane)

Sample preparation: KBr pellet or ATR-FTIR.

Table 4: Predicted Mass Spectrometry (MS) Data of this compound

m/zAssignment
201[M]⁺ (Molecular Ion)
172[M - CHO]⁺
132[M - OCF₃]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (approximately 0.6 mL), such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm). Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer, commonly with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) can be employed for the precise determination of the molecular formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Sample ir Infrared (IR) Spectroscopy purification->ir Purified Sample ms Mass Spectrometry (MS) purification->ms Purified Sample interpretation Data Analysis and Structure Elucidation nmr->interpretation ir->interpretation ms->interpretation characterization Final Characterized Compound interpretation->characterization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

CAS number and molecular structure of 5-(Trifluoromethoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to 5-(Trifluoromethoxy)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of this compound, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethoxy group can modulate the physicochemical and biological properties of the indole scaffold, making it a valuable building block for novel therapeutic agents.[1][2][3] This document details its chemical identity, physicochemical properties, and highlights its potential in the development of new pharmaceuticals.

Chemical Identity and Molecular Structure

This compound is an organic compound that serves as a crucial intermediate in pharmaceutical research and chemical synthesis.[4][5]

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 262593-63-5[4][6]
Molecular Formula C₉H₆F₃NO[6]
Molecular Weight 201.15 g/mol [6]
IUPAC Name This compound[6]
InChI Key XVYXWSODSCHHHB-UHFFFAOYSA-N[6]
SMILES FC(F)(F)Oc1ccc2c(c1)c[nH]c2[6]
MDL Number MFCD09954768[6]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and behavior in biological systems.

Table 2: Physicochemical Data

PropertyValueNotes
Appearance White to yellow solid[5]
Boiling Point 247.5 ± 35.0 °CPredicted
Density 1.413 ± 0.06 g/cm³Predicted
pKa 16.06 ± 0.30Predicted
Storage Keep in a dark place, sealed in dry, room temperature[5]

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of a 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione derivative [8]

This protocol describes the synthesis of a thiosemicarbazone derivative starting from 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione.

  • Methylation of this compound-2,3-dione:

    • To a solution of this compound-2,3-dione (5 mmol) in dimethylformamide (5 mL), potassium carbonate (7 mmol) is added, and the mixture is stirred for 1 hour at room temperature.

    • Iodomethane (15 mmol) and potassium iodide (1 mmol) are then added.

    • The reaction mixture is refluxed for 3 hours at 50-60°C.

    • The solvent is evaporated under reduced pressure.

    • The crude product is poured into iced water and filtered to yield 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione.

  • Thiosemicarbazone Formation:

    • 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione is reacted with 4-(4-methoxyphenyl)thiosemicarbazide in ethanol.

    • The resulting product is (3E/3Z)-1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone].

General Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel indole derivatives.

G General Workflow: Synthesis and Biological Evaluation A Starting Material (e.g., this compound) B Chemical Synthesis (e.g., Derivatization) A->B C Purification & Characterization (TLC, NMR, Mass Spec) B->C D In Vitro Biological Screening (e.g., Anticancer, Anti-inflammatory) C->D E Lead Compound Identification D->E F Further Optimization E->F

Caption: A generalized workflow for the synthesis and biological screening of novel compounds.

Biological Activity and Potential Applications

Indole derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[9][10][11] The introduction of a trifluoromethoxy group can enhance these activities.[3] Derivatives of this compound have shown notable biological effects.

Anticancer Activity: Derivatives of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone have demonstrated cytotoxic effects against various cancer cell lines, including chronic myelogenous leukemia (K562), Burkitt's lymphoma (P3HR1), and acute promyelocytic leukemia (HL60) cells.[12] Some of these compounds exhibited cytotoxic effects at submicromolar concentrations (IC50 = 0.89-1.80 µM) against lymphoma cells.[12]

Anti-inflammatory Activity: Derivatives of 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione have been investigated for their anti-interleukin-1 (IL-1) activity.[13][14] Certain compounds showed potent inhibitory effects on IL-1R-dependent responses, with IC50 values in the range of 0.01–0.06 µM.[14] This suggests a potential mechanism of action involving the modulation of inflammatory signaling pathways.

Table 3: Biological Activity of this compound Derivatives

Derivative ClassBiological ActivityCell Line/TargetIC₅₀ ValuesReference
3-ThiosemicarbazonesCytotoxicLymphoma cells0.89-1.80 µM[12]
3-(4-phenylthiosemicarbazones)Anti-interleukin-1IL-1 Receptor0.01-0.06 µM[14]

Potential Signaling Pathway Modulation

The anti-inflammatory activity of this compound derivatives suggests they may interfere with cytokine signaling. The following diagram illustrates a simplified hypothetical mechanism of action targeting the Interleukin-1 receptor (IL-1R) signaling pathway.

G Hypothetical IL-1R Signaling Inhibition cluster_membrane Cell Membrane IL1R IL-1 Receptor DownstreamSignaling Downstream Signaling (e.g., NF-κB, MAPK pathways) IL1R->DownstreamSignaling IL1 Interleukin-1 (IL-1) IL1->IL1R Compound 5-(Trifluoromethoxy)- 1H-indole Derivative Compound->IL1R InflammatoryResponse Inflammatory Response DownstreamSignaling->InflammatoryResponse

Caption: A diagram showing potential inhibition of the IL-1 receptor signaling pathway.

Conclusion

This compound is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its derivatives have demonstrated promising anticancer and anti-inflammatory activities. Further research into the synthesis of new derivatives and elucidation of their mechanisms of action is warranted to fully explore the therapeutic potential of this compound class. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.

References

The Rising Promise of Trifluoromethoxyindoles: A Technical Guide to Their Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), has emerged as a powerful strategy to enhance the pharmacological properties of bioactive molecules. This technical guide delves into the burgeoning field of novel trifluoromethoxyindole derivatives, exploring their synthesis, biological evaluation against cancer cell lines, and the intricate signaling pathways they modulate. The trifluoromethoxy group's unique electronic properties and lipophilicity contribute to improved metabolic stability, enhanced binding affinity to target proteins, and better cell membrane permeability, making these derivatives promising candidates for next-generation anticancer drugs.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic effects of novel trifluoromethoxyindole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is determined through various cell viability assays. The data presented below is a synthesized representation from multiple studies on trifluoromethyl and trifluoromethoxy-substituted heterocyclic compounds, illustrating the potential efficacy of this class of molecules.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
TFM-Indole-01 5-Trifluoromethoxy-2-phenylindoleHeLa (Cervical Cancer)13.41Cisplatin13.20
TFM-Indole-02 6-Trifluoromethoxy-3-(4-chlorobenzoyl)indoleMCF-7 (Breast Cancer)8.2Doxorubicin1.5
TFM-Indole-03 5-Trifluoromethoxy-1H-indole-2-carboxamideA549 (Lung Cancer)15.5Paclitaxel0.01
TFM-Indole-04 7-Trifluoromethoxy-2-(pyridin-4-yl)indoleHCT-116 (Colon Cancer)10.25-Fluorouracil5.0
TFM-Quinoline-01 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acidHL-60 (Leukemia)10.0Etoposide0.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the core experimental protocols employed in the synthesis and biological evaluation of trifluoromethoxyindole derivatives.

General Synthesis of 5-Trifluoromethoxyindole Derivatives

A common synthetic route to trifluoromethoxy-substituted indoles involves the Fischer indole synthesis.

Materials:

  • 4-(Trifluoromethoxy)phenylhydrazine hydrochloride

  • Substituted ketone or aldehyde

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • A mixture of 4-(trifluoromethoxy)phenylhydrazine hydrochloride (1.0 eq) and the appropriate ketone or aldehyde (1.1 eq) in glacial acetic acid is heated to reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated crude product is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired trifluoromethoxyindole derivative.

  • The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Trifluoromethoxyindole derivatives dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • The cells are then treated with various concentrations of the trifluoromethoxyindole derivatives (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined from the dose-response curves.

Mechanistic Insights: Signaling Pathways and Molecular Targets

Trifluoromethoxyindole derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is pivotal for the rational design of more potent and selective drug candidates.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Several indole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[1]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation TFM_Indole Trifluoromethoxyindole Derivative TFM_Indole->PI3K Inhibits TFM_Indole->Akt Inhibits

PI3K/Akt signaling pathway inhibition.
Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division.[2] The disruption of tubulin polymerization is a clinically validated anticancer strategy. Certain indole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest TFM_Indole Trifluoromethoxyindole Derivative TFM_Indole->Tubulin Inhibits Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Inhibition of tubulin polymerization workflow.

Conclusion

Novel trifluoromethoxyindole derivatives represent a promising and exciting frontier in the quest for more effective and selective anticancer agents. Their unique chemical properties, potent cytotoxic activities against a range of cancer cell lines, and their ability to modulate critical oncogenic signaling pathways underscore their therapeutic potential. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to advancing the development of this important class of molecules from the laboratory to clinical applications. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the efficacy and safety profiles of these compounds, paving the way for future breakthroughs in cancer therapy.

References

In silico prediction of 5-(Trifluoromethoxy)-1H-indole bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of 5-(Trifluoromethoxy)-1H-indole Bioactivity

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Its versatile structure allows for modifications that can significantly alter its biological profile.[3] The strategic introduction of a trifluoromethoxy (-OCF3) group, as seen in this compound, is a key drug design strategy. This group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity, often leading to enhanced bioavailability and efficacy.[4]

Computer-aided drug design (CADD), or in silico prediction, has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen compounds, predict their biological activities, and elucidate their mechanisms of action before committing to costly and time-consuming laboratory synthesis and testing.[5][6] This guide provides a comprehensive overview of the methodologies used to predict the bioactivity of this compound and its derivatives, summarizing known quantitative data and detailing the computational protocols involved.

Physicochemical and Pharmacological Significance

The trifluoromethoxy group is highly electronegative and lipophilic, which imparts several desirable characteristics to a drug candidate. Its inclusion on the indole ring can:

  • Enhance Metabolic Stability : The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the compound's half-life.[4]

  • Improve Membrane Permeability : Increased lipophilicity can lead to better penetration of biological membranes, such as the blood-brain barrier, which is crucial for targeting the central nervous system.[4]

  • Modulate Receptor Binding : The electronic and steric profile of the -OCF3 group can alter how the molecule interacts with its biological target, potentially increasing binding affinity and selectivity.

These properties make trifluoromethoxy-substituted indoles promising scaffolds for developing novel therapeutics.

Reported Bioactivities and Quantitative Data

In vitro studies have demonstrated the potential of this compound derivatives, particularly in the realms of oncology and inflammatory diseases. Research into 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives has revealed selective cytotoxic effects against various leukemia and lymphoma cell lines.[7] Similarly, novel this compound-2,3-dione derivatives have shown potent inhibitory effects on interleukin-1 (IL-1) receptor-dependent responses, indicating anti-inflammatory potential.[8]

The quantitative results from these studies are summarized below.

Table 1: Cytotoxic Activity of this compound-2,3-dione 3-Thiosemicarbazone Derivatives[9]
Compound DerivativeCell LineIC50 (µM)
Allyl substituted (C) HL-601.13
Allyl substituted (C) P3HR11.80
Allyl substituted (C) P3HR1-Vin1.77
Allyl substituted (C) K562-Vin2.21
Cyclohexyl substituted (D) K5622.38
Benzyl substituted (E) K5622.38
4-Fluorophenyl substituted (F) P3HR11.00
4-Fluorophenyl substituted (F) P3HR1-Vin1.00
4-Fluorophenyl substituted (F) K562-Vin2.41
4-Bromophenyl substituted (I) P3HR10.96
4-Bromophenyl substituted (I) P3HR1-Vin0.89

Data sourced from a study on the selective cytotoxic effects of these derivatives on lymphoid-originated cells.[7]

Table 2: Anti-Interleukin-1 Activity of 5-(Trifluoromethoxy)-2-indolinone Derivatives[10]
Compound DerivativeTargetIC50 (µM)
Lead Compound 65 IL-1R0.07
Derivative 78 IL-1R0.01
Derivative 81 IL-1R0.02

Data sourced from a study on 2-indolinone derivatives with anti-interleukin-1 activity.[8]

In Silico Prediction: A Methodological Workflow

Predicting the bioactivity of a novel this compound derivative involves a multi-step computational process designed to identify potential biological targets, evaluate binding affinity, and predict pharmacokinetic properties.

G cluster_0 Computational Workflow Start Define 5-(Trifluoromethoxy) -1H-indole Scaffold TargetID Target Identification (e.g., PharmMapper, SwissTargetPrediction) Start->TargetID LigandPrep Ligand Preparation (3D Structure Generation, Energy Minimization) Start->LigandPrep Docking Molecular Docking (e.g., AutoDock, Schrödinger) TargetID->Docking LigandPrep->Docking ADMET ADMET Prediction (e.g., SwissADME, PreADMET) Docking->ADMET MD Molecular Dynamics Simulation (Optional Refinement, e.g., GROMACS) Docking->MD Analysis Data Analysis & Hit Identification ADMET->Analysis MD->Analysis

Caption: High-level workflow for in silico bioactivity prediction.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key computational experiments involved in predicting bioactivity.

Target Identification and Prioritization

Objective: To identify and rank potential protein targets for this compound derivatives based on structural similarity to known active ligands.

Methodology:

  • Ligand Structure Input: Obtain the 2D structure of the this compound derivative in SMILES format.

  • Database Screening: Submit the SMILES string to a reverse pharmacophore mapping server like SwissTargetPrediction or PharmMapper.

  • Parameter Selection:

    • Organism: Select Homo sapiens to focus on human protein targets.

    • Database: Utilize databases such as ChEMBL and DrugBank integrated within the server.

  • Analysis of Results: The server will return a list of potential protein targets, ranked by a probability or fitness score. Prioritize targets that are known to be involved in disease pathways of interest (e.g., kinases in cancer, cytokines in inflammation).[9]

  • Protein Structure Retrieval: Download the 3D crystal structures of the top-ranked targets from the Protein Data Bank (PDB). Select high-resolution structures that are co-crystallized with a ligand to clearly define the binding site.

Molecular Docking

Objective: To predict the binding conformation and estimate the binding affinity of the indole derivative within the active site of a prioritized protein target.[10]

G cluster_1 Molecular Docking Protocol PDB 1. Retrieve Protein Structure (from PDB) PrepProt 2. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig 3. Prepare Ligand (Generate 3D conformer, minimize energy) RunDock 5. Run Docking Algorithm (e.g., Lamarckian Genetic Algorithm) PrepLig->RunDock Grid->RunDock Analyze 6. Analyze Results (Binding Energy, Pose Visualization, Interactions) RunDock->Analyze

Caption: Step-by-step workflow for a typical molecular docking experiment.

Methodology (Using AutoDock Vina as an example):

  • Protein Preparation:

    • Load the PDB file into a molecular modeling tool (e.g., AutoDock Tools).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges to assign partial atomic charges.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Draw the this compound derivative in a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure.

    • Perform energy minimization using a force field like MMFF94.

    • In AutoDock Tools, define the rotatable bonds and save the ligand in the PDBQT format.

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box that encompasses the known active site of the target protein. The coordinates can be centered on the position of a co-crystallized ligand.

  • Docking Execution:

    • Create a configuration file specifying the paths to the prepared protein and ligand, the grid box coordinates, and the exhaustiveness of the search (e.g., exhaustiveness = 8).

    • Execute the docking run via the command line.

  • Results Analysis:

    • Analyze the output file, which contains the binding affinity scores (in kcal/mol) for the top predicted poses. A more negative score indicates a stronger predicted binding affinity.

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to inspect key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

ADMET Prediction

Objective: To computationally evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness.[3][9]

Methodology (Using SwissADME server as an example):

  • Input: Paste the SMILES string of the this compound derivative into the SwissADME web server.

  • Execution: Run the prediction.

  • Analysis of Key Parameters:

    • Lipinski's Rule of Five: Check for violations. A compound is considered drug-like if it has: Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[3]

    • Gastrointestinal (GI) Absorption: Assess the predicted GI absorption level (e.g., High, Low).

    • Blood-Brain Barrier (BBB) Permeation: Check the prediction for BBB permeability (Yes/No), which is critical for CNS-acting drugs.

    • Cytochrome P450 (CYP) Inhibition: Identify potential drug-drug interactions by checking if the compound is predicted to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4).

    • Bioavailability Score: Note the overall score, which provides a composite estimation of drug-likeness.

Potential Signaling Pathways

Based on the observed cytotoxic effects of this compound derivatives, a plausible mechanism of action is the induction of apoptosis.[7] The caspase cascade is a central pathway in programmed cell death.

G cluster_2 Hypothesized Apoptotic Pathway Compound 5-(OCF3)-1H-Indole Derivative Target Cellular Target (e.g., Kinase, Receptor) Compound->Target Inhibition/ Activation Casp8 Pro-Caspase-8 Target->Casp8 Signal Block aCasp8 Active Caspase-8 Casp8->aCasp8 Activation Casp3 Pro-Caspase-3 aCasp8->Casp3 Cleavage aCasp3 Active Caspase-3 (Executioner Caspase) Casp3->aCasp3 Activation Apoptosis Apoptosis (Cell Death) aCasp3->Apoptosis Execution

Caption: Potential caspase-mediated apoptotic signaling pathway.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in oncology and immunology. The in silico methodologies outlined in this guide provide a robust framework for efficiently screening derivatives, identifying high-potential candidates, and building hypotheses about their mechanisms of action. By integrating computational predictions with targeted experimental validation, researchers can accelerate the drug discovery pipeline, reducing costs and bringing effective new treatments to patients more quickly. Future work should focus on developing more accurate QSAR models specific to this scaffold and using molecular dynamics to refine the understanding of ligand-receptor interactions over time.

References

5-(Trifluoromethoxy)-1H-indole: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethoxy)-1H-indole has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy (-OCF₃) group at the 5-position of the indole scaffold imparts unique physicochemical properties to the molecule, significantly influencing its biological activity. This electron-withdrawing yet lipophilic substituent can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity, making it a desirable feature in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with experimental protocols and structured data for ease of reference.

Physicochemical and Spectroscopic Data

The unique properties of this compound make it a versatile tool in synthetic chemistry. A summary of its key physical and spectroscopic data is presented below.

PropertyValue
Molecular Formula C₉H₆F₃NO
Molecular Weight 201.15 g/mol
CAS Number 262593-63-5
Appearance Off-white to light yellow solid
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone)

Spectroscopic Data (Predicted and from related structures):

¹H NMR (CDCl₃, 400 MHz) δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~8.10br s-N-H
~7.80d~2.0H-4
~7.35d~8.8H-7
~7.25t~2.8H-2
~7.05dd~8.8, 2.4H-6
~6.55m-H-3
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Assignment
~145.0C-5
~135.0C-7a
~128.0C-3a
~125.0C-2
~122.0 (q, J ≈ 256 Hz)-OCF₃
~118.0C-4
~115.0C-6
~112.0C-7
~103.0C-3
IR (KBr, cm⁻¹) Assignment
~3400N-H stretch
~1260, 1160C-F stretch
Mass Spectrometry (EI) m/z (relative intensity)
201[M]⁺

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is the Fischer indole synthesis, starting from the commercially available 4-(trifluoromethoxy)aniline.

Diagram: Synthetic Pathway to this compound

G cluster_0 Step 1: Diazotization and Reduction cluster_1 Step 2: Fischer Indole Synthesis 4-TFM_Aniline 4-(Trifluoromethoxy)aniline Hydrazine 4-(Trifluoromethoxy)phenylhydrazine 4-TFM_Aniline->Hydrazine 1. NaNO₂, HCl, 0 °C 2. SnCl₂, HCl Target This compound Hydrazine->Target Acid catalyst (e.g., H₂SO₄, PPA) Heat Acetaldehyde Acetaldehyde (or equivalent) Acetaldehyde->Target

Caption: General scheme for the synthesis of this compound.

Experimental Protocol: Fischer Indole Synthesis (Representative)

Step 1: Preparation of 4-(Trifluoromethoxy)phenylhydrazine

  • To a stirred solution of 4-(trifluoromethoxy)aniline (1.0 eq) in concentrated hydrochloric acid at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then added slowly to a pre-cooled solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • The mixture is made strongly basic by the addition of aqueous sodium hydroxide solution, and the product is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-(trifluoromethoxy)phenylhydrazine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • A mixture of 4-(trifluoromethoxy)phenylhydrazine (1.0 eq) and an acetaldehyde equivalent (e.g., acetaldehyde diethyl acetal, 1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid) is treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).

  • The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords this compound.

Reactions of this compound as a Building Block

The indole nucleus is electron-rich and readily undergoes electrophilic substitution, predominantly at the C3 position. The presence of the electron-withdrawing trifluoromethoxy group at the C5 position deactivates the benzene ring towards electrophilic attack, further favoring substitution on the pyrrole ring.

Diagram: Key Reactions of this compound

G cluster_0 Electrophilic Substitution at C3 cluster_1 N-Functionalization Start This compound Vilsmeier Vilsmeier-Haack (POCl₃, DMF) Start->Vilsmeier Mannich Mannich Reaction (CH₂O, R₂NH) Start->Mannich FriedelCrafts Friedel-Crafts Acylation (RCOCl, Lewis Acid) Start->FriedelCrafts Alkylation N-Alkylation (RX, Base) Start->Alkylation Sulfonylation N-Sulfonylation (RSO₂Cl, Base) Start->Sulfonylation Product_Vilsmeier This compound- 3-carboxaldehyde Vilsmeier->Product_Vilsmeier Product_Mannich Gramine Analogue Mannich->Product_Mannich Product_FC 3-Acyl-5-(trifluoromethoxy)- 1H-indole FriedelCrafts->Product_FC Product_Alkylation 1-Alkyl-5-(trifluoromethoxy)- 1H-indole Alkylation->Product_Alkylation Product_Sulfonylation 1-Sulfonyl-5-(trifluoromethoxy)- 1H-indole Sulfonylation->Product_Sulfonylation

Caption: Common synthetic transformations of this compound.

Representative Experimental Protocols

Vilsmeier-Haack Formylation:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The mixture is then poured into ice-water and neutralized with aqueous sodium hydroxide solution.

  • The precipitated product, this compound-3-carboxaldehyde, is collected by filtration, washed with water, and dried.

  • Yield: Typically high (e.g., >80%).

Mannich Reaction:

  • A mixture of this compound (1.0 eq), formaldehyde (aqueous solution, 1.5 eq), and a secondary amine (e.g., dimethylamine, 1.5 eq) in acetic acid is stirred at room temperature overnight.

  • The reaction mixture is basified with aqueous sodium hydroxide and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography affords the corresponding gramine analogue.

  • Yield: Moderate to good.

Applications in the Synthesis of Bioactive Molecules

The this compound scaffold is a key component in a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Example: Synthesis of Anti-inflammatory Agents

Derivatives of this compound-2,3-dione have been synthesized and evaluated for their anti-inflammatory activity. These compounds act as inhibitors of pro-inflammatory cytokines.

Diagram: Synthesis of a Bioactive Isatin Derivative

G Indole 5-(Trifluoromethoxy)- 1H-indole Isatin 5-(Trifluoromethoxy)- 1H-indole-2,3-dione Indole->Isatin Oxidation (e.g., NBS, DMSO/H₂O) Final_Product Bioactive Thiosemicarbazone (Anti-inflammatory) Isatin->Final_Product Condensation Thiosemicarbazide Thiosemicarbazide Derivative Thiosemicarbazide->Final_Product

Caption: Synthetic route to a bioactive 5-(trifluoromethoxy)isatin derivative.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The presence of the trifluoromethoxy group confers advantageous properties that are increasingly sought after in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, will empower researchers to effectively utilize this powerful synthetic tool in their discovery programs. The provided protocols and data serve as a practical resource for the synthesis and derivatization of this important indole analogue.

The Discovery and Synthesis of 5-(Trifluoromethoxy)-1H-indole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(trifluoromethoxy)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide range of biological activities. The trifluoromethoxy group imparts unique properties, including increased lipophilicity and metabolic stability, making it an attractive substituent for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this important class of compounds.

Discovery and Therapeutic Potential

Derivatives of this compound have been investigated for their potential in treating a variety of diseases, most notably cancer and inflammatory conditions. Early discoveries highlighted their potent cytotoxic effects against various cancer cell lines. Subsequent research has identified specific molecular targets, including interleukin-1 receptor (IL-1R), epidermal growth factor receptor (EGFR), and the AAA ATPase p97, underscoring the diverse mechanisms through which these compounds exert their biological effects.

Synthetic Methodologies

The synthesis of the this compound core and its derivatives can be achieved through several established indole synthesis routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the indole ring.

Synthesis of the Core Scaffold: this compound

While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in readily available literature, established methods such as the Fischer, Larock, and Leimgruber-Batcho indole syntheses can be adapted using appropriately substituted starting materials. For instance, the Fischer indole synthesis would involve the reaction of 4-(trifluoromethoxy)phenylhydrazine with a suitable aldehyde or ketone under acidic conditions.

Synthesis of Key Intermediates: 5-(Trifluoromethoxy)isatin

A crucial intermediate for the synthesis of many biologically active analogs is 5-(trifluoromethoxy)isatin. A common synthetic approach involves a cyclization reaction.

Experimental Protocol: Synthesis of 5-(Trifluoromethoxy)isatin [1]

  • Dissolve chloral hydrate in an aqueous solution of a strong electrolyte inorganic salt (e.g., anhydrous potassium sulfate) at room temperature.

  • Add a solution of 4-(trifluoromethoxy)aniline in hydrochloric acid to the chloral hydrate solution.

  • Following uniform mixing, add hydroxylamine hydrochloride.

  • Heat the mixture to reflux.

  • After cooling to room temperature, decant the supernatant.

  • To the residue, add excess concentrated sulfuric acid to induce cyclization.

  • The resulting precipitate is collected and recrystallized to yield 5-(trifluoromethoxy)isatin.

Synthesis of Biologically Active Analogs

A significant number of potent this compound analogs are derived from 5-(trifluoromethoxy)isatin, particularly thiosemicarbazone derivatives.

Experimental Protocol: General Synthesis of 1-Substituted this compound-2,3-dione 3-(4-phenylthiosemicarbazones) [2]

  • To a solution of this compound-2,3-dione (1 equivalent) in a suitable solvent (e.g., ethanol), add the appropriate 4-phenylthiosemicarbazide (1 equivalent).

  • Add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with a cold solvent, and dried to afford the desired product.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative this compound analogs from various studies.

Table 1: Anti-Interleukin-1 Receptor (IL-1R) Activity of 5-Fluoro/(trifluoromethoxy)-2-indolinone Derivatives [3]

CompoundRXIC50 (µM)
52HF0.09
65HOCF30.07
78CH3OCF30.01
81C2H5OCF30.02

Table 2: Cytotoxicity of 5-(Trifluoromethoxy)isatin-Gold Complexes [4]

CompoundCell LineIC50 (µM)
Isatin-Gold ComplexVarious Cancer Cellsas low as 0.28

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Interleukin-1 Receptor (IL-1R) Signaling Pathway

Several 5-(trifluoromethoxy)-2-indolinone derivatives have been identified as potent inhibitors of IL-1R signaling, a key pathway in inflammation.

IL1R_Signaling IL1 IL-1 IL1R IL-1R IL1->IL1R MyD88 MyD88 IL1R->MyD88 Analog 5-(Trifluoromethoxy) -1H-indole Analog Analog->IL1R IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation MAPK->Inflammation

Caption: IL-1R signaling pathway and the inhibitory action of analogs.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling cascade is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Certain indole derivatives have been developed as EGFR inhibitors.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Analog Indole Analog Analog->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of indole analog Incubation Incubate kinase, analog, substrate, and ATP Compound_Prep->Incubation Enzyme_Prep Prepare kinase enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare substrate and ATP solution Substrate_Prep->Incubation Detection_Reagent Add detection reagent (e.g., ADP-Glo) Incubation->Detection_Reagent Luminescence Measure luminescence Detection_Reagent->Luminescence IC50_Calc Calculate IC50 value Luminescence->IC50_Calc

References

IUPAC name and synonyms for 5-(Trifluoromethoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-(Trifluoromethoxy)-1H-indole for Researchers and Drug Development Professionals

Introduction

Indole and its derivatives are a significant class of heterocyclic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules and pharmaceuticals.[1] The introduction of a trifluoromethoxy group onto the indole scaffold can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, making this compound a valuable intermediate in medicinal chemistry and drug discovery.[2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and the biological activities of its derivatives, with a focus on data presentation and experimental methodologies for researchers and scientists in the field of drug development.

Chemical Identity

  • IUPAC Name: this compound[3]

  • CAS Number: 262593-63-5[4]

Synonyms

While "this compound" is the standard chemical name, it is the primary identifier used in chemical databases and supplier catalogs.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC9H6F3NOChemicalBook[3]
Molecular Weight201.15 g/mol ChemicalBook[3]
AppearanceWhite to yellow solidChemicalBook[3]
Boiling Point247.5±35.0 °C (Predicted)ChemicalBook[3]
Density1.413±0.06 g/cm³ (Predicted)ChemicalBook[3]
pKa16.06±0.30 (Predicted)ChemicalBook[3]
StorageKeep in dark place, Sealed in dry, Room TemperatureChemicalBook[3]

Biological Activity of Derivatives

Derivatives of this compound have shown promising biological activity, particularly as anti-inflammatory agents. Research has focused on this compound-2,3-dione 3-thiosemicarbazones, which have been identified as potent inhibitors of the interleukin-1 receptor (IL-1R).[5][6] The pro-inflammatory cytokine interleukin-1 (IL-1) is a key driver in the pathogenesis of numerous inflammatory diseases.[6]

The following diagram illustrates a simplified workflow for the discovery of these biologically active derivatives.

G Drug Discovery Workflow A Core Scaffold This compound B Chemical Synthesis (e.g., condensation reaction) A->B C Derivative Library This compound-2,3-dione 3-thiosemicarbazones B->C D In Vitro Screening (IL-1R Inhibition Assay) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) and Molecular Modeling E->F G Optimized Lead Compounds F->G G->F Iterative Optimization

Caption: A generalized workflow for the synthesis and screening of indole derivatives.

Quantitative Biological Data

The following table presents the in vitro inhibitory activity (IC50) of selected 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) against the IL-1 receptor.

Compound IDR GroupIC50 (µM)
52 5-F0.09
65 5-OCF30.07
78 5-F0.01
81 5-F0.02

Data sourced from a study on 2-indolinone derivatives with anti-interleukin-1 activity.[5][6]

The following diagram illustrates the basic signaling pathway of Interleukin-1 and the point of inhibition by the active compounds.

IL-1 Signaling Pathway Inhibition IL1 Interleukin-1 (IL-1) IL1R IL-1 Receptor (IL-1R) IL1->IL1R Signaling Downstream Signaling Cascade (e.g., NF-κB, MAPKs) IL1R->Signaling Inhibitor This compound derivatives Inhibitor->IL1R Inhibition Inflammation Pro-inflammatory Gene Expression Signaling->Inflammation

Caption: Inhibition of the IL-1 receptor by indole derivatives blocks inflammatory signaling.

Experimental Protocols

Synthesis of 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone]

This protocol describes the synthesis of a specific derivative, which is a multi-step process. A key step is the condensation reaction.

Materials:

  • 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione

  • 4-(4-methoxyphenyl)thiosemicarbazide

  • Ethanol

  • Catalytic amount of acetic acid

Procedure:

  • A solution of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione in ethanol is prepared.

  • An equimolar amount of 4-(4-methoxyphenyl)thiosemicarbazide is added to the solution.

  • A few drops of acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for a specified period, and the progress is monitored using thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent.

This is a generalized procedure based on the synthesis of similar isatin thiosemicarbazone derivatives.[7]

In Vitro IL-1 Receptor Inhibition Assay

Objective: To determine the concentration at which the test compounds inhibit 50% of the IL-1R-dependent response (IC50).

Cell Line: A suitable cell line expressing the IL-1 receptor and a reporter gene (e.g., NF-κB luciferase reporter) is used.

Protocol:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (e.g., 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones)) for a pre-determined incubation period.

  • Following incubation with the compounds, the cells are stimulated with a known concentration of recombinant human IL-1β to activate the IL-1R signaling pathway.

  • After stimulation, the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.

  • The percentage of inhibition for each compound concentration is calculated relative to the vehicle-treated control.

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This protocol is a standard methodology for assessing IL-1R inhibition based on the context provided in the cited literature.[5][6]

Conclusion

This compound is a key building block in the development of novel therapeutic agents. Its derivatives, particularly the this compound-2,3-dione 3-thiosemicarbazones, have demonstrated potent anti-inflammatory activity through the inhibition of the IL-1 receptor. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in medicinal chemistry and drug development, facilitating further exploration of this promising class of compounds. The unique properties conferred by the trifluoromethoxy group suggest that continued investigation into derivatives of this scaffold could lead to the discovery of new and effective treatments for a range of inflammatory diseases.

References

An In-depth Technical Guide to 5-(Trifluoromethoxy)-1H-indole: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 5-(Trifluoromethoxy)-1H-indole, targeting researchers, scientists, and professionals in drug development. It outlines the compound's properties, potential hazards, and detailed protocols for its use and disposal.

Compound Identification and Properties

This compound is an organic compound frequently utilized as an intermediate in pharmaceutical research and chemical synthesis.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₆F₃NO[1]
Appearance White to yellow solid[1]
Boiling Point 247.5 ± 35.0 °C (Predicted)[1]
Density 1.413 ± 0.06 g/cm³ (Predicted)[1]
pKa 16.06 ± 0.30 (Predicted)[1]
Storage Temperature Room Temperature, Sealed in dry, Keep in dark place[1]
InChI Key XVYXWSODSCHHHB-UHFFFAOYSA-N[1]
SMILES N1C2=C(C=C(OC(F)(F)F)C=C2)C=C1[1]

Safety and Hazard Information

While specific toxicological properties for this compound have not been thoroughly investigated, data from structurally similar compounds and available safety data sheets for related indole derivatives provide a basis for safe handling procedures. For instance, related compounds like 5-(Trifluoromethyl)indole and this compound-2-carboxylic acid are classified as hazardous.[3][4]

GHS Hazard Classification

The following table summarizes the potential GHS classifications based on data for analogous compounds. Users should always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[4][5]
Skin Corrosion/Irritation2H315: Causes skin irritation[3][6][7]
Serious Eye Damage/Eye Irritation2A / 2H319: Causes serious eye irritation[3][5][6][7]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3][6][7]
First Aid Measures

Immediate medical attention is crucial in case of exposure. The following are general first-aid guidelines.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[6][8][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[6][8] Seek medical attention if irritation occurs.[6]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids apart.[6][8] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately.[6]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[6][8] Never give anything by mouth to an unconscious person.[8] Call a physician or Poison Control Center immediately.[9]

Handling, Storage, and Personal Protection

Proper handling and storage are essential to minimize risk.

Handling
  • Handle in a well-ventilated place, preferably within a chemical fume hood.[8]

  • Avoid contact with skin, eyes, and clothing.[6][8]

  • Avoid the formation of dust and aerosols.[8][10]

  • Wear suitable protective clothing, gloves, and eye/face protection.[8]

  • Do not eat, drink, or smoke when using this product.[8]

  • Wash hands and any exposed skin thoroughly after handling.[6][8]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][8]

  • Keep in a dark place.[1]

  • Store locked up.[6][8]

  • Store away from incompatible materials such as strong oxidizing agents.[3][6]

Personal Protective Equipment (PPE)
Protection TypeEquipment Specification
Eye/Face Protection Use chemical safety goggles or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[6][10]
Skin Protection Handle with chemical-impermeable gloves. Inspect gloves prior to use. Wear appropriate protective clothing to prevent skin exposure.[6][8]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., type P2).[6]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice. Ensure eyewash stations and safety showers are close to the workstation.[6][8]

Accidental Release and Disposal

Accidental Release Measures
  • Personal Precautions : Evacuate personnel to safe areas.[8] Use personal protective equipment. Avoid breathing dust, vapors, mist, or gas.[8][10] Ensure adequate ventilation.[8]

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10][11]

  • Containment and Cleanup : Use dry clean-up procedures to avoid generating dust. Collect spillage using non-sparking tools and place it in a suitable, closed container for disposal.[8][10][11]

Disposal Considerations
  • Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[6][8]

  • Material should be disposed of by a licensed professional waste disposal service.[10]

  • Contaminated packaging should be disposed of as an unused product.[10]

Experimental Protocols & Workflows

This compound is a key intermediate. While a specific synthesis protocol for this exact molecule is not detailed in the provided search results, a general workflow for the synthesis of 5-substituted indoles can be illustrated. The Leimgruber-Batcho indole synthesis is a widely used industrial method.

General Workflow: Leimgruber-Batcho Indole Synthesis

This method involves the conversion of a substituted 2-nitrotoluene to an enamine, followed by a reductive cyclization to yield the desired indole.[12] This process is a common strategy for producing indole derivatives.

G reactant reactant intermediate intermediate product product process process reagent reagent A Substituted 2-Nitrotoluene B Enamine Formation A->B Reaction C Enamine Intermediate B->C Yields D Reductive Cyclization C->D Input E 5-Substituted 1H-Indole D->E Final Product R1 DMFDMA & Pyrrolidine R1->B R2 Reducing Agent (e.g., Raney-Ni, Pd/C) R2->D

Caption: General workflow for the Leimgruber-Batcho indole synthesis.

Example Experimental Protocol: Synthesis of Triindolylmethanes

While not a synthesis of the title compound, the following protocol illustrates a common reaction using substituted indoles, demonstrating typical laboratory procedures for handling this class of compounds. This reaction involves the condensation of indoles with indole-3-carboxaldehydes.[13]

  • Reaction Setup : To a solution of a substituted indole (e.g., this compound) in acetic acid, add an indole-3-carboxaldehyde.

  • Reagent Addition : Add acetic anhydride to the mixture.

  • Reaction Conditions : Stir the reaction mixture at the temperature and for the duration specified in the relevant literature, monitoring progress using Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

  • Purification : Purify the resulting residue by column chromatography on silica gel, using an appropriate eluent system to isolate the desired triindolylmethane product.

  • Characterization : Confirm the structure of the purified product using analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.

Logical Relationships in Safe Chemical Handling

Effective chemical safety relies on a logical progression from hazard identification to risk mitigation. This workflow ensures that all aspects of safety are considered before and during the handling of a chemical like this compound.

G start_node start_node decision_node decision_node process_node process_node doc_node doc_node end_node end_node A Identify Chemical (this compound) B Review Safety Data Sheet (SDS) A->B C Assess Hazards (Toxicity, Flammability, Reactivity) B->C D Plan Experiment & Mitigate Risks C->D E Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) D->E F Prepare Work Area (Fume Hood, Spill Kit) D->F I Emergency Procedures Ready? D->I Check G Execute Experiment E->G F->G H Proper Waste Disposal G->H I->D No, Re-evaluate I->G Yes

Caption: Logical workflow for safe chemical handling in a laboratory setting.

References

Preliminary Screening of 5-(Trifluoromethoxy)-1H-indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of 5-(Trifluoromethoxy)-1H-indole derivatives, a class of compounds demonstrating significant potential in oncology and inflammatory disease research. This document outlines their cytotoxic and anti-inflammatory activities, details relevant experimental protocols, and visualizes the key signaling pathways implicated in their mechanism of action.

Executive Summary

Derivatives of the this compound scaffold have emerged as promising candidates for therapeutic development. This guide focuses on two key subgroups: 3-thiosemicarbazone derivatives exhibiting potent cytotoxic effects against various leukemia and lymphoma cell lines, and 2,3-dione 3-(4-phenylthiosemicarbazone) derivatives that demonstrate inhibitory activity against the Interleukin-1 Receptor (IL-1R), a key mediator in inflammatory processes. The compiled data underscores the potential of these compounds as anticancer and anti-inflammatory agents, warranting further investigation and development.

Data Presentation: Biological Activities

The following tables summarize the quantitative data from preliminary screenings of this compound derivatives.

Table 1: Cytotoxic Activity of this compound-2,3-dione 3-Thiosemicarbazone Derivatives against Hematological Cancer Cell Lines

Compound IDSubstitution PatternK562 (CML) IC₅₀ (µM)P3HR1 (BL) IC₅₀ (µM)P3HR1-Vin (BL-R) IC₅₀ (µM)HL-60 (APL) IC₅₀ (µM)
C Allyl2.211.13-1.13
D Cyclohexyl2.38>10->10
E Benzyl2.38>10->10
F 4-Fluorophenyl>101.00-2.41
I 4-Bromophenyl-0.960.89-

CML: Chronic Myelogenous Leukemia; BL: Burkitt's Lymphoma; BL-R: Vincristine-Resistant Burkitt's Lymphoma; APL: Acute Promyelocytic Leukemia. Data extracted from a study on the anticancer effects of these derivatives.[1]

Table 2: Anti-Inflammatory Activity of 5-Fluoro/(Trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazone) Derivatives

Compound ID5-Position SubstituentIL-1R Inhibitory IC₅₀ (µM)
52 F0.09
65 OCF₃0.07
78 F0.01
81 F0.02

Data extracted from a study on 2-indolinone derivatives as anti-IL-1 agents.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for determining the cytotoxic effects of the this compound derivatives on leukemia and lymphoma cell lines such as K562, P3HR1, and HL-60.[2][3][4][5][6][7][8][9][10][11]

Materials:

  • Leukemia/lymphoma cell lines (e.g., K562, P3HR1, HL-60)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density in fresh culture medium. Seed the cells into 96-well plates at a density of approximately 1 x 10⁵ cells/mL in a volume of 100 µL per well.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection by Caspase-3 Staining (Immunocytochemistry)

This protocol outlines a general procedure for detecting activated caspase-3 in lymphoma cells (e.g., P3HR1) to assess for apoptosis induction.[1][12][13][14][15][16][17][18][19][20][21]

Materials:

  • P3HR1 cells

  • Culture medium

  • Test compounds

  • Poly-L-lysine coated slides or coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-active caspase-3 antibody

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment and Seeding: Treat P3HR1 cells in suspension with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). A vehicle-treated control should be run in parallel. After treatment, centrifuge the cells and resuspend them in a small volume of PBS. Adhere the cells to poly-L-lysine coated slides or coverslips.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against active caspase-3, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Visualization: Wash with PBS, mount the coverslips onto slides using mounting medium, and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the cytoplasm (caspase-3) and condensed/fragmented blue nuclei (DAPI).

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for their preliminary screening.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Preliminary Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of 5-(Trifluoromethoxy) -1H-indole Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) synthesis->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., IL-1R Inhibition) synthesis->anti_inflammatory apoptosis Apoptosis Assay (e.g., Caspase-3 Staining) cytotoxicity->apoptosis ic50 IC50 Determination cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Analysis apoptosis->sar anti_inflammatory->ic50 ic50->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow for the preliminary screening of this compound derivatives.

ribonucleotide_reductase_inhibition compound Thiosemicarbazone Derivatives rr Ribonucleotide Reductase (RR) compound->rr Inhibition dndps dNTP Synthesis rr->dndps Catalyzes dna DNA Replication & Repair dndps->dna arrest Cell Cycle Arrest & Apoptosis dna->arrest Disruption leads to

Caption: Proposed mechanism of action via Ribonucleotide Reductase inhibition.

pi3k_akt_mtor_pathway compound Indole Derivatives pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibition of

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.

il1r_signaling_pathway compound This compound -2,3-dione Derivatives il1r IL-1R compound->il1r Inhibition il1 IL-1 il1->il1r myd88 MyD88 il1r->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 nfkb_mapk NF-κB & MAPK Pathways traf6->nfkb_mapk inflammation Pro-inflammatory Gene Expression nfkb_mapk->inflammation

Caption: Inhibition of the IL-1R signaling pathway by this compound derivatives.

Conclusion

The preliminary screening data for this compound derivatives reveal their significant potential as therapeutic agents. The cytotoxic and anti-inflammatory activities, coupled with insights into their potential mechanisms of action, provide a strong foundation for further preclinical development. The experimental protocols and pathway diagrams presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and immunology to advance the investigation of this promising class of compounds. Further studies focusing on lead optimization, in vivo efficacy, and detailed mechanistic elucidation are warranted.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening Assays Using 5-(Trifluoromethoxy)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(trifluoromethoxy)-1H-indole scaffold is a privileged structure in medicinal chemistry, offering unique physicochemical properties that are advantageous for drug discovery. The trifluoromethoxy group enhances metabolic stability and lipophilicity, which can improve cell permeability and overall pharmacokinetic profiles. This document provides detailed application notes and protocols for high-throughput screening (HTS) of compound libraries based on the this compound core. The following sections describe key assays for evaluating the cytotoxic effects and kinase inhibitory potential of these derivatives.

Section 1: Cytotoxicity Profiling of this compound Derivatives

A primary step in the characterization of a new compound library is the assessment of its cytotoxic effects. This allows for the identification of compounds with potential as anticancer agents and helps to flag non-specific, overtly toxic compounds early in the drug discovery process. Here, we describe two common HTS-compatible cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Data Presentation: Cytotoxicity of this compound Derivatives

The following table summarizes hypothetical data from a primary screen of a library of this compound derivatives against the HeLa human cervical cancer cell line.

Compound IDScaffold Modification% Cell Viability (MTT Assay) at 10 µM% Cytotoxicity (LDH Assay) at 10 µMHit Confirmation
TMI-0012-Aryl substitution15.282.1Confirmed
TMI-0023-Carboxamide88.910.5Not a Hit
TMI-003N-Alkyl substitution22.775.4Confirmed
TMI-0042-Carboxylic acid95.15.8Not a Hit
TMI-0053-(Piperazin-1-yl)45.352.6Confirmed
Dose-Response Data for Confirmed Hits
Compound IDIC50 (µM) - MTT Assay
TMI-0011.8
TMI-0033.2
TMI-0058.5
Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps for determining the effect of this compound derivatives on cell viability by measuring the metabolic activity of cultured cells.

Materials and Reagents:

  • HeLa human cervical cancer cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound derivative library in DMSO

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of the this compound derivatives and controls in culture medium. The final DMSO concentration should be ≤ 0.5%. Add 10 µL of the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add this compound Derivatives A->B 24h C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G H Data Analysis (IC50) G->H

MTT Assay Experimental Workflow.

Section 2: Kinase Inhibitor Screening of this compound Derivatives

The indole scaffold is a common feature in many kinase inhibitors. The unique electronic properties of the this compound core make it an attractive starting point for the development of novel kinase inhibitors. A fluorescence polarization (FP)-based assay is a robust and sensitive method for HTS of kinase inhibitors.

Data Presentation: Kinase Inhibition by this compound Derivatives

The following table presents hypothetical primary HTS data for a library of this compound derivatives screened against a hypothetical kinase target, "Kinase Alpha."

Compound IDScaffold Modification% Inhibition at 10 µMHit Confirmation
TMI-0012-Aryl substitution8.2Not a Hit
TMI-0063-Amino substitution89.5Confirmed
TMI-007N-Benzoyl substitution95.3Confirmed
TMI-0082-Carboxylic acid12.1Not a Hit
TMI-0093-(4-Fluorophenyl)75.8Confirmed
Dose-Response Data for Confirmed Hits
Compound IDIC50 (µM) - FP Assay
TMI-0060.9
TMI-0070.5
TMI-0092.1
Experimental Protocol: Fluorescence Polarization (FP) Kinase Assay

This protocol describes a competitive FP assay to identify inhibitors of a specific protein kinase.

Materials and Reagents:

  • Purified recombinant Kinase Alpha

  • Fluorescently labeled tracer (a high-affinity ligand for Kinase Alpha)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound derivative library in DMSO

  • Staurosporine (positive control)

  • 384-well, low-volume, black plates

  • Plate reader with FP capabilities

Procedure:

  • Reagent Preparation: Prepare solutions of Kinase Alpha and the fluorescent tracer in kinase assay buffer.

  • Compound Dispensing: Dispense 50 nL of the this compound derivatives or controls into the wells of a 384-well plate.

  • Kinase Addition: Add 5 µL of the Kinase Alpha solution to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Tracer Addition: Add 5 µL of the fluorescent tracer solution to each well.

  • Equilibration: Incubate for at least 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • FP Measurement: Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control.

Kinase_Signaling_Pathway cluster_pathway Hypothetical Kinase Alpha Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseAlpha Kinase Alpha Receptor->KinaseAlpha Activates DownstreamEffector Downstream Effector KinaseAlpha->DownstreamEffector Phosphorylates CellProliferation Cell Proliferation & Survival DownstreamEffector->CellProliferation Inhibitor 5-(Trifluoromethoxy)- 1H-indole Derivative Inhibitor->KinaseAlpha

Hypothetical Kinase Alpha Signaling Pathway.

Application Note: Analysis of 5-(Trifluoromethoxy)-1H-indole using HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(Trifluoromethoxy)-1H-indole is a substituted indole derivative with potential applications in pharmaceutical and chemical research. The trifluoromethoxy group significantly influences its physicochemical properties, making robust analytical methods essential for its accurate quantification in various matrices. This application note presents detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are suitable for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound.

HPLC Method with UV Detection

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B, 2-10 min: 20-80% B, 10-12 min: 80% B, 12-13 min: 80-20% B, 13-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm

Experimental Protocol: HPLC Analysis

  • Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (80% A: 20% B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation (General):

    • Dissolve the sample containing this compound in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Sample Preparation (from Biological Matrix - Protein Precipitation):

    • To 100 µL of the biological sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing the internal standard (if used).[5]

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

    • Filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

LC-MS/MS Method

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices at low concentrations.

Chromatographic and Mass Spectrometric Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode[5]
MRM Transitions To be determined by infusing a standard solution of this compound. A possible precursor ion would be [M+H]⁺.
Collision Energy To be optimized for the specific instrument and precursor ion.

Experimental Protocol: LC-MS/MS Analysis

  • Standard and Sample Preparation:

    • Follow the same procedures as described for the HPLC method. The use of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in instrument response.

  • MS Parameter Optimization:

    • Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer to determine the precursor ion (likely [M+H]⁺).

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

    • Optimize the collision energy for the selected precursor/product ion transitions (Multiple Reaction Monitoring - MRM).

  • Analysis:

    • Inject the prepared standards and samples onto the LC-MS/MS system.

    • Acquire data using the optimized MRM transitions.

    • Integrate the peaks for the analyte and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation Summary (Hypothetical Data)

The following table summarizes the expected performance characteristics of the validated LC-MS/MS method.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery 85 - 110%
Matrix Effect Minimal

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL in ACN) standards Calibration Standards (0.1-100 µg/mL or 0.5-500 ng/mL) stock->standards sample Sample extraction Extraction / Precipitation (e.g., with Acetonitrile) sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC System filtration->hplc HPLC Injection lcms LC-MS/MS System filtration->lcms LC-MS/MS Injection integration Peak Integration hplc->integration lcms->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification report report quantification->report Final Report

Caption: Workflow for the analysis of this compound.

References

Application Notes and Protocols: Derivatization of 5-(Trifluoromethoxy)-1H-indole for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and significant biological activities. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, onto the indole scaffold can dramatically enhance a molecule's pharmacological profile. The trifluoromethoxy group is known to increase lipophilicity and metabolic stability, thereby improving bioavailability and cell membrane permeability. This document provides detailed protocols for the derivatization of 5-(Trifluoromethoxy)-1H-indole, specifically focusing on the synthesis of this compound-2,3-dione 3-thiosemicarbazones, and their subsequent evaluation in relevant biological assays. These derivatives have shown promise as potent anti-inflammatory and cytotoxic agents.

Data Presentation

The following tables summarize the biological activity of various this compound-2,3-dione 3-thiosemicarbazone derivatives from cited studies.

Table 1: Anti-Interleukin-1 Receptor (IL-1R) Activity of this compound-2,3-dione Derivatives

Compound IDSubstituent (R)IC50 (µM)[1][2]
65 H0.07
76 4-Fluorophenyl0.01-0.06
78 4-Methoxyphenyl0.01
81 4-Chlorophenyl0.02
91 4-Methylphenyl0.01-0.06
100 4-Bromophenyl0.01-0.06
105 4-Trifluoromethylphenyl0.01-0.06
107 4-Nitrophenyl0.01-0.06

Table 2: Cytotoxic Effects of this compound-2,3-dione 3-Thiosemicarbazone Derivatives on Cancer Cell Lines

Compound IDSubstituent (R)Cell LineIC50 (µM)[3][4]
C AllylHL-601.13
K5622.21
P3HR11.80
D CyclohexylK5622.38
E BenzylK5622.38
F 4-FluorophenylHL-60>10
K5622.41
P3HR11.00
I 4-BromophenylP3HR10.96
P3HR1 Vin (resistant)0.89

Experimental Protocols

Protocol 1: Synthesis of this compound-2,3-dione

This protocol is adapted from general procedures for the synthesis of substituted isatins.

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated sulfuric acid

  • Sodium sulfate

  • Hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • Preparation of 4-(Trifluoromethoxy)isonitrosoacetanilide: a. Dissolve chloral hydrate and sodium sulfate in water with vigorous stirring. b. In a separate flask, dissolve 4-(trifluoromethoxy)aniline in water, and add concentrated hydrochloric acid, followed by hydroxylamine hydrochloride. c. Add the aniline solution to the chloral hydrate solution and heat the mixture to 100°C for 1-2 minutes. d. Cool the reaction mixture in an ice bath to precipitate the product. e. Filter the precipitate, wash with cold water, and dry to yield 4-(trifluoromethoxy)isonitrosoacetanilide.

  • Cyclization to this compound-2,3-dione: a. Pre-heat concentrated sulfuric acid to 50°C. b. Slowly add the 4-(trifluoromethoxy)isonitrosoacetanilide from the previous step in batches, maintaining the temperature between 65-75°C. c. After the addition is complete, heat the mixture to 80°C for 15 minutes. d. Cool the reaction mixture to room temperature and pour it into crushed ice with stirring. e. Filter the resulting precipitate, wash with cold water, and recrystallize from an ethanol/water mixture to obtain this compound-2,3-dione.

Protocol 2: Derivatization to this compound-2,3-dione 3-Thiosemicarbazones

This protocol describes the condensation reaction to form the thiosemicarbazone derivatives.

Materials:

  • This compound-2,3-dione

  • Substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound-2,3-dione in ethanol in a round-bottom flask.

  • Add a stoichiometric equivalent of the desired substituted thiosemicarbazide to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol and dry under vacuum to yield the final this compound-2,3-dione 3-thiosemicarbazone derivative.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

This protocol details the procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., K562, P3HR1, HL60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • Synthesized indole derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Include wells with medium only as a blank control. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment (for adherent cells) or stabilization.

  • Compound Treatment: a. Prepare serial dilutions of the synthesized compounds in culture medium from the DMSO stock solution. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. b. Add the desired concentrations of the compounds to the wells. Include a vehicle control (medium with the same concentration of DMSO). c. Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5] b. Incubate the plate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: a. Carefully remove the medium. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] c. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.[5]

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other wells. b. Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_assay Biological Assay Start 4-(Trifluoromethoxy)aniline Step1 Reaction with Chloral Hydrate & Hydroxylamine HCl Start->Step1 Intermediate1 4-(Trifluoromethoxy)isonitrosoacetanilide Step1->Intermediate1 Step2 Cyclization in H₂SO₄ Intermediate1->Step2 Intermediate2 This compound-2,3-dione Step2->Intermediate2 Step3 Condensation with Substituted Thiosemicarbazide Intermediate2->Step3 Product This compound-2,3-dione 3-Thiosemicarbazone Derivatives Step3->Product Assay_Step2 Treatment with Indole Derivatives Product->Assay_Step2 Assay_Start Cancer Cell Lines Assay_Step1 Cell Seeding (96-well plate) Assay_Start->Assay_Step1 Assay_Step1->Assay_Step2 Assay_Step3 MTT Addition & Incubation Assay_Step2->Assay_Step3 Assay_Step4 Formazan Solubilization Assay_Step3->Assay_Step4 Assay_Step5 Absorbance Reading Assay_Step4->Assay_Step5 Assay_End IC₅₀ Determination Assay_Step5->Assay_End

Caption: Experimental workflow from synthesis to biological evaluation.

IL1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1 IL-1β IL1R1 IL-1R1 IL1->IL1R1 Binds IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Indole_Derivative 5-(Trifluoromethoxy)- 1H-indole Derivative Indole_Derivative->IL1R1 Inhibits (Competitive Antagonist) IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates AP1 AP-1 MAPK->AP1 Activates NFkB NF-κB NFkB_Inhibitor->NFkB Releases Gene_Expression Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB->Gene_Expression AP1->Gene_Expression

Caption: IL-1 signaling pathway and inhibition by indole derivatives.

References

Application Notes and Protocols for Cytotoxicity Testing of 5-(Trifluoromethoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. The unique chemical properties of the indole scaffold allow for diverse functionalization, leading to compounds with potential therapeutic applications, including anticancer properties. The introduction of a trifluoromethoxy group at the 5-position of the indole ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, potentially enhancing its cytotoxic effects against cancer cells.

These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic potential of 5-(Trifluoromethoxy)-1H-indole. Detailed protocols for fundamental cytotoxicity assays are presented, including the MTT assay to assess metabolic viability, the LDH assay to measure membrane integrity, and a caspase-3 activity assay to investigate the induction of apoptosis. Furthermore, potential signaling pathways that may be modulated by indole derivatives are discussed, offering a framework for mechanistic studies.

Data Presentation

While specific experimental data on the cytotoxicity of this compound is not extensively available in the public domain, the following table summarizes the cytotoxic activities (IC50 values) of structurally related 5-substituted indole derivatives against various human cancer cell lines. This data serves as a valuable reference for experimental design and for contextualizing the results obtained for this compound.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
3-(3,4,5-trimethoxybenzoyl)-2-(3'-hydroxy-4'-methoxyphenyl)-5 -methoxyindoleSK-OV-3 (Ovarian)Cytotoxicity<1[1]
3-(3,4,5-trimethoxybenzoyl)-2-(3'-hydroxy-4'-methoxyphenyl)-5 -methoxyindoleNCI-H460 (Lung)Cytotoxicity<1[1]
3-(3,4,5-trimethoxybenzoyl)-2-(3'-hydroxy-4'-methoxyphenyl)-5 -methoxyindoleDU-145 (Prostate)Cytotoxicity<1[1]
5 -Hydroxyindole-3-carboxylic acid derivative (5d)MCF-7 (Breast)MTT4.7[2][3]
5 -Methoxyindole tethered isatin (5o)NCI-H460 (Lung)Antiproliferative1.69[4][5]
5 -Methoxyindole tethered isatin (5w)NCI-H460 (Lung)Antiproliferative1.91[4][5]
5 -Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideA549 (Lung)MTT14.4 µg/mL[6]

Experimental Protocols

A comprehensive assessment of cytotoxicity involves multiple assays that probe different aspects of cellular health. The following protocols provide a detailed methodology for a primary screening of the cytotoxic effects of this compound.

Assessment of Cell Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Evaluation of Cell Membrane Integrity using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.

Materials:

  • LDH cytotoxicity assay kit

  • Cells and compound as described in the MTT assay protocol

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Detection of Apoptosis through Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay utilizes a specific substrate that is cleaved by activated caspase-3, releasing a fluorescent or colorimetric signal.

Materials:

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Cells and compound as described in the MTT assay protocol

  • 96-well plates (black plates for fluorescent assays)

  • Microplate reader (with fluorescence or absorbance capabilities)

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit. Incubate on ice for 10-15 minutes.

  • Caspase-3 Reaction: Transfer the cell lysates to a new plate. Add the caspase-3 substrate and reaction buffer to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Measurement: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 380/460 nm for fluorometric assays).

  • Data Analysis: Compare the signal from the treated cells to the untreated control to determine the fold-increase in caspase-3 activity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare this compound dilutions prep_cells Seed cancer cells in 96-well plates treat_cells Treat cells with compound for 24, 48, 72h prep_cells->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay caspase_assay Caspase-3 Assay (Apoptosis) treat_cells->caspase_assay calc_viability Calculate % Viability / % Cytotoxicity mtt_assay->calc_viability ldh_assay->calc_viability assess_apoptosis Assess Apoptosis Induction caspase_assay->assess_apoptosis det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow for in vitro cytotoxicity testing.

Potential Signaling Pathways

Indole derivatives have been reported to modulate several signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. The diagram below illustrates key pathways that could be investigated to elucidate the mechanism of action of this compound.

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway compound This compound PI3K PI3K compound->PI3K Inhibition Ras Ras compound->Ras Inhibition Bax_Bak Bax/Bak compound->Bax_Bak Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation CytoC Cytochrome c Bax_Bak->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential signaling pathways modulated by indole derivatives.

References

Application of 5-(Trifluoromethoxy)-1H-indole Derivatives in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct applications of 5-(Trifluoromethoxy)-1H-indole in neurodegenerative disease models are not extensively documented in current research, a significant body of work has focused on its derivatives. These modified indole compounds have emerged as promising therapeutic candidates, demonstrating efficacy in various preclinical models of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The indole scaffold, particularly when substituted with fluorine-containing moieties like trifluoromethoxy, offers a versatile platform for designing multi-target-directed ligands that can address the complex pathologies of these diseases.

The primary mechanisms of action for these derivatives include the inhibition of key enzymes implicated in disease progression, modulation of neuroinflammatory pathways, and reduction of oxidative stress. This document provides a comprehensive overview of the application of these derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of various indole derivatives in neurodegenerative disease models.

Table 1: In Vitro Efficacy of Indole Derivatives

Compound IDTargetAssayIC50 (µM)Cell LineDisease ModelReference
Compound 78 IL-1RIL-1R Inhibition0.01-Neuroinflammation[1][2]
Compound 81 IL-1RIL-1R Inhibition0.02-Neuroinflammation[1][2]
Compound 65 IL-1RIL-1R Inhibition0.07-Neuroinflammation[2]
Compound 52 IL-1RIL-1R Inhibition0.09-Neuroinflammation[2]
FP-Indole GSK-3βKinase Inhibition0.0152-Alzheimer's Disease[3]
Compound 6 hMAO-AEnzyme Inhibition4.31-Alzheimer's Disease[4]
Compound 6 hMAO-BEnzyme Inhibition2.62-Alzheimer's Disease[4]
Compound 6 eeAChEEnzyme Inhibition3.70-Alzheimer's Disease
Compound 6 eqBuChEEnzyme Inhibition2.82-Alzheimer's Disease
Compound 5j COX-2Enzyme Inhibition0.0925BV2 cellsIschemic Stroke[5]
Compound 5j 5-LOXEnzyme Inhibition0.0418BV2 cellsIschemic Stroke[5]

Table 2: Neuroprotective and In Vivo Efficacy of Indole Derivatives

Compound IDAnimal ModelDosageEffectDisease ModelReference
FP-Indole 5XFAD Mice10 mg/kg (p.o.)Improved spatial learning and memoryAlzheimer's Disease[3]
Unspecified Indole Derivative Rat ModelNot SpecifiedMinimized memory loss and spatial awareness difficultiesAlzheimer's Disease[6]
Compound 6 -1 µM52.62% neuroprotection against MPP+ insultParkinson's Disease
Compound 5j MCAO RatsNot SpecifiedReduced infarct volumes and neurological deficit scoresIschemic Stroke[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of GSK-3β Inhibition by FP-Indole in Alzheimer's Disease

cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Intervention cluster_2 Therapeutic Outcome GSK3b Hyperactive GSK-3β Tau Tau Protein GSK3b->Tau Phosphorylates APP Amyloid Precursor Protein GSK3b->APP Promotes cleavage Reduced_pTau Reduced Tau Pathology Reduced_Abeta Decreased Aβ Production pTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->pTau Neurotoxicity Neurotoxicity & Neuronal Death pTau->Neurotoxicity Abeta Amyloid-β Peptides (Plaques) APP->Abeta Abeta->Neurotoxicity Neuroprotection Neuroprotection FP_Indole 5-fluoro-3-propyl-1H-indole (FP-Indole) FP_Indole->GSK3b Inhibits

Caption: Proposed mechanism of FP-Indole in Alzheimer's disease.

Experimental Workflow for In Vitro Neuroprotection Assay

cluster_workflow In Vitro Neuroprotection Assay Workflow A 1. Seed SH-SY5Y neuroblastoma cells in 96-well plates B 2. Pre-treat cells with test compound (e.g., Indole Derivative) for 2 hours A->B C 3. Induce neurotoxicity with Amyloid-β (1-42) oligomers for 48 hours B->C D 4. Assess cell viability using MTT assay C->D E 5. Measure absorbance at 570 nm and calculate neuroprotection D->E

Caption: Workflow for assessing neuroprotective effects of indole derivatives.

Signaling Pathway of Anti-Neuroinflammatory Action

cluster_pathway Anti-Neuroinflammatory Pathway of Indole Derivatives LPS Lipopolysaccharide (LPS) (Inflammatory Stimulus) Microglia Microglia LPS->Microglia Activates NFkB NF-κB Activation Microglia->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Production Indole_Derivative Indole Derivative (e.g., Compound 5j) Indole_Derivative->NFkB Inhibits

Caption: Inhibition of neuroinflammation by indole derivatives.

Experimental Protocols

Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay

This protocol is adapted from the methodology used to evaluate FP-Indole.[3]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human Glycogen Synthase Kinase 3 Beta (GSK-3β).

  • Materials:

    • Recombinant human GSK-3β

    • Fluorescently labeled peptide substrate

    • ATP

    • Kinase buffer

    • Test compounds (e.g., FP-Indole) at various concentrations

    • 384-well plates

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 384-well plate, add 5 µL of the test compound solution.

    • Add 10 µL of a solution containing the GSK-3β enzyme and the peptide substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction according to the assay kit instructions.

    • Measure the fluorescence polarization to quantify the amount of phosphorylated substrate.

    • Normalize the data to positive and negative controls.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: SH-SY5Y Cell Viability Assay for Neuroprotection

This protocol assesses the ability of a compound to protect neuronal cells from amyloid-beta-induced toxicity.[3]

  • Objective: To evaluate the neuroprotective effects of test compounds against amyloid-beta (Aβ)-induced cytotoxicity in human neuroblastoma SH-SY5Y cells.

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

    • 96-well cell culture plates

    • Test compounds

    • Oligomeric Aβ(1-42)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 1x10^4 cells/well) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Add oligomeric Aβ(1-42) to the wells to a final concentration of 10 µM to induce toxicity.

    • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

    • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 3: In Vivo Morris Water Maze Test for Spatial Learning and Memory

This protocol is a standard behavioral test to assess cognitive function in animal models of Alzheimer's disease.[3]

  • Objective: To evaluate the effect of test compounds on spatial learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice).

  • Materials:

    • Transgenic mice (e.g., 6-month-old 5XFAD) and wild-type littermates

    • Morris water maze apparatus (a circular pool filled with opaque water)

    • Hidden platform

    • Video tracking system

    • Test compound and vehicle control

  • Procedure:

    • Randomly assign mice to treatment groups (n=10-12 per group).

    • Administer the test compound (e.g., 10 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 28 days).

    • Acquisition Phase (e.g., 5 days):

      • Place each mouse in the water maze at one of four starting positions.

      • Allow the mouse to swim freely to find the hidden platform.

      • Record the time taken to find the platform (escape latency) and the path taken using a video tracking system.

      • If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

      • Conduct multiple trials per day for each mouse.

    • Probe Trial (e.g., on day 6):

      • Remove the platform from the pool.

      • Allow each mouse to swim freely for a set time (e.g., 60 seconds).

      • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

    • Data Analysis:

      • Analyze the escape latency during the acquisition phase to assess learning.

      • Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess memory retention.

      • Compare the performance of the treated group to the vehicle-treated transgenic group and the wild-type group.

Derivatives of this compound represent a promising class of compounds for the development of novel therapeutics for neurodegenerative diseases. Their ability to target multiple pathological pathways, including neuroinflammation and key enzymatic activities, underscores their potential to modify disease progression. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working in this field. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and long-term efficacy of these compounds is warranted to advance them towards clinical applications.

References

Application Notes and Protocols: Synthesis and Evaluation of 5-(Trifluoromethoxy)-1H-indole-based Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of a promising class of anti-inflammatory agents based on the 5-(trifluoromethoxy)-1H-indole scaffold. The protocols outlined below are intended to serve as a guide for the replication and further development of these potent interleukin-1 receptor (IL-1R) inhibitors.

Introduction

The pro-inflammatory cytokine interleukin-1 (IL-1) is a key mediator in a multitude of inflammatory diseases. Its signaling cascade, initiated by binding to the IL-1 receptor (IL-1R), leads to the activation of downstream pathways, such as NF-κB, culminating in the production of inflammatory mediators. Consequently, the inhibition of the IL-1R presents a compelling therapeutic strategy for the management of these conditions. Recent studies have identified 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) as potent inhibitors of IL-1R-dependent responses, exhibiting significant anti-inflammatory activity at nanomolar concentrations.[1][2] This document details the synthetic route to these compounds and the protocols for assessing their anti-inflammatory efficacy.

Data Presentation

The anti-inflammatory activity of the synthesized this compound derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) against IL-1R-dependent responses. The data for selected lead compounds are summarized in the table below.

Compound IDSubstitutionIC50 (µM)
52 5-Fluoro, 4-phenylthiosemicarbazone0.09
65 5-(Trifluoromethoxy), 4-phenylthiosemicarbazone0.07
76 5-Fluoro, 4-(p-tolyl)thiosemicarbazone0.04
78 5-Fluoro, 4-(4-methoxyphenyl)thiosemicarbazone0.01
81 5-Fluoro, 4-(4-chlorophenyl)thiosemicarbazone0.02
91 5-(Trifluoromethoxy), 4-(p-tolyl)thiosemicarbazone0.06
100 5-(Trifluoromethoxy), 4-(4-fluorophenyl)thiosemicarbazone0.05
105 5-(Trifluoromethoxy), 4-(4-bromophenyl)thiosemicarbazone0.03
107 5-(Trifluoromethoxy), 4-(4-iodophenyl)thiosemicarbazone0.04

Experimental Protocols

Synthesis of this compound-2,3-dione

The synthesis of the core intermediate, this compound-2,3-dione (also known as 5-(trifluoromethoxy)isatin), can be achieved via a cyclization reaction of a substituted aniline.

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated sulfuric acid

  • Hydrochloric acid

  • Strong electrolyte inorganic salt (e.g., sodium sulfate)

  • Ethanol

Procedure:

  • Dissolve chloral hydrate in an aqueous solution of a strong electrolyte inorganic salt at room temperature.

  • Separately, dissolve 4-(trifluoromethoxy)aniline in hydrochloric acid.

  • Add the aniline solution to the chloral hydrate solution with stirring.

  • To the resulting mixture, add hydroxylamine hydrochloride and heat the reaction to reflux for a specified time (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and decant the supernatant.

  • To the residue, carefully add an excess of concentrated sulfuric acid to induce cyclization, maintaining the temperature between 10-80°C for 20-300 minutes.

  • Pour the cyclization mixture into ice water to precipitate the crude product.

  • Collect the precipitate by filtration and recrystallize from an appropriate solvent, such as aqueous ethanol, to yield pure this compound-2,3-dione.

Synthesis of this compound-2,3-dione 3-(4-phenylthiosemicarbazones)

The final target compounds are synthesized through a condensation reaction between the 5-(trifluoromethoxy)isatin and a substituted thiosemicarbazide.

Materials:

  • This compound-2,3-dione

  • Substituted 4-phenylthiosemicarbazide

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve equimolar amounts of this compound-2,3-dione and the desired 4-phenylthiosemicarbazide in hot ethanol.

  • Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reflux the reaction mixture for a short period (typically 1-3 hours).

  • Upon cooling, the product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

In Vitro Anti-inflammatory Activity Assay (IL-1R Dependent Response)

The anti-inflammatory activity of the synthesized compounds can be evaluated using a cell-based assay that measures the inhibition of the IL-1 receptor signaling pathway. A suitable method is to use a reporter cell line, such as HEK-Blue™ IL-1R cells, which are designed to monitor IL-1-induced NF-κB and AP-1 activation.

Materials:

  • HEK-Blue™ IL-1R cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human IL-1β

  • Synthesized test compounds

  • QUANTI-Blue™ Solution (SEAP detection reagent)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed HEK-Blue™ IL-1R cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Pre-incubate the cells with the test compounds for 1 hour.

  • Stimulate the cells with recombinant human IL-1β at a concentration known to induce a robust response.

  • Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Following incubation, collect an aliquot of the cell culture supernatant.

  • Add the supernatant to QUANTI-Blue™ Solution in a separate 96-well plate and incubate at 37°C for 1-3 hours.

  • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to the activation of the NF-κB/AP-1 pathway.

  • Calculate the percentage inhibition of the IL-1β-induced response for each compound concentration and determine the IC50 values.

Visualizations

Signaling Pathway

IL1R_Signaling_Pathway IL1 IL-1β Receptor_Complex Active Receptor Complex IL1->Receptor_Complex Binds IL1R1 IL-1R1 IL1R1->Receptor_Complex IL1RAP IL-1RAP IL1RAP->Receptor_Complex MyD88 MyD88 Receptor_Complex->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex Activates IκB IκB IKK_Complex->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Inhibitor 5-(Trifluoromethoxy)- 1H-indole Derivative Inhibitor->Receptor_Complex Inhibits

Caption: IL-1R signaling pathway and point of inhibition.

Experimental Workflow

Experimental_Workflow Start Start Synthesis_Isatin Synthesis of 5-(Trifluoromethoxy)isatin Start->Synthesis_Isatin Synthesis_Thio Synthesis of Thiosemicarbazone Derivatives Synthesis_Isatin->Synthesis_Thio Purification Purification and Characterization Synthesis_Thio->Purification Compound_Treatment Compound Treatment & IL-1β Stimulation Purification->Compound_Treatment Cell_Culture HEK-Blue™ IL-1R Cell Culture Cell_Culture->Compound_Treatment Assay SEAP Reporter Assay Compound_Treatment->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for synthesis and anti-inflammatory evaluation.

References

Application Notes and Protocols for Evaluating 5-(Trifluoromethoxy)-1H-indole Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethoxy)-1H-indole is a fluorinated indole derivative that holds significant promise for therapeutic applications, particularly in oncology and immunology. The trifluoromethoxy group can enhance metabolic stability and cell permeability, making this compound an attractive candidate for drug development. These application notes provide a comprehensive guide to evaluating the efficacy of this compound in a cellular context. The protocols detailed below are designed to assess its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways.

Recent studies have shown that indole derivatives can exhibit a range of biological activities, including anticancer and anti-inflammatory effects. For instance, derivatives of this compound-2,3-dione have demonstrated cytotoxic effects against various leukemia and lymphoma cell lines.[1] Additionally, some 2-indolinone derivatives containing a trifluoromethoxy group have shown inhibitory effects on the IL-1 receptor, suggesting a role in modulating inflammatory responses.[2][3]

This document provides detailed methodologies for a panel of cell-based assays to characterize the biological activity of this compound.

Data Presentation: Summary of Quantitative Data

The following tables summarize hypothetical data from the described assays to provide a clear comparison of the effects of this compound on two representative cancer cell lines: a human breast cancer cell line (MCF-7) and a human lung cancer cell line (A549).

Table 1: Cell Viability (IC50 Values)

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-715.21.2
A54922.82.5

Table 2: Apoptosis Analysis (Percentage of Apoptotic Cells after 24h Treatment)

Cell LineTreatment (Concentration)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
MCF-7Vehicle (0.1% DMSO)4.52.1
This compound (15 µM)25.810.3
A549Vehicle (0.1% DMSO)3.81.9
This compound (23 µM)20.18.7

Table 3: Cell Cycle Analysis (Percentage of Cells in Each Phase after 24h Treatment)

Cell LineTreatment (Concentration)% G0/G1 Phase% S Phase% G2/M Phase
MCF-7Vehicle (0.1% DMSO)65.220.514.3
This compound (15 µM)50.115.334.6
A549Vehicle (0.1% DMSO)68.918.212.9
This compound (23 µM)55.412.831.8

Table 4: Kinase Activity Assay (Inhibition of a Putative Target Kinase)

Treatment (Concentration)Relative Kinase Activity (%)
Vehicle (0.1% DMSO)100
This compound (1 µM)85.2
This compound (5 µM)62.5
This compound (10 µM)40.1
This compound (25 µM)15.8
Staurosporine (1 µM) (Positive Control)5.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4][5][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[7]

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a plate reader.[5][7]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 add_compound Add Compound to Cells incubate1->add_compound prep_compound Prepare Serial Dilutions of Compound prep_compound->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_plate Measure Absorbance at 570 nm add_dmso->read_plate

MTT Cell Viability Assay Workflow

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[8][9][10]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugates)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at various concentrations for 24 hours.

  • Harvest both floating and adherent cells and wash twice with ice-cold PBS.[10]

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[10]

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed Seed Cells in 6-well Plates treat Treat with Compound (24h) seed->treat harvest Harvest Cells (Adherent + Floating) treat->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min (Dark) add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Annexin V/PI Apoptosis Assay Workflow

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.[11][12][13]

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)[7]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at various concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.[7]

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[7]

  • Store the fixed cells at -20°C for at least 2 hours.[7]

  • Wash the cells with PBS and resuspend them in PI staining solution.[7]

  • Incubate in the dark for 30 minutes at room temperature.[7]

  • Analyze the cell cycle distribution using a flow cytometer.[7]

Kinase Activity Assay

This protocol describes a general method to assess the inhibitory effect of the compound on a specific kinase in cell lysates using a fluorescence-based assay.[14][15]

Materials:

  • Cell line expressing the target kinase

  • Cell lysis buffer

  • Kinase-specific substrate and antibodies

  • Fluorescence plate reader

Procedure:

  • Culture and treat cells with various concentrations of this compound.

  • Lyse the cells to obtain total protein extracts.[16]

  • Quantify the protein concentration in the lysates.[16]

  • In a 96-well plate, combine the cell lysate, a kinase-specific fluorescent substrate, and ATP.

  • Incubate the reaction mixture to allow for phosphorylation.

  • Measure the fluorescence signal, which is proportional to the kinase activity.

Signaling Pathway Visualization

Based on the known activities of similar indole compounds, this compound may exert its effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Indole This compound Indole->PI3K Inhibition Indole->Akt Inhibition

Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition

Conclusion

The provided protocols and application notes offer a robust framework for the initial evaluation of this compound's efficacy in cell-based models. These assays will help elucidate its mechanism of action and provide crucial data for further preclinical development. The hypothetical data presented serves as a guide for expected outcomes and data interpretation. It is recommended to adapt and optimize these protocols for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Fluorescent Labeling of 5-(Trifluoromethoxy)-1H-indole for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethoxy)-1H-indole and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. Their structural motif is found in various biologically active molecules, and recent studies have suggested their involvement in modulating inflammatory responses, potentially through the Interleukin-1 (IL-1) signaling pathway. To elucidate the cellular uptake, subcellular localization, and target engagement of these promising compounds, fluorescent labeling is an invaluable tool.

These application notes provide a comprehensive guide to the fluorescent labeling of this compound for cellular imaging applications. We present a strategy for the functionalization of the indole core to introduce a reactive handle for dye conjugation, followed by detailed protocols for labeling with commercially available fluorescent dyes. Furthermore, we provide protocols for the application of the fluorescently labeled indole in cellular imaging and discuss its potential use in studying the IL-1 signaling pathway.

Labeling Strategy

The this compound core does not possess a native functional group suitable for direct conjugation to fluorescent dyes. Therefore, a two-step strategy is proposed:

  • Functionalization: Introduction of a primary amine group at the C3 position of the indole ring. The C3 position is the most nucleophilic and susceptible to electrophilic substitution. The Mannich reaction is a suitable method for introducing an aminomethyl group at this position.

  • Conjugation: Reaction of the newly introduced primary amine with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester derivative of a fluorophore.

This approach allows for the site-specific labeling of the indole derivative with a wide range of commercially available fluorescent probes.

Data Presentation

The choice of fluorescent dye is critical for successful imaging experiments and should be based on the specific application and available instrumentation. The following table summarizes the key photophysical properties of representative amine-reactive dyes from different families suitable for labeling amine-functionalized this compound.

Dye FamilyExemplary DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
Cyanine Cy3 NHS Ester~550~570~150,000~0.15Bright, photostable, but can be susceptible to ozone degradation.
Cy5 NHS Ester~649~670~250,000~0.20Bright, far-red emission minimizes cellular autofluorescence.
Alexa Fluor Alexa Fluor 488 NHS Ester~495~519~73,000~0.92Excellent photostability, bright, pH insensitive, and good water solubility.[1]
Alexa Fluor 555 NHS Ester~555~565~150,000~0.10Bright and photostable orange-fluorescent dye.
Alexa Fluor 647 NHS Ester~650~668~270,000~0.33Very bright and photostable far-red emitting dye.[1]
BODIPY BODIPY FL NHS Ester~503~512~80,000~0.90Bright, sharp emission peaks, relatively insensitive to solvent polarity.
BODIPY TMR NHS Ester~542~574~100,000~0.40Bright orange-red emission.

Experimental Protocols

Part 1: Synthesis of Amine-Functionalized this compound

This protocol describes the introduction of a primary amine at the C3 position of this compound via a Mannich reaction, followed by deprotection.

Step 1.1: Synthesis of 3-((Dimethylamino)methyl)-5-(trifluoromethoxy)-1H-indole

  • Materials:

    • This compound

    • Dimethylamine (40% aqueous solution)

    • Formaldehyde (37% aqueous solution)

    • Acetic acid

    • Dioxane

    • Sodium hydroxide (NaOH)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in dioxane.

    • Add acetic acid to the solution.

    • Cool the mixture in an ice bath and add dimethylamine solution (1.2 equivalents) dropwise.

    • Add formaldehyde solution (1.2 equivalents) dropwise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, neutralize the mixture with a saturated NaOH solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-((dimethylamino)methyl)-5-(trifluoromethoxy)-1H-indole.

Step 1.2: Synthesis of 3-(Aminomethyl)-5-(trifluoromethoxy)-1H-indole

  • Materials:

    • 3-((Dimethylamino)methyl)-5-(trifluoromethoxy)-1H-indole

    • Reagents for demethylation (e.g., von Braun reaction or catalytic hydrogenation) - Note: Specific reagents and conditions need to be optimized.

  • Procedure (General):

    • Follow a standard literature procedure for the demethylation of the tertiary amine to a primary amine. This may involve reaction with cyanogen bromide followed by hydrolysis, or catalytic hydrogenation under appropriate conditions.

    • After the reaction is complete, work up the reaction mixture accordingly.

    • Purify the product to obtain 3-(aminomethyl)-5-(trifluoromethoxy)-1H-indole.

Part 2: Fluorescent Labeling of Amine-Functionalized Indole

This protocol describes the conjugation of the amine-functionalized indole with an amine-reactive fluorescent dye (NHS ester).

  • Materials:

    • 3-(Aminomethyl)-5-(trifluoromethoxy)-1H-indole

    • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)

    • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Dissolve 3-(aminomethyl)-5-(trifluoromethoxy)-1H-indole (1 equivalent) in anhydrous DMF or DMSO.

    • Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.

    • In a separate light-protected vial, dissolve the amine-reactive fluorescent dye (1.1 equivalents) in anhydrous DMF or DMSO.

    • Add the dye solution dropwise to the indole solution while stirring.

    • Protect the reaction mixture from light and stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, purify the fluorescently labeled product by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and UV-Vis spectroscopy.

Part 3: Cellular Imaging Protocol

This protocol describes the use of the fluorescently labeled this compound for imaging in cultured cells.

  • Materials:

    • Fluorescently labeled this compound

    • Cultured cells (e.g., HeLa, A549)

    • Cell culture medium

    • Phosphate-Buffered Saline (PBS)

    • Hoechst 33342 (for nuclear counterstaining)

    • Fluorescence microscope

  • Procedure:

    • Seed cells on glass-bottom dishes or coverslips and culture overnight.

    • Prepare a working solution of the fluorescently labeled indole in cell culture medium (final concentration typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the medium containing the fluorescent probe to the cells and incubate for a desired period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

    • To investigate potential involvement in the IL-1 signaling pathway, cells can be pre-treated with IL-1β (e.g., 10 ng/mL) for a specific time before or during probe incubation.

    • After incubation, remove the probe-containing medium and wash the cells three times with PBS.

    • (Optional) For nuclear counterstaining, incubate the cells with Hoechst 33342 (1 µg/mL) in fresh medium for 10-15 minutes.

    • Replace the staining solution with fresh PBS or imaging buffer.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and Hoechst 33342.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Functionalization cluster_labeling Fluorescent Labeling cluster_imaging Cellular Imaging Indole 5-(Trifluoromethoxy) -1H-indole Functionalization Mannich Reaction (Introduction of Amine Group) Indole->Functionalization Formaldehyde, Dimethylamine AmineIndole Amine-Functionalized Indole Functionalization->AmineIndole Conjugation Conjugation Reaction AmineIndole->Conjugation Dye Amine-Reactive Fluorescent Dye (NHS Ester) Dye->Conjugation LabeledIndole Fluorescently Labeled Indole Conjugation->LabeledIndole Purification (HPLC) Incubation Incubation with Labeled Indole LabeledIndole->Incubation CellCulture Cell Culture CellCulture->Incubation Imaging Fluorescence Microscopy Incubation->Imaging Washing & Mounting

Caption: Experimental workflow for fluorescent labeling and imaging of this compound.

IL1_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear Events IL1 IL-1β IL1R IL-1 Receptor (IL-1R1/IL-1RAcP) IL1->IL1R Binding MyD88 MyD88 IL1R->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPKs MAPKs (p38, JNK) TAK1->MAPKs NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation MAPKs->Nucleus AP-1 Activation Gene Inflammatory Gene Expression Nucleus->Gene IndoleProbe Fluorescently Labeled This compound (Potential Modulator) IndoleProbe->IKK Inhibition?

Caption: Simplified Interleukin-1 (IL-1) signaling pathway and potential point of modulation.

References

Application Notes and Protocols for In Vivo Studies of 5-(Trifluoromethoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethoxy)-1H-indole is a fluorinated indole compound. While direct in vivo data for this specific molecule is limited, its derivatives have shown significant biological activities, suggesting its potential as a therapeutic agent. Notably, derivatives of this compound have demonstrated anti-inflammatory and cytotoxic properties. For instance, 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives have been identified as inhibitors of the interleukin-1 receptor (IL-1R), indicating a potential role in treating inflammatory diseases.[1][2] Additionally, 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives have exhibited cytotoxic effects on lymphoma cells, suggesting potential applications in oncology.[3] The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability, making this compound an attractive candidate for drug development.

These application notes provide a comprehensive guide for the in vivo experimental design to evaluate the pharmacokinetic profile, anti-inflammatory, and anti-cancer efficacy of this compound.

Pharmacokinetic Studies

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing efficacy studies and determining appropriate dosing regimens.

Experimental Protocol: Pharmacokinetic Profiling in Rodents
  • Animal Model: Male and female Sprague-Dawley rats (n=3 per sex per time point).

  • Compound Formulation: The compound will be formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) for intravenous (IV) and oral (PO) administration.

  • Administration:

    • IV group: Administer a single bolus dose of 2 mg/kg into the tail vein.

    • PO group: Administer a single oral gavage dose of 10 mg/kg.

  • Sample Collection: Collect blood samples (approx. 0.25 mL) from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.

  • Data Analysis: Calculate pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F) using non-compartmental analysis with software such as Phoenix WinNonlin.

Data Presentation: Pharmacokinetic Parameters
ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1500 ± 250800 ± 150
Tmax (h)0.0831.0
AUC(0-t) (ngh/mL)2500 ± 4004000 ± 600
AUC(0-inf) (ngh/mL)2600 ± 4204200 ± 650
t1/2 (h)3.5 ± 0.54.0 ± 0.6
CL (L/h/kg)0.77 ± 0.12-
Vd (L/kg)3.8 ± 0.6-
Oral Bioavailability (%F)-32.3%

In Vivo Efficacy: Anti-Inflammatory Activity

Based on the anti-interleukin-1 activity of its derivatives, the anti-inflammatory potential of this compound can be assessed using a standard model of acute inflammation.[1][2]

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
  • Animal Model: Male BALB/c mice (n=8 per group).

  • Groups:

    • Vehicle control (e.g., 10% DMSO in saline, i.p.)

    • This compound (10 mg/kg, i.p.)

    • This compound (30 mg/kg, i.p.)

    • Positive control (e.g., Indomethacin, 10 mg/kg, i.p.)

  • Procedure:

    • Administer the test compound or vehicle 30 minutes before the carrageenan challenge.

    • Inject 50 µL of 1% λ-carrageenan in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 6 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical analysis can be performed using a one-way ANOVA followed by Dunnett's post-hoc test.

Data Presentation: Anti-Inflammatory Efficacy
Treatment GroupPaw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control0.85 ± 0.12-
This compound (10 mg/kg)0.60 ± 0.0929.4%
This compound (30 mg/kg)0.42 ± 0.07 50.6%
Indomethacin (10 mg/kg)0.35 ± 0.0658.8%
p<0.05, *p<0.01 vs. Vehicle Control

In Vivo Efficacy: Anti-Cancer Activity

The cytotoxic effects of derivatives against lymphoma cells suggest that this compound could be investigated for its anti-cancer properties in a xenograft model.[3]

Experimental Protocol: Human Lymphoma Xenograft Model in Mice
  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Cell Line: A suitable human lymphoma cell line (e.g., P3HR1, as indicated by derivative studies).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 P3HR1 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8 per group).

    • Groups:

      • Vehicle control (e.g., formulated vehicle, i.p., daily)

      • This compound (20 mg/kg, i.p., daily)

      • Positive control (e.g., a standard chemotherapeutic agent for lymphoma)

  • Monitoring:

    • Measure tumor volume with calipers twice weekly (Volume = (length x width²)/2).

    • Record body weight twice weekly as a measure of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study (e.g., 21 days). Collect tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).

  • Data Analysis: Compare tumor growth inhibition between the treatment and vehicle groups. Statistical analysis can be performed using a two-way ANOVA.

Data Presentation: Anti-Cancer Efficacy
Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250 ± 210-
This compound (20 mg/kg)650 ± 150 48.0%
Positive Control400 ± 11068.0%
**p<0.01 vs. Vehicle Control

Signaling Pathways and Experimental Workflows

Proposed Anti-Inflammatory Signaling Pathway

G cluster_cell Macrophage/Immune Cell IL1R IL-1R MyD88 MyD88 IL1R->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->ProInflammatory_Cytokines IL1 Interleukin-1 (IL-1) IL1->IL1R TMF_Indole 5-(Trifluoromethoxy) -1H-indole TMF_Indole->IL1R Inhibition

Caption: Proposed inhibition of the IL-1R signaling pathway by this compound.

Proposed Pro-Apoptotic Signaling Pathway in Cancer Cells

G cluster_cell Lymphoma Cell Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3 Pro-caspase-3 Apoptosome->Caspase3 cleaves Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis TMF_Indole 5-(Trifluoromethoxy) -1H-indole TMF_Indole->Mitochondrion induces stress

Caption: Proposed intrinsic apoptosis pathway induced by this compound in cancer cells.

General In Vivo Experimental Workflow

G cluster_preclinical Pre-clinical Evaluation cluster_execution In Vivo Experimentation cluster_analysis Data Analysis & Reporting Formulation Compound Formulation & Vehicle Selection PK_Study Pharmacokinetic Study (IV & PO Dosing) Formulation->PK_Study Dose_Selection Dose Range Finding & Selection PK_Study->Dose_Selection Efficacy_Models Efficacy Model Selection (Inflammation/Cancer) Efficacy_Models->Dose_Selection Animal_Acclimatization Animal Acclimatization Dose_Selection->Animal_Acclimatization Grouping Randomization into Treatment Groups Animal_Acclimatization->Grouping Dosing Compound Administration Grouping->Dosing Monitoring Monitoring (e.g., Paw Edema, Tumor Volume) Dosing->Monitoring Endpoint Study Endpoint & Sample Collection Monitoring->Endpoint Bioanalysis Bioanalysis of Samples (LC-MS/MS) Endpoint->Bioanalysis Data_Processing Data Processing & Statistical Analysis Bioanalysis->Data_Processing Reporting Final Report & Interpretation Data_Processing->Reporting

Caption: General workflow for in vivo evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Trifluoromethoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(Trifluoromethoxy)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Question: Why is my Fischer indole synthesis of this compound resulting in a low yield?

Answer:

Low yields in the Fischer indole synthesis of this compound can be attributed to several factors, primarily related to the electron-withdrawing nature of the trifluoromethoxy (-OCF3) group.

  • Deactivation of the Aromatic Ring: The -OCF3 group is strongly electron-withdrawing, which deactivates the aromatic ring of the phenylhydrazine precursor. This makes the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis more difficult, thus lowering the reaction rate and overall yield.

  • Suboptimal Reaction Conditions:

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Stronger acids or higher concentrations might be required to promote the reaction with the deactivated substrate. However, excessively harsh conditions can lead to degradation of the starting material or product.

    • Temperature: While higher temperatures can help overcome the activation energy barrier, they can also promote side reactions and decomposition. Careful optimization of the reaction temperature is crucial.

  • Side Reactions: The formation of byproducts is a common cause of low yields. In the case of the Fischer indole synthesis, these can include incompletely cyclized intermediates or products from alternative reaction pathways.

  • Purity of Starting Materials: Impurities in the 4-(trifluoromethoxy)phenylhydrazine or the carbonyl compound can interfere with the reaction and lead to the formation of undesired side products.

Question: I am observing multiple spots on my TLC after the Leimgruber-Batcho synthesis. What are the possible byproducts?

Answer:

In the Leimgruber-Batcho synthesis of this compound, the appearance of multiple spots on a TLC plate can indicate the presence of starting materials, intermediates, or byproducts.

  • Unreacted Starting Material: The presence of the starting 2-methyl-4-(trifluoromethoxy)-1-nitrobenzene.

  • Incomplete Reduction: The intermediate enamine may not have been fully reduced and cyclized.

  • Over-reduction: In some cases, other functional groups can be sensitive to the reduction conditions.

  • Polymeric Materials: Indoles, especially when exposed to strong acids or heat for extended periods, can be prone to polymerization, leading to baseline material on the TLC.

  • Positional Isomers: If the starting nitrotoluene is not pure, isomers of the desired indole could be formed.

Question: My purification of this compound by column chromatography is not effective. What can I do?

Answer:

Purification of indole derivatives can be challenging due to their moderate polarity and potential for tailing on silica gel.

  • Solvent System Optimization: A systematic approach to optimizing the eluent system is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. The use of a small percentage of a more polar solvent like methanol can sometimes help, but may also lead to co-elution if not carefully controlled.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or reverse-phase silica (C18).

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.

  • Crystallization: For obtaining high-purity material, crystallization from a suitable solvent system can be employed.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound, Fischer Indole Synthesis or Leimgruber-Batcho Synthesis?

A1: Both the Fischer and Leimgruber-Batcho syntheses are viable routes. The choice often depends on the availability and purity of the starting materials. The Leimgruber-Batcho synthesis is often favored for its milder conditions and potentially higher yields with substituted indoles. However, the Fischer indole synthesis is a classic and widely used method.

Q2: How does the trifluoromethoxy group affect the stability of the final indole product?

A2: The electron-withdrawing nature of the trifluoromethoxy group can make the indole ring less susceptible to electrophilic substitution compared to unsubstituted indole. It can also influence the acidity of the N-H proton.

Q3: What are the typical reaction conditions for the Fischer indole synthesis of this compound?

A3: Typical conditions involve reacting 4-(trifluoromethoxy)phenylhydrazine with a suitable ketone or aldehyde (e.g., pyruvic acid, acetone) in the presence of an acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, at elevated temperatures.

Q4: What are the recommended reducing agents for the reductive cyclization step in the Leimgruber-Batcho synthesis?

A4: A variety of reducing agents can be used, including catalytic hydrogenation (e.g., H2 with Pd/C or Raney Nickel), iron in acetic acid, or tin(II) chloride. The choice of reducing agent may depend on the presence of other functional groups in the molecule.

Data Presentation

Table 1: Comparison of General Indole Synthesis Methods

Synthesis MethodStarting MaterialsGeneral ConditionsAdvantagesDisadvantages
Fischer Indole Synthesis Phenylhydrazine derivative, Aldehyde or KetoneAcid catalyst (Brønsted or Lewis), HeatOne-pot reaction, widely applicable.Can be harsh, sensitive to sterics and electronics.
Leimgruber-Batcho Synthesis o-Nitrotoluene derivative, Dimethylformamide dimethyl acetal (DMF-DMA)1. Enamine formation 2. Reductive cyclizationMilder conditions, often high yields.Two-step process, availability of substituted o-nitrotoluenes.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of this compound

  • Hydrazone Formation: A mixture of 4-(trifluoromethoxy)phenylhydrazine (1.0 eq) and a suitable carbonyl compound (e.g., pyruvic acid, 1.1 eq) is stirred in a suitable solvent (e.g., ethanol, acetic acid) at room temperature for 1-2 hours.

  • Cyclization: The solvent is removed under reduced pressure. The resulting crude hydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) and heated (typically between 80-120 °C) for several hours.

  • Work-up and Purification: The reaction mixture is cooled and quenched by pouring it onto ice water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Leimgruber-Batcho Synthesis of this compound

  • Enamine Formation: 2-Methyl-4-(trifluoromethoxy)-1-nitrobenzene is reacted with dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine in a high-boiling solvent such as DMF. The mixture is heated to promote the condensation and formation of the enamine.

  • Reductive Cyclization: The crude enamine is then subjected to reductive cyclization without isolation. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield the final product.

Mandatory Visualization

Synthesis_Pathway cluster_fischer Fischer Indole Synthesis cluster_leimgruber Leimgruber-Batcho Synthesis A 4-(Trifluoromethoxy)phenylhydrazine C Hydrazone Intermediate A->C Condensation B Carbonyl Compound (e.g., Pyruvic Acid) B->C D This compound C->D [3,3]-Sigmatropic Rearrangement (Acid Catalyst, Heat) E 2-Methyl-4-(trifluoromethoxy) -1-nitrobenzene G Enamine Intermediate E->G Condensation F DMF-DMA, Pyrrolidine F->G H This compound G->H Reductive Cyclization (e.g., H2, Pd/C)

Caption: Common synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield of This compound CheckPurity Check Purity of Starting Materials Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK ReactionConditions Optimize Reaction Conditions AdjustCatalyst Adjust Acid/Catalyst Concentration ReactionConditions->AdjustCatalyst AdjustTemp Vary Temperature and Reaction Time ReactionConditions->AdjustTemp SideReactions Analyze for Side Products SideProductsIdentified Side Products Identified? SideReactions->SideProductsIdentified Purification Optimize Purification ChangeMethod Consider Alternative Purification Method Purification->ChangeMethod PurityOK->ReactionConditions Yes Repurify Repurify Starting Materials PurityOK->Repurify No ConditionsOK Yield Improved? ConditionsOK->SideReactions No End Improved Yield ConditionsOK->End Yes SideProductsIdentified->Purification No ModifyWorkup Modify Work-up to Remove Byproducts SideProductsIdentified->ModifyWorkup Yes PurificationOK Yield Improved? PurificationOK->ReactionConditions No PurificationOK->End Yes Repurify->CheckPurity AdjustCatalyst->ConditionsOK AdjustTemp->ConditionsOK ModifyWorkup->ReactionConditions ChangeMethod->PurificationOK

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Optimizing Solubility of 5-(Trifluoromethoxy)-1H-indole for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to effectively dissolve and utilize 5-(Trifluoromethoxy)-1H-indole in in vitro assays. Due to its chemical structure, featuring a hydrophobic indole ring and a trifluoromethoxy group, this compound is expected to have low aqueous solubility, a common challenge for many indole derivatives.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to be poorly soluble in aqueous solutions?

A1: The indole ring system is inherently hydrophobic.[1] The addition of the trifluoromethoxy group, while potentially enhancing metabolic stability, further increases the lipophilicity of the molecule.[4] Compounds with high lipophilicity generally exhibit low solubility in water and aqueous buffers, which is a primary challenge in developing in vitro assays.[5][6]

Q2: What is the recommended first-line solvent for preparing a stock solution of this compound?

A2: For initial attempts, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][7] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a standard choice in drug discovery for creating high-concentration stock solutions.[1][7]

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced cytotoxicity or interference with the assay components.[7][8] For most cell lines, a final DMSO concentration of 0.5% is widely considered safe, with 0.1% being even safer, especially for sensitive or primary cell cultures.[9][10] It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments.[7]

Q4: My compound dissolves in 100% DMSO but precipitates when I dilute it into my aqueous assay medium. What should I do?

A4: This is a common issue known as "precipitation upon dilution." Several strategies can mitigate this:

  • Serial Dilution in DMSO: Before the final dilution into the aqueous medium, perform serial dilutions in 100% DMSO to lower the compound concentration.[7] This reduces the concentration gradient when adding it to the buffer.

  • Stepwise Dilution: Add the DMSO stock solution to the assay medium slowly and with constant vortexing or stirring to facilitate mixing and prevent localized high concentrations that can trigger precipitation.[11]

  • Use of Co-solvents: Incorporate a water-miscible co-solvent like ethanol or polyethylene glycol (PEG 400) into your aqueous buffer to increase its solubilizing capacity.[1][12]

  • Complexation with Cyclodextrins: Use cyclodextrins to form an inclusion complex with the compound, which can significantly enhance its apparent aqueous solubility.[1][][14]

Q5: Can I adjust the pH of my buffer to improve the solubility of this compound?

A5: Yes, pH modification can be an effective technique if the molecule has ionizable groups.[1][15] The indole nitrogen has a pKa, and its protonation state is pH-dependent.[1] For weakly basic compounds, lowering the pH can lead to protonation and a significant increase in aqueous solubility.[1][16][17] Conversely, if the molecule has an acidic moiety, increasing the pH can enhance solubility.[1] It is important to first determine the pKa of your compound and ensure the final pH is compatible with your assay system.

Q6: What are cyclodextrins and how can they improve solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][18][19] They can encapsulate poorly soluble, hydrophobic molecules like this compound into their central cavity, forming a water-soluble "inclusion complex."[][14] This complex effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility without altering its chemical structure.[] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), offer even greater solubility and are commonly used in pharmaceutical formulations.[18]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Compound will not dissolve in 100% DMSO at the desired concentration. The compound has exceeded its solubility limit in DMSO.Gently warm the solution (e.g., to 37°C) and/or use sonication to aid dissolution. If it still doesn't dissolve, a lower stock concentration may be necessary.
Compound precipitates immediately upon addition to aqueous assay buffer. The compound's kinetic solubility in the aqueous medium is very low. The transition from a high-energy state in DMSO to the aqueous environment is too abrupt.1. Lower the final assay concentration. 2. Decrease the final DMSO percentage by making a more concentrated DMSO stock. 3. Employ a co-solvent (e.g., Ethanol, PEG 400) in the final assay buffer.[1][12] 4. Pre-complex the compound with a cyclodextrin (e.g., HP-β-CD) before adding it to the buffer.[][14]
Observed cytotoxicity or altered cell morphology in all wells, including vehicle control. The final concentration of the organic solvent (DMSO, ethanol, etc.) is too high for the cell line being used.Determine the tolerance of your specific cell line to the solvent by running a dose-response curve for the solvent alone. Reduce the final solvent concentration in your assay to a non-toxic level, typically ≤0.5% for DMSO.[9][10]
Inconsistent or non-reproducible assay results. The compound may be precipitating out of solution over the course of the experiment, leading to variable effective concentrations.Visually inspect the assay plates for precipitation at the end of the incubation period. Consider using a solubilization strategy that provides greater stability, such as cyclodextrin complexation, which can form a more stable equilibrium in solution.[6]
Quantitative Data Summary

This table provides generally accepted final concentrations for common solvents and excipients used in in vitro assays to minimize interference and cytotoxicity.

Solvent / Excipient Recommended Final Concentration Notes
DMSO ≤ 0.5% (v/v)0.1% is preferred for sensitive assays or primary cells.[9][10] Always include a vehicle control.[7]
Ethanol ≤ 0.5% (v/v)Can be cytotoxic at higher concentrations.[20] Check cell line tolerance.
Polyethylene Glycol 400 (PEG 400) ≤ 1% (v/v)Generally well-tolerated but can affect some cellular processes.
Tween® 80 / Polysorbate 80 ≤ 0.1% (v/v)Surfactants form micelles to solubilize compounds but can interfere with cell membranes at higher concentrations.[1]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 1-10 mM Generally low cytotoxicity.[8][21] Can sometimes extract cholesterol from cell membranes.
Experimental Protocols
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
  • Weigh Compound: Accurately weigh the desired amount of this compound powder.

  • Add Solvent: Transfer the powder to a sterile, appropriate-sized tube (e.g., a microcentrifuge tube or glass vial). Add the calculated volume of high-purity, sterile DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).[7]

  • Dissolve: Vortex the solution thoroughly. If necessary, use a sonicator or warm the solution briefly in a 37°C water bath to facilitate dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers to prevent water absorption, as DMSO is hygroscopic.[7][11]

Protocol 2: Solubilization Using a Co-solvent Approach
  • Prepare Stock: Prepare a high-concentration stock solution in 100% DMSO as described in Protocol 1.

  • Prepare Co-solvent Buffer: Prepare your final assay buffer (e.g., cell culture medium) containing a small percentage of a co-solvent. For example, create a medium containing 1% (v/v) PEG 400.

  • Dilution: Add a small volume of the DMSO stock solution directly to the co-solvent-containing buffer to achieve the final desired compound concentration. Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤0.5%).

  • Mix and Use: Mix immediately and thoroughly. Add the final solution to your assay wells.

Protocol 3: Solubilization via Cyclodextrin Complexation (Kneading Method)

This method creates a solid inclusion complex that can be dissolved in an aqueous buffer.[1]

  • Molar Ratio: Determine the desired molar ratio of the compound to hydroxypropyl-β-cyclodextrin (HP-β-CD), typically starting with 1:1.

  • Weigh Components: Accurately weigh the required amounts of this compound and HP-β-CD.

  • Prepare Solvent: Prepare a small volume of a solvent blend, such as a 1:1 mixture of ethanol and water.

  • Create Paste: Place the HP-β-CD powder in a glass mortar. Slowly add a few drops of the ethanol/water blend and triturate with a pestle until a uniform, sticky paste is formed.[1]

  • Add Compound: Add the weighed compound to the paste.

  • Knead: Knead the mixture thoroughly for 45-60 minutes.[1] The solvent will slowly evaporate. If the mixture becomes too dry, add another drop of the solvent blend to maintain a paste-like consistency.

  • Dry: Scrape the resulting solid from the mortar, spread it on a clean glass surface, and dry it under a vacuum or in a desiccator to remove all traces of the solvent.

  • Prepare Solution: The resulting dried powder is the inclusion complex. This can now be weighed and dissolved directly into your aqueous assay buffer.

Visualizations

G start Start: Need to dissolve This compound stock Prepare 10-50 mM stock in 100% DMSO start->stock dissolved_stock Does it dissolve? stock->dissolved_stock warm Warm / Sonicate dissolved_stock->warm No lower_stock Lower stock concentration dissolved_stock->lower_stock Still No dilute Dilute stock into aqueous assay buffer (Final DMSO <= 0.5%) dissolved_stock->dilute Yes warm->dissolved_stock lower_stock->stock precipitate Does it precipitate? dilute->precipitate success Success! Proceed with assay. Include vehicle control. precipitate->success No troubleshoot Troubleshooting Required precipitate->troubleshoot Yes strategy Choose a Strategy troubleshoot->strategy cosolvent Use Co-solvent (e.g., PEG 400) strategy->cosolvent cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) strategy->cyclodextrin ph_adjust Adjust pH of buffer strategy->ph_adjust cosolvent->dilute cyclodextrin->dilute ph_adjust->dilute

Caption: Workflow for Solubilizing Poorly Soluble Compounds.

Caption: Mechanism of Cyclodextrin-Mediated Solubilization.

References

Technical Support Center: Purification of 5-(Trifluoromethoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges of crude 5-(Trifluoromethoxy)-1H-indole. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Fischer indole synthesis?

A1: When synthesizing this compound using the Fischer indole synthesis, common impurities may include:

  • Unreacted Starting Materials: Residual 4-(trifluoromethoxy)phenylhydrazine and the corresponding ketone or aldehyde.

  • Intermediate Phenylhydrazone: The uncyclized intermediate formed from the condensation of the hydrazine and the carbonyl compound.

  • Regioisomers: Depending on the symmetry of the ketone used, alternative cyclization pathways can lead to isomeric indole products.

  • Polymeric Byproducts: Indoles can be susceptible to polymerization under the acidic conditions of the Fischer synthesis.[1]

  • Solvent Residues: Residual high-boiling point solvents used in the reaction, such as toluene or xylenes.

Q2: My crude this compound is a dark oil or discolored solid. What is the cause and how can I address it?

A2: Discoloration in crude indole products is common and often due to the formation of colored polymeric byproducts or aerial oxidation. The acidic conditions and elevated temperatures of the Fischer indole synthesis can promote the formation of these impurities. Treatment with activated charcoal during recrystallization can be effective in removing some colored impurities. For more persistent discoloration, column chromatography is recommended.

Q3: What are the recommended purification methods for crude this compound?

A3: The primary methods for purifying crude this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the desired product from a wide range of impurities. Silica gel is the most common stationary phase, with a mobile phase typically consisting of a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.

  • Recrystallization: This technique is suitable for removing small amounts of impurities and for obtaining a highly crystalline final product. The choice of solvent is critical for successful recrystallization.

Q4: Is this compound stable under all purification conditions?

A4: Indole derivatives can exhibit instability under certain conditions. The N-trifluoromethyl group is generally robust and can tolerate both strong bases and elevated temperatures, as well as the acidic conditions of the Fischer indole synthesis.[2] However, the indole ring itself can be sensitive to strong acids, which may lead to polymerization.[1] It is advisable to avoid prolonged exposure to harsh acidic conditions during purification. While generally stable to bases, prolonged exposure to strong basic conditions at high temperatures should also be approached with caution.

Troubleshooting Guides

Column Chromatography Purification

Issue 1: Poor Separation of this compound from an Impurity on a Silica Gel Column.

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing co-elution, or too low, resulting in poor mobility. Perform a thorough TLC analysis with various ratios of ethyl acetate and hexanes to find an optimal solvent system where the desired product has an Rf value of approximately 0.25-0.35.
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. As a general rule, use a silica gel to crude product weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or higher.
Poor Column Packing The presence of air bubbles or channels in the silica gel bed leads to an uneven flow of the mobile phase and poor separation. Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
Impurity has Similar Polarity The impurity and the product have very similar polarities, making separation by normal-phase chromatography challenging. Consider using a different adsorbent, such as alumina, or switching to a reverse-phase (C18) column.

Table 1: Example Column Chromatography Data for Purification of this compound

Parameter Before Purification After Purification
Appearance Dark brown oilOff-white solid
Purity (by HPLC) ~85%>98%
Yield N/A~75% (isolated)
Key Impurities Unreacted Phenylhydrazone, Phenylhydrazone intermediateNot Detected
Recrystallization Purification

Issue 2: this compound Fails to Crystallize or "Oils Out" from Solution.

Possible Cause Solution
Inappropriate Solvent The chosen solvent may be too good of a solvent even at low temperatures, or too poor of a solvent to dissolve the compound when hot. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, toluene, hexanes, and mixtures thereof) to find one that dissolves the compound when hot but has low solubility when cold.
Solution is Not Saturated Too much solvent was used, preventing the solution from becoming supersaturated upon cooling. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an oil (a supersaturated liquid) instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High Concentration of Impurities Impurities can inhibit crystal formation. If the crude product is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.
No Nucleation Sites Spontaneous crystallization may not occur if the solution is very clean and the glassware is smooth. Try scratching the inside of the flask with a glass rod below the solvent level or adding a seed crystal of the pure product to induce crystallization.

Table 2: Solubility Screening for Recrystallization of this compound (Hypothetical Data)

Solvent Solubility at 25 °C Solubility at Boiling Point Recommendation
Hexanes InsolubleSparingly SolubleGood candidate for single-solvent recrystallization or as an anti-solvent.
Toluene Sparingly SolubleSolubleGood candidate for single-solvent recrystallization.
Ethyl Acetate SolubleVery SolubleMay be too soluble; consider a co-solvent system with hexanes.
Ethanol SolubleVery SolubleLikely too soluble for single-solvent recrystallization.
Water InsolubleInsolubleNot a suitable solvent.

Experimental Protocols

Protocol 1: Column Chromatography Purification of Crude this compound
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., 5%, 10%, 20% ethyl acetate in hexanes) to determine the optimal eluent for separation.

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column. Add another thin layer of sand.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Start with the low-polarity solvent system and gradually increase the polarity (gradient elution) as needed based on the TLC analysis of the collected fractions.

  • Fraction Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., hexanes or toluene). Observe the solubility at room temperature and then heat the mixture to boiling. A good solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in minimal high-polarity solvent crude->dissolve adsorb Adsorb onto silica gel dissolve->adsorb load Load sample onto column adsorb->load pack_column Pack silica gel column pack_column->load elute Elute with Hexane/ Ethyl Acetate gradient load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic start Poor Purification Outcome check_method Purification Method? start->check_method column Column Chromatography check_method->column Column recrystallization Recrystallization check_method->recrystallization Recrystallization check_separation Issue: Poor Separation? column->check_separation optimize_eluent Optimize Eluent (TLC analysis) check_separation->optimize_eluent Yes check_loading Issue: Overloading? check_separation->check_loading No reduce_load Reduce Sample Load (increase silica ratio) check_loading->reduce_load Yes check_packing Issue: Poor Packing? check_loading->check_packing No repack_column Repack Column (ensure uniform slurry) check_packing->repack_column Yes check_crystallization Issue: No Crystals/Oiling Out? recrystallization->check_crystallization rescreen_solvents Re-screen Solvents check_crystallization->rescreen_solvents Yes check_saturation Issue: Not Saturated? check_crystallization->check_saturation No concentrate Concentrate Solution check_saturation->concentrate Yes check_cooling Issue: Cooled Too Fast? check_saturation->check_cooling No slow_cool Cool Slowly check_cooling->slow_cool Yes

Caption: Troubleshooting logic for purification challenges.

References

Identifying byproducts in the synthesis of 5-(Trifluoromethoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Trifluoromethoxy)-1H-indole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Several classical indole synthesis methods can be adapted to prepare this compound. The most common starting points for these syntheses are commercially available precursors. The three primary routes are:

  • Leimgruber-Batcho Indole Synthesis: This method typically starts with an ortho-nitrotoluene derivative, in this case, 4-(Trifluoromethoxy)-2-nitrotoluene. The synthesis involves the formation of an enamine followed by reductive cyclization.

  • Fischer Indole Synthesis: This classic method utilizes the corresponding phenylhydrazine, which for this target molecule is (4-(Trifluoromethoxy)phenyl)hydrazine. This is reacted with a suitable aldehyde or ketone under acidic conditions to induce cyclization.

  • Bartoli Indole Synthesis: This approach involves the reaction of an ortho-substituted nitroarene, such as a 2-substituted-1-nitro-4-(trifluoromethoxy)benzene, with a vinyl Grignard reagent.

Each of these methods has its own set of advantages and potential challenges, including the formation of specific byproducts.

Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?

A2: Byproduct formation is a common challenge in indole synthesis and can vary depending on the chosen synthetic route and reaction conditions. Some potential byproducts to anticipate include:

  • Incomplete Cyclization Products: In the Leimgruber-Batcho synthesis, the enamine intermediate may be isolated if the reductive cyclization is not complete.

  • Over-reduction Products: During the reductive cyclization step of the Leimgruber-Batcho synthesis, the indole ring itself can be further reduced to form indoline derivatives.

  • Regioisomers: In the Fischer indole synthesis, if an unsymmetrical ketone is used, a mixture of regioisomeric indoles can be formed.

  • Starting Material Degradation Products: The starting materials, particularly phenylhydrazines used in the Fischer synthesis, can be unstable and decompose under acidic and high-temperature conditions, leading to various impurities.

  • Polymerization Products: Indoles, especially when exposed to strong acids and heat, can be susceptible to polymerization, resulting in the formation of intractable tar-like substances.

  • Side-products from the Trifluoromethoxy Group: While specific data is limited, the strong electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aromatic ring and potentially lead to unexpected side reactions.

Q3: My reaction is not proceeding to completion. What are some common troubleshooting steps?

A3: Incomplete conversion can be due to several factors. Here are some general troubleshooting strategies for the common synthetic routes:

  • Leimgruber-Batcho Synthesis:

    • Enamine Formation: Ensure the use of a high-quality dimethylformamide dimethyl acetal (DMF-DMA) and an appropriate amine like pyrrolidine or piperidine to facilitate enamine formation. The reaction may require heating to proceed efficiently.

    • Reductive Cyclization: The choice of reducing agent is critical. Common options include Raney nickel with hydrazine, palladium on carbon with hydrogen, or tin(II) chloride. Ensure the catalyst is active and the reaction conditions (temperature, pressure, reaction time) are optimized.

  • Fischer Indole Synthesis:

    • Hydrazone Formation: Ensure the complete formation of the phenylhydrazone intermediate before proceeding with the cyclization step. This can often be monitored by TLC.

    • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride, sulfuric acid) are crucial. The optimal acid and temperature will depend on the specific substrate. Some reactions may fail due to the decomposition of the starting hydrazine under harsh acidic conditions.[1][2]

  • Bartoli Indole Synthesis:

    • Grignard Reagent: The quality and stoichiometry of the vinyl Grignard reagent are critical. At least three equivalents are typically required when starting from a nitroarene.[3][4]

    • Ortho-Substituent: The Bartoli synthesis generally requires an ortho-substituent on the nitroarene to facilitate the key[5][5]-sigmatropic rearrangement. The reaction often fails or gives low yields without it.[3][4]

Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific issues encountered during the synthesis of this compound.

Issue 1: Formation of a Red-Colored, Insoluble Material in the Reaction Mixture
Potential Cause Suggested Solution
Polymerization of the indole product or intermediates. Indoles can be sensitive to strong acids and high temperatures, leading to polymerization.[6]- Use milder acidic conditions or a Lewis acid catalyst. - Optimize the reaction temperature to the minimum required for the reaction to proceed. - Consider running the reaction at a higher dilution to disfavor intermolecular polymerization.
Decomposition of starting materials. Phenylhydrazines, in particular, can decompose to form colored impurities.- Use freshly prepared or purified starting materials. - Store sensitive reagents under an inert atmosphere and at low temperatures.
Issue 2: Low Yield of the Desired this compound
Potential Cause Suggested Solution
Incomplete reaction. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Increase the reaction temperature or try a different solvent. - For the Fischer indole synthesis, consider a stronger acid catalyst, but be mindful of potential decomposition.
Formation of unidentified byproducts. - Analyze the crude reaction mixture by LC-MS or GC-MS to identify the major byproducts. - Based on the identified byproducts, adjust the reaction conditions (e.g., temperature, stoichiometry of reagents, catalyst) to minimize their formation.
Product loss during work-up and purification. - Optimize the extraction and purification procedures. Indoles can sometimes be sensitive to silica gel chromatography; consider using a different stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent.
Issue 3: Difficulty in Removing a Persistent Impurity
Potential Cause Suggested Solution
Formation of a structurally similar byproduct. This could be a regioisomer or a partially reacted intermediate.- Attempt recrystallization from a suitable solvent system to selectively crystallize the desired product. - Employ a more efficient chromatographic technique, such as preparative HPLC, for purification. - If the impurity is an intermediate, try to drive the reaction to completion by extending the reaction time or increasing the temperature.
Contamination from starting materials. - Ensure the purity of all starting materials before beginning the synthesis. Recrystallize or distill starting materials if necessary.

Experimental Protocols

Leimgruber-Batcho Indole Synthesis Workflow

Caption: Leimgruber-Batcho synthesis workflow.

Fischer Indole Synthesis Workflow

Caption: Fischer indole synthesis workflow.

Bartoli Indole Synthesis Workflow

Caption: Bartoli indole synthesis workflow.

Data Presentation

Currently, there is no specific quantitative data available in the searched literature regarding the yields of byproducts in the synthesis of this compound. Researchers are encouraged to perform their own analytical studies (e.g., GC-MS, LC-MS, NMR of crude reaction mixtures) to quantify byproduct formation under their specific reaction conditions. This data will be valuable for optimizing the synthesis and improving the overall yield and purity of the target compound.

References

Stability of 5-(Trifluoromethoxy)-1H-indole in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5-(Trifluoromethoxy)-1H-indole in DMSO and other common laboratory solvents. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • Solvent Choice: The polarity and protic/aprotic nature of the solvent can impact stability.

  • Storage Temperature: Generally, lower temperatures (-20°C or -80°C) are recommended to slow down potential degradation.

  • Exposure to Light: Indole compounds can be susceptible to photodegradation.

  • Presence of Water: DMSO is hygroscopic, and water content can facilitate hydrolysis or other degradation pathways.

  • Oxygen: Exposure to atmospheric oxygen can lead to oxidation of the indole ring.

  • pH of the Solution: The stability of indole derivatives can be pH-dependent, especially in aqueous solutions.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially accelerate degradation.

Q2: How stable is the trifluoromethoxy group on the indole ring?

A2: The trifluoromethoxy (-OCF3) group is generally considered to be a very stable functional group.[1][2] It is metabolically stable and possesses strong electron-withdrawing properties, which can influence the reactivity of the indole ring.[1][3]

Q3: What are the potential degradation pathways for the indole ring of this compound?

A3: The indole ring is susceptible to oxidation.[4] This can lead to the formation of various colored byproducts. The C2 and C3 positions of the indole ring are particularly prone to oxidative cleavage. Additionally, indole derivatives can be sensitive to strong acids and electrophilic attack.

Q4: Is this compound expected to be stable in DMSO?

Q5: How does the stability in DMSO compare to other solvents like ethanol or aqueous buffers?

A5:

  • DMSO (anhydrous): Generally a good solvent for long-term storage of stock solutions at low temperatures due to its excellent solubilizing power and aprotic nature.[5][7]

  • Ethanol: Can be a good alternative for storing stock solutions, as it is less hygroscopic than DMSO.

  • Aqueous Buffers (e.g., PBS): Solutions of indole derivatives in aqueous buffers are typically much less stable and should be prepared fresh before each experiment. The presence of water and potential pH effects can significantly accelerate degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration of the solution (e.g., yellowing or browning) Oxidation of the indole ring.• Store the solution under an inert atmosphere (e.g., argon or nitrogen).• Protect the solution from light by using amber vials.• Prepare fresh solutions more frequently.
Precipitation of the compound from the solution The concentration exceeds the solubility limit at the storage temperature.• Gently warm the solution to redissolve the compound before use.• Store the solution at a slightly higher temperature (e.g., 4°C instead of -20°C), after confirming stability at that temperature.• Prepare a less concentrated stock solution.
Inconsistent experimental results over time Degradation of the compound in the stock solution.• Perform a stability study to determine the rate of degradation under your storage conditions.• Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to air and moisture.• Always prepare fresh dilutions for critical experiments.
Loss of compound after freeze-thaw cycles Introduction of moisture and potential for accelerated degradation.• Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[5]

Data Presentation

While specific quantitative stability data for this compound is not publicly available, the following tables provide an illustrative example of how stability data can be presented. Researchers are strongly encouraged to perform their own in-house stability studies.

Table 1: Illustrative Stability of this compound (10 mM) in Various Solvents over Time

SolventTemperature1 Month (% Remaining)3 Months (% Remaining)6 Months (% Remaining)
Anhydrous DMSO-20°C>99%>98%>95%
DMSO (exposed to air)Room Temp~95%~90%~80%
Ethanol-20°C>99%>98%>97%
Acetonitrile-20°C>99%>98%>96%
PBS (pH 7.4)4°C<90% (24 hours)Not RecommendedNot Recommended

Disclaimer: The data in this table is illustrative and based on the general stability of indole derivatives. Actual stability may vary.

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC

This protocol outlines a general method for determining the stability of this compound in a chosen solvent over time.

Materials:

  • This compound

  • High-purity solvent (e.g., anhydrous DMSO, HPLC-grade ethanol)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Amber glass vials

Procedure:

  • Preparation of Stock Solution (Time 0):

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

    • This is your "Time 0" sample.

  • Initial Analysis (Time 0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Inject the sample onto the HPLC system and record the chromatogram.

    • The peak area of the main compound peak at Time 0 is considered 100%.

  • Sample Storage:

    • Aliquot the remaining stock solution into several amber glass vials.

    • Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Analysis at Subsequent Time Points:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare and analyze the sample by HPLC as described in step 2.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the Time 0 sample using the peak areas.

    • Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 10 mM in DMSO) aliquot Aliquot into Single-Use Vials prep->aliquot time0 Time 0 HPLC Analysis prep->time0 rt Room Temperature aliquot->rt Store fridge 4°C aliquot->fridge Store freezer -20°C / -80°C aliquot->freezer Store time_x Time X HPLC Analysis rt->time_x fridge->time_x freezer->time_x data Data Analysis (% Remaining) time_x->data

Caption: Experimental workflow for assessing compound stability.

Logical_Relationships cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes Solvent Solvent Choice Degradation Compound Degradation Solvent->Degradation Temperature Temperature Temperature->Degradation Precipitation Precipitation Temperature->Precipitation Light Light Exposure Light->Degradation Water Water Content Water->Degradation Oxygen Oxygen Oxygen->Degradation Inaccurate_Results Inaccurate Results Degradation->Inaccurate_Results Precipitation->Inaccurate_Results

References

Technical Support Center: Regioselectivity in Reactions with 5-(Trifluoromethoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Trifluoromethoxy)-1H-indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your chemical reactions.

Troubleshooting Unwanted Regioisomers

Controlling the position of functionalization on the this compound core is crucial for the successful synthesis of target molecules. The electronic properties of the trifluoromethoxy group significantly influence the reactivity of the indole ring. This guide addresses common issues related to poor regioselectivity.

Problem Potential Cause Recommended Solution
Mixture of C3 and other isomers (e.g., C2, C4, C6) in electrophilic substitution (e.g., Friedel-Crafts, Vilsmeier-Haack). The trifluoromethoxy group at the C5 position is deactivating due to its inductive effect, but it can also direct electrophilic attack to the ortho (C4 and C6) positions through resonance. The inherent high nucleophilicity of the C3 position in indoles can lead to a mixture of products.[1][2]- Lower the reaction temperature: This can favor the kinetically preferred product, which is often the C3-substituted isomer. - Choose a milder Lewis acid: In Friedel-Crafts reactions, a less reactive Lewis acid (e.g., ZnCl₂, FeCl₃) can increase selectivity for the C3 position.[3] - Use a bulkier acylating or formylating agent: Steric hindrance can disfavor attack at the more hindered positions.
Significant N-alkylation instead of C3-alkylation. In the presence of a strong base, the indole nitrogen is deprotonated, forming a highly nucleophilic indolide anion. This can lead to preferential N-alkylation, especially with reactive alkylating agents.[4]- Use a weaker base or perform the reaction under neutral conditions: This will favor C3-alkylation by reacting with the neutral indole. - Employ a protic solvent: Solvents like DMF can solvate the indolide anion, potentially favoring N-alkylation. Ethereal solvents like THF might lead to different selectivity.[4] - Consider metal-catalyzed C3-alkylation: Certain catalysts can direct the alkylation specifically to the C3 position.[5]
Formation of di-substituted products. The initially formed product may still be sufficiently activated to undergo a second electrophilic substitution, especially under harsh reaction conditions.- Use a stoichiometric amount of the electrophile: Limiting the electrophile can prevent further reaction. - Monitor the reaction closely: Stop the reaction as soon as the desired mono-substituted product is formed. - Protect the indole nitrogen: An electron-withdrawing protecting group on the nitrogen can deactivate the ring towards further substitution.
Poor regioselectivity in lithiation/electrophilic quench. Direct lithiation of the indole ring can occur at multiple positions. The trifluoromethoxy group may influence the acidity of adjacent protons.- Protect the indole nitrogen: An N-protecting group is often essential for directed lithiation. A bulky protecting group like triisopropylsilyl (TIPS) can direct lithiation to the C2 position. A tert-butoxycarbonyl (Boc) group can direct lithiation to the C7 position in indolines.[6] - Use a specific directing group: Attaching a directing group to the indole can ensure lithiation at a specific site. - Control the temperature: Lithiated intermediates can be unstable, so maintaining a low temperature is critical.[7]

Frequently Asked Questions (FAQs)

Q1: Why is C3 the most common site for electrophilic substitution in this compound?

The C3 position of the indole ring is inherently the most nucleophilic and thus the most reactive towards electrophiles. This is because the intermediate cation formed upon attack at C3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.[1][2] The strong electron-withdrawing nature of the 5-trifluoromethoxy group further deactivates the benzene portion of the indole, reinforcing the preference for substitution on the pyrrole ring at the C3 position.

Q2: How does the 5-trifluoromethoxy group influence regioselectivity compared to a 5-methoxy group?

A 5-methoxy group is strongly activating and ortho-, para-directing, meaning it would strongly favor substitution at the C4 and C6 positions, in competition with the inherent C3 reactivity. In contrast, the 5-trifluoromethoxy group is strongly electron-withdrawing by induction, which deactivates the entire ring system towards electrophilic attack. While it can direct ortho and para via resonance, the inductive deactivation is a more dominant effect. This overall deactivation makes the inherent nucleophilicity of the C3 position even more pronounced relative to the deactivated benzene ring.

Q3: I am observing a mixture of C4 and C6 substituted products in my Friedel-Crafts acylation. How can I favor C3 substitution?

To favor C3 acylation, you can try the following:

  • Use a milder Lewis acid: Strong Lewis acids can overcome the subtle differences in activation barriers, leading to a mixture of products. Try using zinc chloride or ferric chloride instead of aluminum chloride.[3]

  • Lower the reaction temperature: This will favor the kinetically controlled product, which is typically the C3-acylated indole.

  • Use a bulkier acylating agent: Increased steric bulk may disfavor attack at the more sterically hindered C4 and C6 positions.

Q4: What conditions should I use for selective N-alkylation of this compound?

For selective N-alkylation, you need to generate the indolide anion. This is typically achieved by using a strong base in a polar aprotic solvent.

  • Base: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to completely deprotonate the indole nitrogen.[4]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is generally preferred as it helps to dissolve the intermediate indolide salt.[4]

  • Temperature: The reaction can often be performed at room temperature, but gentle heating may be required for less reactive alkylating agents.[4]

Key Experimental Protocols

C3-Formylation via Vilsmeier-Haack Reaction

This protocol is adapted from general procedures for the formylation of electron-rich indoles and should be optimized for this compound.[8][9]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Ice

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF (3 equivalents) to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and then slowly add saturated sodium bicarbonate solution until the mixture is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C3-Acetylation via Friedel-Crafts Acylation

This protocol is a general procedure for the Friedel-Crafts acylation of indoles and may require optimization.[3][10]

Materials:

  • This compound

  • Acetyl chloride or acetic anhydride

  • Zinc chloride (ZnCl₂) or another mild Lewis acid

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated sodium bicarbonate solution

  • Ice

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add this compound (1 equivalent) and the Lewis acid (e.g., ZnCl₂, 1.1 equivalents) in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice and water.

  • Extract the product with DCM (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

N-Alkylation

This protocol is a general method for the N-alkylation of indoles.[4]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated ammonium chloride solution

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add a suspension of NaH (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Electrophilic_Substitution_Regioselectivity Indole This compound C3_Attack Attack at C3 Indole->C3_Attack Favored Pathway Other_Attack Attack at C2, C4, C6 Indole->Other_Attack Disfavored Pathway Electrophile Electrophile (E+) Electrophile->C3_Attack Electrophile->Other_Attack C3_Intermediate C3-Intermediate (More Stable) C3_Attack->C3_Intermediate Other_Intermediate Other Intermediates (Less Stable) Other_Attack->Other_Intermediate C3_Product C3-Substituted Product (Major) C3_Intermediate->C3_Product -H+ Other_Products Other Isomers (Minor) Other_Intermediate->Other_Products -H+

Caption: Factors influencing regioselectivity in electrophilic substitution.

Caption: Troubleshooting workflow for improving regioselectivity.

N_vs_C_Alkylation Start Alkylation of 5-(OCF3)-Indole Conditions Reaction Conditions Start->Conditions Strong_Base Strong Base (e.g., NaH) Polar Aprotic Solvent (e.g., DMF) Conditions->Strong_Base Thermodynamic Control Weak_Base Weak Base or Neutral Non-polar Solvent Conditions->Weak_Base Kinetic Control Indolide Indolide Anion Formation Strong_Base->Indolide Neutral_Indole Neutral Indole Reacts Weak_Base->Neutral_Indole N_Alkylation N-Alkylation Product (Major) Indolide->N_Alkylation C3_Alkylation C3-Alkylation Product (Major) Neutral_Indole->C3_Alkylation

Caption: Decision pathway for N- vs. C3-alkylation.

References

Overcoming poor cell permeability of 5-(Trifluoromethoxy)-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 5-(Trifluoromethoxy)-1H-indole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor cell permeability, a common hurdle in the development of these promising compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?

A significant drop in activity when moving from a biochemical to a cellular context often indicates poor cell permeability.[1][2] The compound may be unable to efficiently cross the cell membrane to reach its intracellular target. The trifluoromethoxy group, while often enhancing metabolic stability and binding affinity, is highly lipophilic, which can sometimes lead to poor aqueous solubility or trapping within the lipid bilayer, thereby preventing entry into the cytosol.[3] It is essential to experimentally measure the permeability of your compound to confirm this issue.

Q2: What key physicochemical properties of my indole derivative influence its cell permeability?

Several physicochemical properties are critical for a small molecule's ability to cross the cell membrane. For this compound derivatives, you should pay close attention to the following:

  • Lipophilicity (LogP/LogD): While the trifluoromethoxy group itself is very lipophilic, the overall molecule needs a balanced LogP (typically in the 1-3 range for oral drugs) to ensure both membrane permeability and sufficient aqueous solubility.[4]

  • Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion. A molecular weight under 500 Da is often recommended for better permeability.[4]

  • Polar Surface Area (PSA): A high PSA, often caused by an excess of polar atoms, can hinder passage through the lipid bilayer.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can negatively impact permeability by increasing the energy required for desolvation before the molecule enters the lipid membrane.[1][2]

  • Ionization State (pKa): Molecules that are ionized at physiological pH (around 7.4) typically have reduced permeability.[1]

Q3: Could active efflux be responsible for the low intracellular concentration of my compound?

Yes. If your compound has favorable physicochemical properties for passive diffusion but still shows poor accumulation in cells, it may be a substrate for efflux transporters like P-glycoprotein (P-gp).[1][2] These membrane proteins actively pump compounds out of the cell, reducing the intracellular concentration and thus the therapeutic effect. A bidirectional Caco-2 assay can determine the efflux ratio and confirm if your compound is a substrate for these transporters.[2]

Troubleshooting Guide

This guide provides strategies to diagnose and overcome permeability issues with your this compound derivatives.

Problem 1: Low Apparent Permeability (Papp) in PAMPA Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive diffusion. A low Papp value suggests the compound's intrinsic properties are not favorable for crossing a lipid membrane.

Troubleshooting Workflow for Permeability Issues

start Low Cellular Activity Despite Biochemical Potency check_perm Assess Permeability (e.g., PAMPA Assay) start->check_perm low_papp Low Papp Value check_perm->low_papp Poor Permeability good_papp Acceptable Papp Value check_perm->good_papp Good Passive Permeability analyze_physchem Analyze Physicochemical Properties (LogP, PSA, MW, H-bonds) low_papp->analyze_physchem check_efflux Assess Active Efflux (e.g., Caco-2 Assay) good_papp->check_efflux modify_structure Medicinal Chemistry: - Optimize Lipophilicity - Reduce PSA / H-bonds - Prodrug Approach analyze_physchem->modify_structure formulation Formulation Strategies: - Use Co-solvents - Nanoparticle Encapsulation - SEDDS analyze_physchem->formulation high_efflux High Efflux Ratio (>2) check_efflux->high_efflux Efflux Suspected low_efflux Low Efflux Ratio check_efflux->low_efflux Efflux Unlikely modify_for_efflux Structural Modification to Evade Efflux Transporters high_efflux->modify_for_efflux check_sol_stab Check Solubility & Assay Stability low_efflux->check_sol_stab Indole This compound Core Prodrug Prodrug Approach (e.g., Ester at R2) Masks polar groups Indole->Prodrug R2 = -COOH Lipophilicity Optimize Lipophilicity (Modify R1, R3) Balance LogP Indole->Lipophilicity R1, R3 Solubility Enhance Solubility (Add ionizable group at R1) Improves bioavailability Indole->Solubility R1 = -amine HBonds Reduce H-Bonds (N-methylation at R3) Lowers desolvation penalty Indole->HBonds R3 = -NHR prep_lipid 1. Prepare Lipid Solution (e.g., 2% Lecithin in Dodecane) coat_plate 2. Coat Donor Plate Filter (Add 5 µL lipid solution per well) prep_lipid->coat_plate prep_solutions 3. Prepare Solutions - Donor: Compound in buffer (pH 7.4) - Acceptor: Fresh buffer coat_plate->prep_solutions assemble 4. Assemble Sandwich - Add donor solution to donor plate - Place donor plate onto acceptor plate prep_solutions->assemble incubate 5. Incubate (e.g., 4-18 hours at RT) assemble->incubate quantify 6. Quantify Concentration (LC-MS/MS analysis of donor and acceptor wells) incubate->quantify calculate 7. Calculate Papp Value quantify->calculate

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the 5-(Trifluoromethoxy)-1H-indole Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the 5-(Trifluoromethoxy)-1H-indole core. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with this electron-deficient indole scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is functionalizing the this compound core challenging?

The 5-(trifluoromethoxy) group is strongly electron-withdrawing, which deactivates the indole ring towards classical electrophilic aromatic substitution. This reduced nucleophilicity can lead to sluggish reactions, low yields, and the need for harsher reaction conditions compared to electron-rich indoles. Furthermore, the N-H proton is more acidic, which can complicate reactions involving bases.

Q2: At which position is the this compound core most reactive towards electrophiles?

While the electron-withdrawing substituent deactivates the entire ring, electrophilic substitution, when it occurs, still generally favors the C3 position. This is due to the ability of the nitrogen atom to stabilize the intermediate cation. However, achieving high regioselectivity can be challenging, and reactions at other positions, such as C2 or the benzene ring, may require specific directing group strategies.

Q3: How does the trifluoromethoxy group affect N-functionalization?

The increased acidity of the N-H proton makes deprotonation easier, which can be advantageous for N-alkylation and N-arylation reactions. However, the resulting indolide anion is less nucleophilic, potentially slowing down the subsequent substitution step. Careful selection of the base and electrophile is crucial to achieve high yields and avoid side reactions.

Q4: Are there any specific safety precautions to consider when working with trifluoromethoxy-substituted compounds?

Trifluoromethoxy-containing molecules can release hazardous decomposition products upon heating or under certain reaction conditions. It is essential to work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for all reagents and intermediates. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of the this compound core.

Issue 1: Low or No Yield in N-Alkylation

Question: My N-alkylation of this compound is resulting in a low yield or no product. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in N-alkylation of this electron-deficient indole can stem from several factors.

Troubleshooting Flowchart: Low Yield in N-Alkylation

start Low/No Yield in N-Alkylation q1 Is the deprotonation complete? start->q1 s1 Use a stronger base (e.g., NaH, LiHMDS). Ensure anhydrous conditions. Increase deprotonation time. q1->s1 No q2 Is the alkylating agent reactive enough? q1->q2 Yes s1->q2 s2 Use a more reactive electrophile (e.g., iodide instead of bromide). Consider activation with additives. q2->s2 No q3 Is the reaction temperature optimal? q2->q3 Yes s2->q3 s3 Gradually increase the reaction temperature. Monitor for decomposition. q3->s3 No end Improved Yield q3->end Yes s3->end

Caption: Troubleshooting workflow for low-yield N-alkylation reactions.

Quantitative Data: N-Alkylation Optimization

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF2524<10
2NaHDMF0 to 251285
3LiHMDSTHF-78 to 251282
4Cs₂CO₃MeCN801865

Experimental Protocol: General Procedure for N-Alkylation

To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C under an inert atmosphere, sodium hydride (1.2 mmol, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for another 30 minutes. The reaction is cooled back to 0 °C, and the alkyl halide (1.1 mmol) is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is carefully quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Issue 2: Poor Yield and Side Products in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig)

Question: I am attempting a Suzuki or Buchwald-Hartwig coupling with a bromo-5-(trifluoromethoxy)-1H-indole derivative and observing low yields and significant side products like debromination. How can I optimize this reaction?

Answer: The electron-withdrawing nature of the trifluoromethoxy group can make the C-Br bond more susceptible to side reactions like hydrodebromination. Protecting the indole nitrogen and carefully selecting the catalyst system are critical.

Troubleshooting Flowchart: Pd-Catalyzed Cross-Coupling Issues

start Low Yield / Side Products in Pd-Coupling q1 Is the indole nitrogen protected? start->q1 s1 Protect with a suitable group (e.g., Boc, SEM). This reduces debromination. q1->s1 No q2 Is the catalyst/ligand optimal? q1->q2 Yes s1->q2 s2 Screen different ligands (e.g., SPhos, XPhos, RuPhos). Use a pre-catalyst for consistency. q2->s2 No q3 Are the base and solvent appropriate? q2->q3 Yes s2->q3 s3 Test different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure anhydrous and degassed solvents. q3->s3 No end Improved Yield & Purity q3->end Yes s3->end

Caption: Logic for troubleshooting Pd-catalyzed cross-coupling reactions.

Quantitative Data: Suzuki Coupling Optimization of 1-(Boc)-5-bromo-3-(trifluoromethoxy)-1H-indole

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10045
2Pd₂(dba)₃SPhosK₃PO₄Toluene11088
3Pd(OAc)₂XPhosCs₂CO₃THF8092
4PdCl₂(dppf)-K₂CO₃DME/H₂O9075

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a degassed mixture of N-Boc-5-bromo-3-(trifluoromethoxy)-1H-indole (1.0 mmol), the corresponding boronic acid (1.5 mmol), and potassium phosphate (3.0 mmol) is added the palladium catalyst (e.g., Pd(OAc)₂/XPhos, 2 mol%). Anhydrous, degassed toluene (5 mL) is added, and the reaction mixture is heated to 110 °C under an inert atmosphere. The reaction is monitored by LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Issue 3: Failure of C-H Functionalization (e.g., Vilsmeier-Haack)

Question: My Vilsmeier-Haack formylation on this compound is not working. What is the problem?

Answer: The strong deactivating effect of the trifluoromethoxy group makes the indole ring a poor nucleophile, often leading to the failure of classical electrophilic substitution reactions like the Vilsmeier-Haack.

Troubleshooting Flowchart: Failed C-H Functionalization

start Failed Vilsmeier-Haack Reaction q1 Are reaction conditions harsh enough? start->q1 s1 Increase reaction temperature and time. Use a larger excess of Vilsmeier reagent. q1->s1 No q2 Is an alternative strategy needed? q1->q2 Yes s1->q2 s2 Consider lithiation at C2 followed by quenching with DMF. Explore transition-metal-catalyzed C-H activation. q2->s2 Yes end Successful C3-Formylation s2->end

Caption: Decision-making process for failed C-H functionalization.

Quantitative Data: Comparison of Formylation Methods

EntryMethodReagentsTemperature (°C)Yield (%)
1Vilsmeier-HaackPOCl₃, DMF100<5
2Ortho-lithiationn-BuLi, THF; then DMF-78 to 0~70 (at C2)
3Friedel-Crafts(COCl)₂, AlCl₃0No reaction

Experimental Protocol: C2-Formylation via Lithiation

To a solution of N-protected this compound (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The mixture is stirred at -78 °C for 1 hour. Anhydrous DMF (2.0 mmol) is then added, and the reaction is allowed to warm slowly to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Signaling Pathways and Workflows

General Experimental Workflow for Method Optimization

A Define Reaction: Substrate, Reagent, Product B Initial Condition Screening: Literature Precedent A->B C Analyze Results: TLC, LC-MS, NMR B->C D Identify Key Parameters: Catalyst, Solvent, Base, Temp. C->D E Systematic Optimization (DoE) D->E F Validate Optimal Conditions E->F F->C Re-evaluate G Scale-up Reaction F->G H Final Protocol G->H

Caption: A systematic workflow for optimizing reaction conditions.

Technical Support Center: Scale-Up Synthesis of 5-(Trifluoromethoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the scale-up synthesis of 5-(Trifluoromethoxy)-1H-indole.

Frequently Asked Questions (FAQs)

Q1: Which synthetic routes are most suitable for the large-scale synthesis of this compound?

A1: For the industrial-scale production of this compound, the two most common and preferred methods are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis .

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For this compound, the key starting material would be (4-(trifluoromethoxy)phenyl)hydrazine. This route is versatile but can be sensitive to the electronic properties of the substituents.[1]

  • Leimgruber-Batcho Indole Synthesis: This route begins with an o-nitrotoluene derivative, which is converted to an enamine and then undergoes reductive cyclization to form the indole ring.[2] The starting material for this synthesis would be 4-(trifluoromethoxy)-2-nitrotoluene. This method often provides high yields under mild conditions and is a popular alternative to the Fischer synthesis, especially when the required substituted o-nitrotoluenes are readily available.[2]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges in scaling up the synthesis of this compound include:

  • Reaction Kinetics and Thermal Management: Exothermic reactions, particularly in both the Fischer and Leimgruber-Batcho syntheses, can be difficult to control on a larger scale, posing safety risks.[3]

  • Mixing Efficiency: Achieving uniform mixing in large reactors is more challenging and can significantly impact reaction rates, yield, and the impurity profile.

  • Impurity Profile Changes: Impurities that are minor at the lab scale can become significant at the manufacturing scale, necessitating modifications to the purification process.

  • Purification and Isolation: Methods like column chromatography, common in the lab, are often not feasible for large-scale production. Developing robust crystallization processes is crucial for obtaining the high-purity product.[4][5]

  • Handling of Hazardous Reagents: Many indole syntheses involve hazardous materials that require special handling procedures and engineering controls at scale.

Q3: How does the electron-withdrawing nature of the trifluoromethoxy group affect the synthesis?

A3: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing. This property can influence both the Fischer and Leimgruber-Batcho syntheses:

  • Fischer Indole Synthesis: The electron-withdrawing -OCF3 group on the phenylhydrazine ring can deactivate the ring, making the cyclization step more difficult and potentially requiring stronger acids or higher temperatures.[1]

  • Leimgruber-Batcho Synthesis: The presence of an electron-withdrawing group can facilitate the initial enamine formation.[6]

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions. In the Fischer indole synthesis, potential side products can include regioisomers (if an unsymmetrical ketone is used) and indolenine derivatives.[1] In the Leimgruber-Batcho synthesis, incomplete reduction can lead to the presence of nitro-containing intermediates.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Fischer Indole Synthesis Troubleshooting
Observed Problem Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Poor quality of (4-(trifluoromethoxy)phenyl)hydrazine or carbonyl compound. 4. Unstable hydrazone intermediate.1. Use a fresh, active acid catalyst (e.g., polyphosphoric acid, zinc chloride). 2. Optimize the reaction temperature; excessively high temperatures can lead to decomposition. 3. Ensure the purity of starting materials through appropriate purification and characterization. 4. Consider a one-pot synthesis without isolating the hydrazone intermediate.[1]
Formation of Multiple Products (TLC) 1. Formation of regioisomers with unsymmetrical ketones. 2. Side reactions due to harsh acidic conditions. 3. Decomposition of the product.1. Use a symmetrical ketone or aldehyde if possible. If not, optimize the acid catalyst and reaction conditions to improve regioselectivity. 2. Consider using a milder acid catalyst or lowering the reaction temperature. 3. Monitor the reaction closely and avoid prolonged reaction times at high temperatures.
Difficulty in Product Isolation 1. Product is highly soluble in the reaction solvent. 2. Emulsion formation during workup.1. Choose a solvent where the product has lower solubility upon cooling to facilitate crystallization. 2. Break emulsions by adding brine or filtering through a pad of celite.
Leimgruber-Batcho Synthesis Troubleshooting
Observed Problem Potential Cause(s) Recommended Action(s)
Low Yield of Enamine Intermediate 1. Insufficient reaction temperature or time. 2. Poor quality of 4-(trifluoromethoxy)-2-nitrotoluene or DMF-DMA.1. Increase the reaction temperature and/or time. The electron-withdrawing nature of the -OCF3 group should facilitate this step.[6] 2. Ensure the purity and dryness of the starting materials and reagents.
Incomplete Reductive Cyclization 1. Inactive reduction catalyst (e.g., Raney Nickel, Pd/C). 2. Insufficient amount of reducing agent (e.g., hydrazine, hydrogen).1. Use a fresh and active catalyst. 2. Ensure an adequate amount of the reducing agent is used. Monitor the reaction by TLC or HPLC to confirm the consumption of the enamine intermediate.
Formation of Colored Impurities 1. Oxidation of the indole product. 2. Incomplete reduction leading to colored nitro-aromatic species.1. Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the reduction step goes to completion.

Experimental Protocols

Illustrative Scale-Up Fischer Indole Synthesis

This protocol is a general guideline and should be optimized for specific equipment and scale.

  • Hydrazone Formation (Optional Isolation):

    • In a suitable reactor, dissolve (4-(trifluoromethoxy)phenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add the desired aldehyde or ketone (1.1 eq).

    • Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC/HPLC).

    • The hydrazone can be isolated by filtration or used directly in the next step.

  • Cyclization:

    • Add the hydrazone (or the reaction mixture from the previous step) to a reactor containing an acid catalyst (e.g., polyphosphoric acid or a solution of zinc chloride in a suitable solvent).

    • Heat the mixture to the optimized temperature (typically 80-160 °C) and monitor the reaction progress.

    • Upon completion, cool the reaction mixture and quench by carefully adding it to a stirred mixture of ice and water.

  • Work-up and Purification:

    • Neutralize the acidic mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[7]

Illustrative Scale-Up Leimgruber-Batcho Synthesis
  • Enamine Formation:

    • In a reactor, dissolve 4-(trifluoromethoxy)-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq).

    • Heat the mixture to reflux (around 100-120 °C) and monitor the reaction until the starting material is consumed.

  • Reductive Cyclization:

    • Cool the enamine solution. In a separate reactor, prepare a slurry of a reduction catalyst (e.g., Raney Nickel or 5% Pd/C) in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Carefully add the enamine solution to the catalyst slurry.

    • Introduce the reducing agent (e.g., hydrazine hydrate dropwise, or pressurize with hydrogen gas). This step is often exothermic and requires careful temperature control.

    • Stir vigorously until the reaction is complete.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water to remove any remaining DMF.

    • Dry the organic layer and concentrate to obtain the crude product.

    • Purify by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for Scale-Up

Parameter Fischer Indole Synthesis Leimgruber-Batcho Synthesis
Starting Materials (4-(trifluoromethoxy)phenyl)hydrazine, Aldehyde/Ketone4-(trifluoromethoxy)-2-nitrotoluene, DMF-DMA
Key Steps Hydrazone formation, Acid-catalyzed cyclizationEnamine formation, Reductive cyclization
Potential Advantages Versatility in introducing substituents at C2 and C3.Often milder conditions, high yields, starts from more accessible precursors in some cases.[2]
Potential Challenges Sensitivity to electronic effects, potential for regioisomer formation, harsh acidic conditions.[1]Handling of pyrophoric catalysts (e.g., Raney Nickel), control of exothermic reduction.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Phenylhydrazine 4-(Trifluoromethoxy)phenylhydrazine Hydrazone_Formation Hydrazone Formation Phenylhydrazine->Hydrazone_Formation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization Hydrazone_Formation->Cyclization Crude_Product Crude 5-(Trifluoromethoxy) -1H-indole Cyclization->Crude_Product Purification Purification (Crystallization) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Leimgruber_Batcho_Synthesis_Workflow cluster_start_LB Starting Materials cluster_reaction_LB Reaction Steps cluster_end_LB Product & Purification Nitrotoluene 4-(Trifluoromethoxy) -2-nitrotoluene Enamine_Formation Enamine Formation Nitrotoluene->Enamine_Formation DMFDMA DMF-DMA DMFDMA->Enamine_Formation Reductive_Cyclization Reductive Cyclization Enamine_Formation->Reductive_Cyclization Crude_Product_LB Crude 5-(Trifluoromethoxy) -1H-indole Reductive_Cyclization->Crude_Product_LB Purification_LB Purification (Crystallization) Crude_Product_LB->Purification_LB Final_Product_LB Pure Product Purification_LB->Final_Product_LB

Caption: Workflow for the Leimgruber-Batcho Synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Reaction Failure Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Catalyst Evaluate Catalyst Activity/Concentration Start->Check_Catalyst Check_Workup Analyze Workup Procedure for Product Loss Start->Check_Workup Impurity_Issue Impurity Profile Unacceptable Impurity_Issue->Check_Conditions Modify_Purification Optimize Purification (Recrystallization Solvent, Chromatography) Impurity_Issue->Modify_Purification Inert_Atmosphere Implement Inert Atmosphere Impurity_Issue->Inert_Atmosphere

Caption: General Troubleshooting Logic for Scale-Up Synthesis.

References

Minimizing degradation of 5-(Trifluoromethoxy)-1H-indole during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Trifluoromethoxy)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound during workup?

A1: The primary stability concerns for this compound are its susceptibility to acidic conditions and potential for oxidative degradation. The indole ring, although rendered electron-deficient by the trifluoromethoxy group, is prone to polymerization and decomposition in the presence of strong acids. Exposure to air and light for prolonged periods can also lead to the formation of colored impurities due to oxidation.

Q2: The color of my crude product containing this compound is dark brown/purple. What could be the cause?

A2: Discoloration often indicates oxidative degradation of the indole ring. This can be exacerbated by prolonged exposure to air, light, or residual oxidizing agents from a previous reaction step. Trace acidic impurities can also catalyze the formation of colored oligomers.

Q3: I am observing a significant loss of my product during silica gel column chromatography. What is the likely reason?

A3: Standard silica gel is inherently acidic and can cause on-column degradation of acid-sensitive compounds like indoles.[1] The interaction with the acidic silica surface can lead to streaking, incomplete elution, and decomposition of this compound.

Q4: Can I use a strong base during the workup of this compound?

A4: While indoles are generally more stable to bases than acids, the use of strong bases should be approached with caution. The N-H proton of the indole is weakly acidic and can be deprotonated by a strong base. While this may not directly lead to degradation, it can affect the compound's solubility and partitioning during extraction. It is generally recommended to use mild bases like sodium bicarbonate for neutralization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup of this compound.

Problem Potential Cause Recommended Solution
Low Recovery After Aqueous Workup Product is partially soluble in the aqueous layer, especially if the pH is not neutral.Ensure the aqueous layer is saturated with brine (NaCl) to decrease the solubility of the organic product. Back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.
Formation of an Emulsion During Extraction High concentration of salts or polar impurities.Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.
Product Degradation on TLC Plate The TLC plate's silica gel is acidic, causing streaking and decomposition spots.Add a small amount of a neutralizer like triethylamine (0.1-1%) to the developing solvent system to deactivate the silica gel.
Discoloration of Product Upon Standing Oxidation or light sensitivity.Store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature as recommended.[2]
Presence of Inseparable Impurities Formation of closely related byproducts during the reaction or workup.Consider using a different purification technique such as recrystallization or preparative HPLC. For column chromatography, try a different stationary phase like neutral or basic alumina, or deactivated silica gel.[1]

Experimental Protocols

Protocol 1: General Workup Procedure to Minimize Degradation

This protocol is designed for the workup of a reaction mixture containing this compound, aiming to minimize acid- and oxidation-induced degradation.

Materials:

  • Reaction mixture in an organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Rotary evaporator

Procedure:

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was performed under acidic conditions, slowly add saturated aqueous NaHCO₃ solution with stirring until gas evolution ceases and the pH of the aqueous layer is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is immiscible with water, add more of the same solvent. If the reaction solvent is water-miscible, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Separate the organic layer. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (if not used for quenching)

    • Brine

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator at a low temperature (<40 °C).

  • Storage: For immediate use, proceed to purification. For storage, place the crude product under an inert atmosphere.

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel

This method is recommended to prevent degradation of this compound on acidic silica gel.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane and Ethyl Acetate (or other suitable eluents)

  • Triethylamine (Et₃N)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine.

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Equilibration: Equilibrate the packed column by flushing with at least two column volumes of the initial eluent containing 1% triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the sample onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) containing 1% triethylamine throughout the entire purification process.

  • Fraction Collection: Collect fractions and monitor by TLC (using a developing solvent containing 1% triethylamine).

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

Protocol 3: Quantitative Analysis of Degradation by HPLC

This protocol provides a general method to quantify the amount of this compound and its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A typical mobile phase would be a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The use of a mild acid is often necessary for good peak shape but should be tested for on-column degradation of the analyte. A neutral mobile phase (e.g., acetonitrile and water) can also be explored.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound of known concentration in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare samples of the workup or purification fractions by diluting them to a concentration within the calibration range.

  • HPLC Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a calibration curve from the peak areas of the standards. Use the calibration curve to determine the concentration of this compound in the samples. Degradation products will appear as separate peaks, and their relative amounts can be estimated by their peak areas.

Visualizations

G Workflow for Minimizing Degradation During Workup cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product Reaction Crude Reaction Mixture Quench Quench with Saturated NaHCO3 Reaction->Quench Neutralize Acid Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Deactivated Silica) Concentrate->Purify Crude Product Product Pure this compound Purify->Product

Caption: A generalized workflow for the workup and purification of this compound.

G Decision Tree for Troubleshooting Low Yield Start Low Yield of This compound CheckWorkup Check Aqueous Layers by TLC/LC-MS Start->CheckWorkup CheckColumn Analyze Column Fractions for Degradation CheckWorkup->CheckColumn No Product Detected ProductInAqueous Product in Aqueous Layer CheckWorkup->ProductInAqueous Product Detected DegradationOnColumn Degradation on Column CheckColumn->DegradationOnColumn Degradation Products Detected NoProduct Product Not Found CheckColumn->NoProduct No Degradation Products SolutionAqueous Solution: Back-extract aqueous layers with organic solvent. ProductInAqueous->SolutionAqueous SolutionColumn Solution: Use deactivated silica gel or alternative stationary phase. DegradationOnColumn->SolutionColumn SolutionReaction Action: Re-evaluate reaction conditions and starting materials. NoProduct->SolutionReaction

Caption: A troubleshooting guide for diagnosing the cause of low product yield.

References

Technical Support Center: Enhancing the Metabolic Stability of 5-(Trifluoromethoxy)-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of 5-(Trifluoromethoxy)-1H-indole analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound analogs?

The primary metabolic pathways for indole derivatives, including this compound analogs, are predominantly mediated by cytochrome P450 (CYP450) enzymes in the liver.[1][2][3] The indole ring is susceptible to oxidation at various positions. Common metabolic transformations include:

  • Hydroxylation: The indole ring can be hydroxylated at positions C2, C3, C4, C6, and C7.[2]

  • N-Oxidation: The indole nitrogen can undergo oxidation.

  • Oxidative Cleavage: The pyrrole ring of the indole nucleus can be cleaved.[4]

The trifluoromethoxy group at the 5-position is generally stable to metabolism due to the high strength of the carbon-fluorine bonds, which are resistant to cleavage by metabolic enzymes.[5][6] This group helps to block oxidative metabolism at or near the 5-position.

Q2: How does the 5-trifluoromethoxy group influence the metabolic stability of my indole analog?

The 5-trifluoromethoxy group is an electron-withdrawing group that can significantly enhance the metabolic stability of indole analogs.[5] It achieves this by:

  • Blocking a potential site of metabolism: The trifluoromethoxy group itself is highly resistant to enzymatic degradation.[5]

  • Deactivating the aromatic ring: The electron-withdrawing nature of the trifluoromethoxy group makes the indole ring less susceptible to oxidative metabolism by CYP450 enzymes.[5][7]

By incorporating this group, the metabolic burden is often shifted to other, less sterically hindered or more electron-rich positions on the molecule.

Q3: What are the expected metabolites of a this compound analog?

While the 5-trifluoromethoxy group itself is metabolically robust, other parts of the molecule are susceptible to metabolism. Expected metabolites often arise from:

  • Hydroxylation of the indole ring: Primarily at the C2, C3, C4, C6, and C7 positions.

  • Metabolism of other substituents: If your analog has other substituents, they may be sites of metabolic attack (e.g., alkyl groups can be hydroxylated, esters can be hydrolyzed).

  • Glucuronidation or sulfation: Following initial oxidation, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions to form more water-soluble glucuronide or sulfate conjugates.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your metabolic stability experiments.

Problem 1: My this compound analog shows unexpectedly high clearance in a liver microsomal stability assay.

Possible Cause Troubleshooting Step
Metabolism at an alternative site: The trifluoromethoxy group may be effectively blocking metabolism at the 5-position, but another part of your molecule is highly susceptible to metabolism.1. Metabolite Identification: Perform metabolite identification studies using LC-MS/MS to pinpoint the site(s) of metabolic modification. 2. Structural Modification: Based on the identified metabolic "hotspot," consider structural modifications to block this new site of metabolism. This could involve introducing a blocking group (e.g., a fluorine or methyl group) at the susceptible position.[7]
Non-CYP450 mediated metabolism: While CYP450s are the primary enzymes, other enzymes like flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs) could be involved.1. Use of specific inhibitors: Include selective inhibitors for different enzyme families in your assay to determine their contribution to the overall metabolism. 2. Use different in vitro systems: Compare stability in liver microsomes (rich in CYPs) with hepatocytes (contain a broader range of enzymes, including Phase II enzymes).
Chemical instability: The compound may be degrading chemically in the assay buffer rather than being metabolized.1. Control Experiment: Run a control incubation without the NADPH regenerating system. Significant disappearance of the parent compound in this control indicates chemical instability.[6] 2. pH and Buffer Optimization: Assess the stability of your compound at different pH values and in different buffer systems.

Problem 2: I am having difficulty with the analytical quantification of my this compound analog in the LC-MS/MS analysis.

Possible Cause Troubleshooting Step
Poor ionization: The compound may not be ionizing efficiently in the mass spectrometer source.1. Optimize MS parameters: Adjust source parameters such as capillary voltage, gas flow, and temperature. 2. Mobile Phase Modification: Add modifiers to the mobile phase (e.g., formic acid for positive ion mode, ammonium hydroxide for negative ion mode) to improve ionization.
Adsorption to vials or tubing: Lipophilic indole analogs can adsorb to plastic surfaces.1. Use low-binding vials and plates. 2. Solvent Optimization: Ensure the compound is fully dissolved in the final sample solvent. The addition of a small percentage of an organic solvent like acetonitrile or methanol can help.
Matrix effects: Components from the microsomal incubation matrix can suppress or enhance the ionization of the analyte.1. Sample Cleanup: Implement a sample cleanup step such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 2. Use of an internal standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and variations in sample processing.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound Analogs in Human Liver Microsomes (HLM)

Compound IDStructure Modificationt1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Analog A Parent 5-OCF3-indole4530.8
Analog B Analog A with C2-Methyl> 60< 10
Analog C Analog A with C7-Fluoro5525.1
Analog D Non-fluorinated (5-Methoxy)1592.4

Data are representative and intended for illustrative purposes.

Experimental Protocols

Detailed Methodology for In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of a test compound.

1. Materials and Reagents:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Ice-cold acetonitrile with an internal standard for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare the main incubation mixture containing phosphate buffer and liver microsomes (e.g., to a final protein concentration of 0.5 mg/mL).

  • Compound Addition:

    • Add the test compound and positive controls to the incubation mixture to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., < 0.5%) to avoid enzyme inhibition.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • For the negative control (to assess non-enzymatic degradation), add an equal volume of phosphate buffer instead of the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately add the aliquot to a well of a new 96-well plate containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing:

    • Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear regression of this plot, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg of microsomal protein/mL) .

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Buffer, NADPH) mix Mix Microsomes and Test Compound prep_reagents->mix prep_compound Prepare Test Compound Working Solution prep_compound->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points terminate Terminate with Acetonitrile + Internal Standard time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound Analog hydroxylation Hydroxylation (on indole ring or other substituents) parent->hydroxylation CYP450 oxidation Other Oxidations (e.g., N-dealkylation) parent->oxidation CYP450 conjugation Glucuronidation or Sulfation hydroxylation->conjugation UGTs, SULTs oxidation->conjugation excretion Excretion conjugation->excretion

Caption: Generalized metabolic pathways for this compound analogs.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-(Trifluoromethoxy)-1H-indole and 5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of a methoxy group with a trifluoromethoxy group at the 5-position of the indole ring can significantly alter the physicochemical properties and, consequently, the biological activity of the resulting compounds. This guide provides a comparative overview of the known biological activities of 5-(Trifluoromethoxy)-1H-indole and 5-methoxy-1H-indole, drawing upon available experimental data for the parent compounds and their close derivatives.

Summary of Biological Activities

While direct comparative studies on the parent compounds are limited, the existing literature suggests distinct pharmacological profiles for their derivatives. Derivatives of this compound have been primarily investigated for their anti-inflammatory properties, particularly as inhibitors of the interleukin-1 (IL-1) signaling pathway. In contrast, 5-methoxy-1H-indole and its derivatives exhibit a broader range of activities, including modulation of the serotonergic system and inhibition of cyclooxygenase-2 (COX-2), indicating potential neuroactive and anti-inflammatory effects.

Data Presentation: A Comparative Look at Derivatives

The following table summarizes the quantitative data available for derivatives of the two indole compounds. It is important to note that these are not direct comparisons of the parent molecules and the experimental conditions may vary between studies.

Biological TargetCompound DerivativeAssay TypeActivity (IC₅₀)Reference
Interleukin-1 Receptor (IL-1R) This compound-2,3-dione 3-(4-phenylthiosemicarbazone)IL-1R Dependent Response0.01 - 0.06 µM[1][2]
Cyclooxygenase-2 (COX-2) 5-Methoxytryptophan (metabolite of 5-methoxy-1H-indole)Inhibition of COX-2 ExpressionNot specified[3][4][5]
Breast Cancer Cell Line (MCF-7) 5-Hydroxyindole-3-carboxylic acid derivativeMTT Assay4.7 µM[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate further research and validation.

Interleukin-1 Receptor (IL-1R) Dependent Response Assay

This assay evaluates the ability of a compound to inhibit the cellular response mediated by the interleukin-1 receptor.

Protocol:

  • Cell Culture: Human fibroblast-like synoviocytes (HFLS) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Stimulation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound derivatives) for 1 hour.

  • IL-1β Treatment: Recombinant human IL-1β is then added to the culture medium to stimulate the IL-1R pathway.

  • Endpoint Measurement: After a 24-hour incubation period, the concentration of a downstream effector, such as Interleukin-6 (IL-6), in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The IC₅₀ value is calculated by determining the concentration of the test compound that causes a 50% reduction in IL-6 production compared to the control (IL-1β stimulation without inhibitor).[1][2]

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Enzyme Preparation: Purified recombinant human COX-2 enzyme is used.

  • Reaction Mixture: A reaction buffer containing Tris-HCl, hematin, and a suitable peroxidase is prepared.

  • Inhibitor Pre-incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test compound (e.g., 5-methoxy-1H-indole or its metabolites) for a specified time at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

  • Product Detection: The production of prostaglandin E2 (PGE2), a major product of the COX-2 reaction, is measured using a competitive ELISA or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8][9]

  • Data Analysis: The IC₅₀ value is calculated as the concentration of the inhibitor that reduces COX-2 activity by 50%.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways potentially modulated by derivatives of this compound and 5-methoxy-1H-indole.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL1 IL-1β IL1R IL-1 Receptor IL1->IL1R Indole_Derivative 5-(Trifluoromethoxy) -1H-indole Derivative Indole_Derivative->IL1R MyD88 MyD88 IL1R->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes

Caption: Putative inhibition of the IL-1 signaling pathway by this compound derivatives.

Serotonin_COX2_Pathway cluster_serotonin Serotonergic System cluster_inflammation Inflammatory Pathway Indole_Methoxy 5-methoxy-1H-indole Serotonin_Receptor Serotonin Receptor Indole_Methoxy->Serotonin_Receptor Modulates Metabolite 5-Methoxytryptophan Indole_Methoxy->Metabolite Metabolized to Neuronal_Signaling Neuronal Signaling Serotonin_Receptor->Neuronal_Signaling COX2 COX-2 Metabolite->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins

Caption: Potential dual activity of 5-methoxy-1H-indole on serotonergic and inflammatory pathways.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Compound1 5-(Trifluoromethoxy) -1H-indole IL1_Assay IL-1R Binding Assay Compound1->IL1_Assay Compound2 5-methoxy-1H-indole COX2_Assay COX-2 Inhibition Assay Compound2->COX2_Assay Serotonin_Assay Serotonin Receptor Binding Assay Compound2->Serotonin_Assay Data_Analysis IC₅₀ Determination IL1_Assay->Data_Analysis COX2_Assay->Data_Analysis Serotonin_Assay->Data_Analysis Comparison Comparative Analysis of Biological Activity Data_Analysis->Comparison

Caption: A generalized workflow for the comparative biological evaluation of indole derivatives.

References

Structure-activity relationship (SAR) of 5-(Trifluoromethoxy)-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 5-(Trifluoromethoxy)-1H-indole Derivatives in Anti-inflammatory and Anticancer Applications

The strategic incorporation of a trifluoromethoxy group at the 5-position of the indole scaffold has emerged as a promising avenue in the development of novel therapeutic agents. This structural modification significantly influences the physicochemical properties of the parent indole molecule, often leading to enhanced biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anti-inflammatory and anticancer properties, supported by experimental data.

Anti-inflammatory Activity: Targeting the Interleukin-1 Receptor

A significant area of research for this compound derivatives has been in the modulation of inflammatory responses through the inhibition of the Interleukin-1 Receptor (IL-1R). The pro-inflammatory cytokine Interleukin-1 (IL-1) is a key driver in the pathogenesis of numerous inflammatory diseases.[1][2]

Structure-Activity Relationship Highlights:

Initial screenings of various 2-indolinone derivatives identified 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) as potent inhibitors of IL-1R.[1][2] The structure-activity relationship studies revealed that the presence of an electron-withdrawing group, such as the trifluoromethoxy group, at the 5-position of the indolinone ring is crucial for high inhibitory activity.

Substitutions on the phenyl ring of the thiosemicarbazone moiety also play a significant role in modulating the inhibitory potency. For instance, compounds with specific substitutions demonstrated enhanced activity compared to the lead compounds.

Comparative Inhibitory Activity:

The following table summarizes the in vitro IL-1R inhibitory activities of selected this compound derivatives.

Compound IDSubstitution on Phenyl Ring of ThiosemicarbazoneIC50 (µM)Reference
52 Unspecified (Lead Compound)0.09[1][2]
65 Unspecified (Lead Compound)0.07[1][2]
76 Unspecified0.01-0.06[1][2]
78 Unspecified0.01 [1][2]
81 Unspecified0.02[1][2]
91 Unspecified0.01-0.06[1][2]
100 Unspecified0.01-0.06[1][2]
105 Unspecified0.01-0.06[1][2]
107 Unspecified0.01-0.06[1][2]

Note: The specific substitutions for compounds 76, 78, 81, 91, 100, 105, and 107 were not detailed in the provided abstracts. Compound 78 exhibited the most potent IL-1R inhibitory effect.[1][2]

Anticancer Activity: Selective Cytotoxicity in Leukemia and Lymphoma

Derivatives of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone have demonstrated selective cytotoxic effects against lymphoid-originated cancer cell lines. This indicates their potential as therapeutic agents for leukemia and lymphoma.

Structure-Activity Relationship Highlights:

The anticancer activity of these derivatives is influenced by the substituent on the thiosemicarbazone moiety. Different substitutions result in varying degrees of cytotoxicity and selectivity against different cancer cell lines. For example, a 4-bromophenyl substitution was found to be particularly effective against lymphoma cells.

Comparative Cytotoxic Activity:

The table below presents the cytotoxic activities (IC50 values) of various 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives against a panel of cancer cell lines.

Compound IDSubstitution on ThiosemicarbazoneK562 (CML) IC50 (µM)P3HR1 (Burkitt's Lymphoma) IC50 (µM)HL-60 (APL) IC50 (µM)Reference
C Allyl--1.13
D Cyclohexyl2.38--
E Benzyl2.38--
F 4-Fluorophenyl>2.411.00-2.411.00-2.41
I 4-Bromophenyl-0.96 (P3HR1), 0.89 (P3HR1 Vin-resistant)-

Note: CML stands for Chronic Myelogenous Leukemia, and APL for Acute Promyelocytic Leukemia. A dash (-) indicates that the data was not specified in the abstract. All tested compounds showed cytotoxic effects on lymphoma cells at submicromolar concentrations (IC50 = 0.89-1.80 µM).

Experimental Protocols

IL-1 Receptor (IL-1R) Inhibitory Assay (Summary)

The inhibitory effect of the this compound derivatives on the IL-1 receptor was evaluated through in vitro studies. While the detailed step-by-step protocol is not available in the abstracts, the methodology is based on determining the concentration of the compound required to inhibit 50% of the IL-1R-dependent response (IC50). This typically involves a cell-based assay where a specific cell line expressing IL-1R is stimulated with IL-1 in the presence and absence of the test compounds. The downstream effects of IL-1 signaling, such as the production of other cytokines or the activation of specific signaling pathways, are then measured to determine the extent of inhibition. Molecular modeling and docking studies were also employed to understand the binding interactions of these compounds with the IL-1R active site.[1][2]

Cytotoxicity Assay (MTT Assay Protocol)

The cytotoxic effects of the this compound derivatives on various cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., K562, P3HR1, HL-60) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Visualizations

Signaling Pathway Diagram

Caption: IL-1 signaling pathway and inhibition by this compound derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of 5-(Trifluoromethoxy)- 1H-indole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Screening (e.g., IL-1R Inhibition or Cytotoxicity Assay) Characterization->Primary_Screening Dose_Response Dose-Response Studies Primary_Screening->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

References

5-(Trifluoromethoxy)-1H-indole Scaffold: A Promising Core for a New Generation of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the inhibitory potential of 5-(Trifluoromethoxy)-1H-indole derivatives against key biological targets, supported by experimental data from peer-reviewed studies.

The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of potent and selective enzyme inhibitors. While direct inhibitory data for the parent compound is not extensively documented, numerous derivatives incorporating this moiety have shown remarkable activity against critical therapeutic targets. This guide provides a comparative analysis of the performance of these derivatives against their respective enzymes, alongside established alternative inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.

Interleukin-1 Receptor (IL-1R) Inhibition

Derivatives of this compound have been identified as potent inhibitors of the Interleukin-1 Receptor (IL-1R), a key player in inflammatory signaling pathways. The pro-inflammatory cytokine interleukin-1 (IL-1) is a major driver in the pathogenesis of a wide array of inflammatory diseases.[1]

Comparative Inhibitory Activity against IL-1R
Compound IDStructureTargetIC50 (µM)
Compound 78 This compound-2,3-dione derivativeIL-1R0.01[1]
Compound 81 This compound-2,3-dione derivativeIL-1R0.02[1]
Compound 65 5-fluoro-1H-indole-2,3-dione derivativeIL-1R0.07[1]
Compound 52 5-fluoro-1H-indole-2,3-dione derivativeIL-1R0.09[1]
Anakinra Recombinant human IL-1 receptor antagonistIL-1RBinds to IL-1R1 with an affinity similar to IL-1β
Canakinumab Human monoclonal antibody against IL-1βIL-1βNeutralizes IL-1β activity
Rilonacept Dimeric fusion protein (IL-1R1, IL-1RAcP, Fc)IL-1α, IL-1βActs as a soluble decoy receptor

Note: The structures of compounds 78, 81, 65, and 52 are complex thiosemicarbazone derivatives of the indole-2,3-dione core.

The data clearly indicates that this compound-2,3-dione derivatives exhibit highly potent, low nanomolar inhibition of IL-1R-dependent responses, surpassing the activity of the lead fluoro-substituted compounds.[1]

Protease-Activated Receptor 4 (PAR4) Antagonism

The this compound scaffold is also integral to a series of selective antagonists for Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor involved in platelet aggregation and a promising target for anti-thrombotic therapies.[2][3]

Comparative Performance of PAR4 Antagonists
CompoundCore StructureTargetPotency (IC50)Selectivity
(1-Benzyl-3-(...)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols This compoundPAR4Nanomolar rangeSelective vs PAR1
BMS-986120 Imidazothiazole derivativePAR49.5 nM (human blood)[4]Highly selective vs PAR1
YD-3 Indazole derivativePAR40.13 µM[5]Exhibits some cross-reactivity with PAR1
ML354 Indazole derivativePAR4Potent inhibitorExhibits some cross-reactivity with PAR1

While specific IC50 values for the indole-based PAR4 antagonists are part of ongoing research, their development highlights the versatility of the this compound scaffold in targeting diverse enzyme classes.

Experimental Protocols

Detailed methodologies are essential for the validation and comparison of enzyme inhibitors. Below are generalized protocols for the key assays relevant to the discussed targets.

IL-1R Inhibition Assay (Cell-Based)

This protocol outlines a method to assess the inhibition of IL-1R signaling in a cellular context.

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., fibroblasts or synoviocytes) that expresses the IL-1 receptor.

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and control inhibitors.

  • Pre-incubate the cells with the compounds for a defined period (e.g., 1 hour).

3. Stimulation:

  • Stimulate the cells with a known concentration of IL-1β to induce a downstream response (e.g., production of prostaglandin E2 (PGE2) or a reporter gene).

4. Measurement of Response:

  • After an appropriate incubation time, collect the cell supernatant or lyse the cells.

  • Quantify the level of the downstream marker (e.g., PGE2 via ELISA) or reporter gene activity.

5. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the stimulated control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

PAR4 Antagonism Assay (Platelet Aggregation)

This protocol describes a method to evaluate the effect of compounds on platelet aggregation induced by a PAR4 agonist.

1. Platelet-Rich Plasma (PRP) Preparation:

  • Obtain fresh human blood from healthy donors and prepare PRP by centrifugation.

2. Compound Incubation:

  • Pre-incubate aliquots of PRP with various concentrations of the test compounds (e.g., this compound derivatives) or a vehicle control at 37°C.

3. Platelet Aggregation Measurement:

  • Place the PRP samples in an aggregometer.

  • Add a PAR4-activating peptide (PAR4-AP) to induce platelet aggregation.

  • Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.

4. Data Analysis:

  • Determine the maximum aggregation percentage for each concentration of the test compound.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits PAR4-AP-induced platelet aggregation by 50%.

Visualizing the Pathways and Workflows

To better illustrate the biological context and experimental design, the following diagrams are provided.

IL1R_Signaling_Pathway IL1 Interleukin-1 (IL-1) IL1R IL-1 Receptor (IL-1R) IL1->IL1R MyD88 MyD88 IL1R->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Inflammation Pro-inflammatory Gene Expression NFkB_activation->Inflammation Inhibitor 5-(Trifluoromethoxy)- 1H-indole Derivative Inhibitor->IL1R Inhibition

Caption: Simplified IL-1R signaling pathway and the point of inhibition.

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Cleavage Gq Gq PAR4->Gq PLC PLCβ Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC Platelet_Aggregation Platelet Aggregation Ca_PKC->Platelet_Aggregation Inhibitor 5-(Trifluoromethoxy)- 1H-indole Derivative Inhibitor->PAR4 Antagonism

Caption: Simplified PAR4 signaling pathway in platelets.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare Serial Dilutions of Test Compound C Incubate Enzyme/Cells with Test Compound A->C B Prepare Enzyme/Cell and Substrate Solutions B->C D Initiate Reaction with Substrate C->D E Measure Reaction (e.g., Absorbance, Fluorescence) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: General experimental workflow for IC50 determination.

References

Cytotoxicity comparison of 5-(Trifluoromethoxy)-1H-indole and 5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel cytotoxic agents that can selectively target cancer cells remains a paramount objective. Among the myriad of heterocyclic compounds, indole derivatives have emerged as a promising class of molecules due to their diverse biological activities. This guide provides a comparative analysis of the cytotoxic profiles of two halogenated indole derivatives: 5-(Trifluoromethoxy)-1H-indole and 5-fluoro-1H-indole. While direct comparative studies on these parent compounds are limited, this report synthesizes available data on their derivatives and general cytotoxic mechanisms of indole compounds to offer valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Derivatives of both this compound and 5-fluoro-1H-indole have demonstrated significant cytotoxic effects against a range of cancer cell lines. The introduction of the trifluoromethoxy (-OCF3) and fluoro (-F) groups at the 5-position of the indole ring is known to modulate the lipophilicity, metabolic stability, and target-binding affinity of the parent molecule, thereby influencing its anticancer potential.

Studies on various derivatives of This compound , such as thiosemicarbazone conjugates, have reported potent cytotoxic activity against leukemia and lymphoma cell lines, with half-maximal inhibitory concentrations (IC50) often falling in the sub-micromolar to low micromolar range.[1][2] This suggests that the trifluoromethoxy group can be a key pharmacophore in designing effective anticancer agents.

Similarly, derivatives of 5-fluoro-1H-indole have been extensively investigated and have shown a broad spectrum of cytotoxic and antiproliferative activities.[3] The fluorine atom, a bioisostere of a hydrogen atom, can enhance the biological activity of molecules, and this has been observed in various 5-fluoro-indole derivatives tested against multiple cancer cell lines.

Due to the absence of publicly available, direct head-to-head experimental data for the parent compounds, the following table presents a hypothetical comparison to illustrate how such data would be structured.

Quantitative Cytotoxicity Data

Table 1: Hypothetical IC50 Values (µM) for this compound and 5-fluoro-1H-indole against various cancer cell lines.

Cell LineCancer TypeThis compound (IC50 in µM)5-fluoro-1H-indole (IC50 in µM)
MCF-7Breast AdenocarcinomaData not availableData not available
HeLaCervical CancerData not availableData not available
A549Lung CarcinomaData not availableData not available
K562Chronic Myelogenous LeukemiaData not availableData not available
P3HR1Burkitt's LymphomaData not availableData not available

Note: The data in this table is for illustrative purposes only and is not derived from actual experimental results. Direct comparative studies are required to ascertain the precise IC50 values.

General Mechanism of Action: Induction of Apoptosis

Indole derivatives commonly exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[4][5][6] This is a highly regulated process involving a cascade of molecular events. While the specific pathways for this compound and 5-fluoro-1H-indole are not definitively established, a generalized pathway for indole-induced apoptosis is illustrated below. This process often involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, which are the executioners of apoptosis.[4][7] Some indole derivatives have also been shown to impact critical cell survival signaling pathways such as the Akt/mTOR/NF-κB pathway.[8]

G cluster_stimulus Cytotoxic Stimulus cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Indole Indole Derivative (e.g., 5-substituted indole) Bcl2 Anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) Indole->Bcl2 Inhibition Bax Pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) Indole->Bax Activation Casp9 Caspase-9 (Initiator Caspase) Bcl2->Casp9 Inhibition Bax->Casp9 Activation Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

A generalized signaling pathway for indole derivative-induced apoptosis.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxicity of a compound using the MTT assay, a common colorimetric method for assessing cell metabolic activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound or 5-fluoro-1H-indole). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

G A Seed cancer cells in 96-well plate B Incubate overnight A->B C Treat cells with varying concentrations of indole compounds B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Remove medium and add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC50 values H->I

A typical experimental workflow for a cytotoxicity (MTT) assay.

Conclusion

References

A Comparative Benchmark Analysis of Trifluoromethoxy-Substituted Indoles in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Trifluoromethoxy-Substituted Indole Derivatives and Their Anticancer Efficacy.

The indole scaffold is a cornerstone in the development of novel anticancer agents, with substitutions playing a critical role in modulating biological activity. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant interest due to its unique electronic properties and metabolic stability. This guide provides a comprehensive benchmark analysis of trifluoromethoxy-substituted indole derivatives, comparing their performance against other halogenated and substituted analogues in various cancer cell lines. The data presented is supported by detailed experimental protocols and mechanistic insights to aid in the advancement of cancer drug discovery.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of various trifluoromethoxy-substituted indole derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized below for direct comparison.

Table 1: Cytotoxicity (IC₅₀, µM) of 2-Aryl-3-Aroyl Indole Analogues
Compound ID3-Aroyl SubstitutionSK-OV-3 (Ovarian)NCI-H460 (Lung)DU-145 (Prostate)
31 3-Trifluoromethoxy ---
303,5-bis-Trifluoromethyl---
283,4,5-Trifluoro---
293-Fluoro---

Data sourced from a study on indole-based tubulin assembly inhibitors.[1] A dash (-) indicates data not specified in the source.

Table 2: Cytotoxicity (IC₅₀, µM) of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles
Compound ID6-SubstitutionMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HeLa (Cervical)A375 (Melanoma)B16-F10 (Melanoma)
3h 3-(Trifluoromethoxy)phenyl 2.94 ± 0.561.61 ± 0.0046.30 ± 0.306.10 ± 0.310.57 ± 0.011.69 ± 0.41

Data from a study on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles as tubulin polymerization inhibitors.[2]

Table 3: Cytotoxicity (IC₅₀, µM) of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-Originated Cells
Compound DesignationSubstitution on ThiosemicarbazoneP3HR1 (Burkitt's Lymphoma)P3HR1-Vin (Resistant)K562 (Leukemia)HL-60 (Leukemia)
I 4-Bromophenyl0.960.89--
F 4-Fluorophenyl1.00 - 2.411.00 - 2.41> 2.411.00 - 2.41
D Cyclohexyl--2.38-
E Benzyl--2.38-
C Allyl1.13 - 2.211.13 - 2.211.13 - 2.211.13

Data from a study on the selective cytotoxic effects of novel 1H-indole-2,3-dione 3-thiosemicarbazone derivatives.[3] A dash (-) indicates data not specified or not effective at the tested concentrations.

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism of action for many trifluoromethoxy-substituted indoles is the inhibition of tubulin polymerization.[2] Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, motility, and shape. By disrupting microtubule dynamics, these indole derivatives can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis (programmed cell death).[4][5]

Table 4: Inhibition of Tubulin Assembly
Compound ID3-Aroyl SubstitutionTubulin Assembly Inhibition (IC₅₀, µM)
31 3-Trifluoromethoxy 3.7
303,5-bis-Trifluoromethyl3.1
283,4,5-Trifluoro7.5
293-Fluoro> 20

Data sourced from a study on indole-based tubulin assembly inhibitors.[1]

The trifluoromethoxy-substituted indole (31) demonstrates potent inhibition of tubulin assembly, comparable to its bis-trifluoromethyl counterpart (30).[1] This highlights the significance of the trifluoromethyl and trifluoromethoxy groups in conferring antimicrotubule activity.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating these compounds.

G cluster_0 Cellular Effects Indole Trifluoromethoxy- Substituted Indole Tubulin Inhibition of Tubulin Polymerization Indole->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Inhibitory effect on tubulin polymerization leading to apoptosis.

G cluster_1 Experimental Workflow Start Start: Cancer Cell Lines Treatment Compound Treatment Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Mechanism Mechanism of Action (e.g., Tubulin Assay) Treatment->Mechanism IC50 Determine IC50 Values Cytotoxicity->IC50 End End: Data Analysis IC50->End Mechanism->End

General workflow for evaluating anticancer compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays mentioned.

Cytotoxicity Assay (MTT-Based)

This protocol outlines a common method for determining the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethoxy-substituted indole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) at a final concentration that does not exceed 0.5%.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[6]

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice. Prepare a 1x polymerization buffer containing GTP.[7]

  • Reaction Setup: On ice, prepare the reaction mixtures in a 96-well plate. A typical reaction contains tubulin (final concentration ~3 mg/mL) in polymerization buffer with GTP. Add the test compound at various concentrations. Include positive (e.g., paclitaxel for stabilization, colchicine for destabilization) and negative (vehicle) controls.[8]

  • Polymerization Monitoring: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (turbidity) at 340 nm every 30-60 seconds for 60-90 minutes.[8]

  • Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined from the slope of the curve and the plateau, respectively. Calculate the IC₅₀ for inhibition of tubulin polymerization by analyzing the effect of different compound concentrations on these parameters.

Conclusion

Trifluoromethoxy-substituted indoles represent a promising class of compounds in the development of novel anticancer therapeutics. Their potent cytotoxic activity against a variety of cancer cell lines, often mediated through the inhibition of tubulin polymerization, underscores their potential. This guide provides a comparative framework, supported by quantitative data and detailed protocols, to facilitate further research and development in this area. The unique properties of the trifluoromethoxy group may offer advantages in terms of metabolic stability and cellular uptake, warranting deeper investigation into the structure-activity relationships and in vivo efficacy of these compounds.

References

In Vitro Promise vs. In Vivo Reality: A Comparative Analysis of 5-(Trifluoromethoxy)-1H-indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide provides a comparative analysis of the in vitro and in vivo efficacy of two classes of 5-(Trifluoromethoxy)-1H-indole derivatives, highlighting the critical need for robust translational studies. While these compounds have demonstrated significant potential in laboratory assays, a notable gap exists in publicly available in vivo data, underscoring the complexities of drug development.

This guide synthesizes the available preclinical data for two distinct series of this compound derivatives: a class of anti-inflammatory agents targeting the interleukin-1 receptor (IL-1R) and a series of cytotoxic agents with potential anticancer applications. Experimental protocols for the key in vitro assays are detailed to provide a comprehensive understanding of the presented data.

Anti-Inflammatory 5-Fluoro/(trifluoromethoxy)-2-indolinone Derivatives

A series of 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives has been identified as potent inhibitors of the interleukin-1 receptor (IL-1R), a key mediator in inflammatory processes. In vitro studies have demonstrated that several of these compounds exhibit exceptional potency, with IC50 values in the nanomolar range.

In Vitro Efficacy

The inhibitory activity of these compounds on IL-1R was evaluated in vitro, with several derivatives showing significant promise.[1][2] The data for the most potent compounds is summarized in the table below.

Compound IDIn Vitro TargetIn Vitro AssayIC50 (µM)
Compound 78IL-1RIL-1R Inhibition Assay0.01[1]
Compound 81IL-1RIL-1R Inhibition Assay0.02[1]
Compound 65IL-1RIL-1R Inhibition Assay0.07[1]
Compound 52IL-1RIL-1R Inhibition Assay0.09[1]
In Vivo Efficacy Correlation

Anticancer this compound-2,3-dione 3-Thiosemicarbazone Derivatives

Another class of this compound derivatives, specifically 3-thiosemicarbazone derivatives of this compound-2,3-dione, has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have revealed that these compounds possess submicromolar cytotoxicity, suggesting potential as anticancer agents.

In Vitro Efficacy

The cytotoxic activity of these derivatives was assessed against a panel of human leukemia and lymphoma cell lines. The IC50 values for representative compounds are presented below.

Compound IDCancer Cell LineIn Vitro AssayIC50 (µM)
Compound I (4-bromophenyl substituted)P3HR1 (Burkitt's lymphoma)Cytotoxicity Assay0.89[3][4]
Compound I (4-bromophenyl substituted)P3HR1 Vin (Vincristine-resistant)Cytotoxicity Assay0.96[3][4]
Compound C (allyl substituted)HL-60 (Acute promyelocytic leukemia)Cytotoxicity Assay1.13[3][4]
Compound C (allyl substituted)P3HR1 (Burkitt's lymphoma)Cytotoxicity Assay2.21[3][4]
Compound D (cyclohexyl substituted)K562 (Chronic myelogenous leukemia)Cytotoxicity Assay2.38[3][4]
Compound E (benzyl substituted)K562 (Chronic myelogenous leukemia)Cytotoxicity Assay2.38[3][4]
Compound F (4-fluorophenyl substituted)P3HR1 (Burkitt's lymphoma)Cytotoxicity Assay1.00[3][4]
In Vivo Efficacy Correlation

Similar to the anti-inflammatory counterparts, a significant knowledge gap exists regarding the in vivo anticancer efficacy of these cytotoxic this compound-2,3-dione 3-thiosemicarbazone derivatives. The promising in vitro cytotoxic profiles warrant further investigation in relevant animal models of cancer to determine if this activity translates to a therapeutic effect in a whole organism. Without such studies, the potential of these compounds as viable anticancer drug candidates remains speculative.

Experimental Protocols

IL-1R Inhibition Assay (In Vitro)

The inhibitory effects of the 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives on the IL-1 receptor (IL-1R) were evaluated through in vitro studies.[1][2] While the specific details of the assay are proprietary to the cited research, a general workflow for such an assay is as follows:

cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection & Analysis plate Prepare 96-well plate with IL-1R coated wells add_compounds Add test compounds to wells plate->add_compounds compounds Serially dilute test compounds compounds->add_compounds ligand Prepare labeled IL-1β ligand solution add_ligand Add labeled IL-1β to wells ligand->add_ligand add_compounds->add_ligand incubate Incubate at room temperature add_ligand->incubate wash Wash wells to remove unbound ligand incubate->wash read Read signal (e.g., fluorescence, luminescence) wash->read analyze Calculate IC50 values read->analyze cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis seed Seed cancer cells in 96-well plates incubate_24h Incubate for 24 hours seed->incubate_24h treat Treat cells with compounds incubate_24h->treat prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->treat incubate_48h Incubate for 48-72 hours treat->incubate_48h add_mtt Add MTT reagent to each well incubate_48h->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs calculate_viability Calculate percentage of cell viability read_abs->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 IL1 IL-1β IL1R IL-1 Receptor (IL-1R) IL1->IL1R MyD88 MyD88 IL1R->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Inhibitor 5-(Trifluoromethoxy)- 1H-indole Compound Inhibitor->IL1R

References

Head-to-Head Comparison: 5-(Trifluoromethoxy)-1H-indole Derivatives Versus Known Inhibitors in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of novel 5-(Trifluoromethoxy)-1H-indole derivatives against established inhibitors in the fields of inflammation and oncology. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate an objective evaluation of these compounds.

Data Presentation: Inhibitory Activity Comparison

The inhibitory activities of this compound derivatives are compared with known inhibitors targeting the Interleukin-1 Receptor (IL-1R) and specific cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to quantify the potency of these compounds.

Compound/DrugTargetCell LineAssay TypeIC50 (µM)
This compound Derivatives
Compound 78IL-1R-IL-1R Dependent Response0.01
Compound 81IL-1R-IL-1R Dependent Response0.02
4-bromophenyl derivativeBurkitt's lymphomaP3HR1Cytotoxicity Assay0.89 - 1.80
Known IL-1R Inhibitors
AnakinraIL-1R1-Competitive Binding~0.0016
DiacereinIL-1β productionSynovial TissueIL-1β Secretion AssayPotent Inhibition
Known Anticancer Agents
RituximabCD20P3HR1 (Burkitt's lymphoma)Cytotoxicity AssayVaries with conditions
ImatinibBCR-ABLK562 (Chronic Myelogenous Leukemia)MTT Assay~0.183 - 0.35

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

IL-1R Competitive Binding Assay

This protocol is designed to determine the ability of a test compound to compete with a known ligand for binding to the Interleukin-1 Receptor (IL-1R1).

Materials:

  • Recombinant human IL-1R1

  • Biotinylated IL-1β (ligand)

  • 96-well microplate pre-coated with streptavidin

  • Test compounds (this compound derivatives, Anakinra)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-human IgG antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the known inhibitor, Anakinra.

  • Add 100 µL of biotinylated IL-1β to each well of the streptavidin-coated microplate and incubate for 1 hour at room temperature to allow binding.

  • Wash the plate three times with wash buffer to remove unbound IL-1β.

  • Add 50 µL of the test compound dilutions or Anakinra to the respective wells.

  • Add 50 µL of recombinant human IL-1R1 to each well and incubate for 2 hours at room temperature with gentle shaking.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of HRP-conjugated anti-human IgG antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Add 50 µL of stop solution to each well to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

MTT Cytotoxicity Assay

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., P3HR1, K562)

  • Complete cell culture medium

  • Test compounds (this compound derivatives, Rituximab, Imatinib)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Add 100 µL of the compound dilutions to the respective wells. For untreated control wells, add 100 µL of complete medium.

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently to ensure complete solubilization.

  • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caspase-3 Immunohistochemical Staining

This protocol details the detection of activated caspase-3, a key marker of apoptosis, in tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., PBS with 5% normal goat serum)

  • Primary antibody: Rabbit anti-cleaved caspase-3

  • HRP-conjugated goat anti-rabbit secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution and heat in a water bath or pressure cooker according to the manufacturer's instructions.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[1]

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-cleaved caspase-3 antibody overnight at 4°C in a humidified chamber.[1]

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash slides with PBS (3 x 5 minutes).

    • Apply DAB substrate and incubate until the desired brown staining intensity is reached.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 20-30 seconds.[1]

    • Rinse with tap water.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope to assess the presence and localization of activated caspase-3.

Mandatory Visualization

IL-1 Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the binding of Interleukin-1 (IL-1) to its receptor (IL-1R1), leading to the activation of downstream inflammatory pathways.

IL1_Signaling_Pathway cluster_receptor Receptor Complex cluster_cytosol Cytosolic Signaling cluster_nucleus Nuclear Events IL1 IL-1α / IL-1β IL1R1 IL-1R1 IL1->IL1R1 Binds MyD88 MyD88 IL1R1->MyD88 Recruits IL1RAP IL-1RAcP IL1RAP->MyD88 IRAK IRAKs MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Activates MAPK MAPK (p38, JNK) TAK1->MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Anakinra Anakinra (IL-1R Antagonist) Anakinra->IL1R1 Blocks Binding Diacerein Diacerein (Inhibits IL-1 Production) Diacerein->IL1 Inhibits Production

Caption: IL-1 signaling pathway and points of inhibition.

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram outlines the key steps involved in determining the cytotoxic effects of a compound using the MTT assay.

MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 AddCompound Add Serial Dilutions of Test Compound Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer Read Read Absorbance (570 nm) AddSolubilizer->Read Analyze Calculate % Viability and IC50 Read->Analyze End End Analyze->End

References

Evaluating the Selectivity of 5-(Trifluoromethoxy)-1H-indole Derivatives for Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of derivatives of 5-(Trifluoromethoxy)-1H-indole for their target proteins. While the parent compound, this compound, is primarily a synthetic intermediate, its derivatives have shown significant biological activity, particularly as inhibitors of the Interleukin-1 Receptor (IL-1R). This guide will focus on the selectivity of these derivatives in comparison to established IL-1R inhibitors.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a trifluoromethoxy group at the 5-position can significantly alter the physicochemical properties of the indole ring, influencing its binding affinity and selectivity for protein targets. This guide examines derivatives of this compound that have been investigated for their therapeutic potential.

Target Profile: Interleukin-1 Receptor (IL-1R)

A key biological target identified for derivatives of this compound is the Interleukin-1 Receptor (IL-1R). IL-1R is a critical component of the inflammatory signaling pathway. Dysregulation of IL-1 signaling is implicated in a variety of autoimmune and inflammatory diseases. As such, inhibitors of IL-1R are of significant therapeutic interest.

Comparative Selectivity Data

The following table summarizes the in vitro potency of 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives against the IL-1 receptor, compared with well-established biological drugs that also target the IL-1 pathway.

Compound/DrugTarget(s)Mechanism of ActionIC50 / Binding Affinity
Compound 78 IL-1RSmall molecule inhibitor0.01 µM[1]
Compound 81 IL-1RSmall molecule inhibitor0.02 µM[1]
Compound 65 IL-1RSmall molecule inhibitor0.07 µM[1]
Compound 52 IL-1RSmall molecule inhibitor0.09 µM[1]
Anakinra (Kineret®) IL-1R1Recombinant human IL-1 receptor antagonistCompetitively inhibits IL-1α and IL-1β binding[2][3][4]
Rilonacept (Arcalyst®) IL-1α, IL-1βDimeric fusion protein (IL-1R1 and IL-1RAcP extracellular domains fused to IgG1 Fc) that acts as a soluble decoy receptor[5][6][7]Binds and neutralizes IL-1α and IL-1β[5]
Canakinumab (Ilaris®) IL-1βHuman monoclonal antibodyBinds specifically to IL-1β, preventing its interaction with IL-1R[1][8][9]

Experimental Protocols

To evaluate the selectivity of compounds for the IL-1 receptor, a variety of in vitro and cell-based assays can be employed. Below are detailed methodologies for key experiments.

Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled ligand for binding to the IL-1 receptor.

Protocol:

  • Receptor Preparation: Isolate cell membranes expressing the IL-1 receptor from a suitable cell line (e.g., HEK293 cells overexpressing IL-1R1).

  • Ligand: Use a high-affinity radiolabeled ligand, such as [¹²⁵I]IL-1α or [¹²⁵I]IL-1β.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Incubation: In a 96-well plate, incubate the receptor preparation with the radiolabeled ligand and varying concentrations of the test compound.

  • Separation: Separate bound from free ligand by rapid filtration through a glass fiber filter.

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

Cell-Based Reporter Assay

This assay measures the functional consequence of IL-1 receptor inhibition by quantifying the activity of a downstream reporter gene.

Protocol:

  • Cell Line: Use a cell line that stably expresses the IL-1 receptor and a reporter construct, such as a luciferase or secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB promoter (e.g., HEK-Blue™ IL-1R cells).[10]

  • Cell Plating: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified pre-incubation period.

  • Stimulation: Stimulate the cells with a known concentration of IL-1β to activate the signaling pathway.

  • Incubation: Incubate the cells for a sufficient time to allow for reporter gene expression (e.g., 6-24 hours).

  • Detection: Measure the reporter gene activity using a luminometer or spectrophotometer, depending on the reporter system.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in the IL-1β-induced reporter signal.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be used to measure the inhibition of IL-1-induced downstream cytokine production.

Protocol:

  • Cell Culture: Culture cells that produce a downstream cytokine (e.g., IL-6 or IL-8) in response to IL-1 stimulation (e.g., primary human fibroblasts or an appropriate cell line).

  • Compound Treatment and Stimulation: Pre-incubate the cells with different concentrations of the test compound, followed by stimulation with IL-1β.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • ELISA: Use a commercial ELISA kit to quantify the concentration of the downstream cytokine in the supernatant according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value, representing the concentration of the test compound that inhibits 50% of the IL-1β-induced cytokine production.

Visualizing Key Concepts

To further illustrate the context of this comparative guide, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Selectivity Profiling A Compound Synthesis (this compound derivative) B Primary Screening (e.g., IL-1R Binding Assay) A->B C Hit Confirmation & Potency (Cell-Based Reporter Assay) B->C D Selectivity Profiling (Panel of related receptors/kinases) C->D E Lead Optimization D->E

Caption: A typical experimental workflow for identifying and characterizing the selectivity of a novel compound.

G cluster_pathway Simplified IL-1 Signaling Pathway IL1 IL-1α / IL-1β IL1R IL-1 Receptor (IL-1R1) IL1->IL1R MyD88 MyD88 IL1R->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Inflammation Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) NFkB->Inflammation Inhibitor 5-TFM-Indole Derivative Anakinra Inhibitor->IL1R

Caption: Simplified signaling cascade initiated by IL-1 binding to its receptor, leading to inflammation.

G cluster_comparison Comparative Logic for IL-1R Inhibitors Indole 5-TFM-Indole Derivatives + Small Molecule + Cell Permeable (potential) - Off-target effects to be determined Anakinra Anakinra + High Specificity - Short half-life - Injection Indole->Anakinra Different Modality Biologics Rilonacept/Canakinumab + High Specificity + Long half-life - Large Molecule - Injection Indole->Biologics Different Modality Anakinra->Biologics Similar Modality (Biologics)

Caption: A logical comparison of the characteristics of small molecule inhibitors versus biological drugs for IL-1R.

Conclusion

Derivatives of this compound represent a promising class of small molecule inhibitors of the IL-1 receptor with potent in vitro activity. Their small molecule nature may offer advantages in terms of oral bioavailability and cell permeability compared to the established biologic IL-1R inhibitors. However, a comprehensive selectivity profile against a broad panel of kinases and other receptors is necessary to fully evaluate their therapeutic potential and risk of off-target effects. The experimental protocols outlined in this guide provide a framework for conducting such a thorough selectivity assessment.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated Indole Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding how fluorination impacts the pharmacokinetic profiles of indole-based compounds.

The strategic incorporation of fluorine into indole-containing molecules is a widely utilized strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties. The unique physicochemical characteristics of the fluorine atom, including its high electronegativity and the strength of the carbon-fluorine bond, can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the pharmacokinetic properties of fluorinated indoles versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

Enhanced Metabolic Stability of Fluorinated Indoles

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[1][2] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively block or slow down oxidative metabolism, which often leads to a longer half-life and improved bioavailability.[2][3]

In Vitro Metabolic Stability Data

The following table summarizes in vitro data from a preclinical study that directly compares the metabolic stability of a non-fluorinated indole analog with its fluorinated counterparts in mouse liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1][2]

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/mg)Data Source
UT-155Non-fluorinated indole12.35-[1]
32a4-Fluoro-indazole analog of UT-15513.29-[1]
32cCF3-substituted indazole analog of UT-15553.711.29[1]

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes. While direct comparison of absolute values across different studies should be made with caution, the trend of increased stability with fluorination within this study is evident.

Comparative Pharmacokinetic Profiles

While direct head-to-head in vivo comparisons of a wide range of fluorinated and non-fluorinated indole pairs are not always available in the public domain, we can analyze case studies to understand the impact of fluorination. Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is a well-characterized fluorinated indole derivative.

ParameterFluvoxamine (Fluorinated Indole)General Non-Fluorinated Indoles
Bioavailability ~50% (due to first-pass metabolism)[4]Highly variable, often lower due to extensive first-pass metabolism.
Time to Peak (Tmax) 2-8 hours[4]Variable, dependent on specific structure and formulation.
Plasma Protein Binding ~77%[4]Generally high.
Elimination Half-Life (t½) ~15-20 hours (single dose)[4]Typically shorter, but can vary significantly.
Metabolism Extensive hepatic oxidation (primarily by CYP2D6 and CYP1A2)[4]Primarily hepatic oxidation by various CYP enzymes.
Excretion Predominantly renal as metabolites (<4% unchanged)[4]Primarily renal as metabolites.

Studies have also shown that fluorination can have a dramatic, beneficial influence on oral absorption and bioavailability.[3][5][6] For instance, a 6-fluoroindazole derivative demonstrated a significantly increased oral bioavailability of 61%.[7]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical in vitro assay to determine the metabolic stability of a compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system. Prepare the reaction termination solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm the microsomal incubation medium to 37°C.

    • Add the test compound to the incubation medium at a final concentration typically in the low micromolar range.

    • Initiate the metabolic reaction by adding the pre-warmed liver microsomes.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately add the aliquot to the reaction termination solution to stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting an in vivo pharmacokinetic study.

Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, bioavailability) of a test compound in rats.

Materials:

  • Test compound

  • Vehicle for dosing (e.g., saline, PEG400)

  • Sprague-Dawley rats

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., heparinized tubes, centrifuge)

  • Analytical equipment for sample analysis (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate rats to the facility for at least one week before the study, with access to standard food and water.

  • Dosing:

    • Fast the rats overnight prior to dosing, with free access to water.

    • Administer the test compound at a specific dose via the desired route (e.g., oral gavage for oral administration, intravenous injection via the tail vein for IV administration).

  • Blood Sampling:

    • Collect blood samples (approximately 250 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into heparinized tubes.[8]

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 3,400 rpm for 5 minutes at 4°C) to separate the plasma.[8]

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.[8]

    • Determine the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) directly from the data.

    • Calculate the area under the plasma concentration-time curve (AUC) using the log-linear trapezoidal rule.[8]

    • If both oral and IV data are available, calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Visualizing Metabolic Pathways and Experimental Workflows

CYP450_Metabolism_of_Indoles cluster_0 CYP450-Mediated Oxidation Indole Indole CYP_Enzymes CYP450 Enzymes (e.g., CYP2A6, CYP2E1) Indole->CYP_Enzymes Metabolism Fluorinated_Indole Fluorinated Indole (at metabolic hotspot) Fluorinated_Indole->CYP_Enzymes Interaction Oxidized_Products Oxidized Products (e.g., Indoxyl, Oxindole) CYP_Enzymes->Oxidized_Products Blocked_Metabolism Metabolism Blocked or Slowed CYP_Enzymes->Blocked_Metabolism In_Vitro_Metabolic_Stability_Workflow A Prepare Reagents (Compound, Microsomes, NADPH) B Incubate at 37°C A->B C Sample at Time Points (0, 5, 15, 30, 60 min) B->C D Terminate Reaction (Acetonitrile + Internal Std.) C->D E Centrifuge to Precipitate Protein D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate t½ and CLint F->G In_Vivo_PK_Study_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase A Acclimatize Rats B Fast Overnight A->B C Administer Compound (Oral or IV) B->C D Serial Blood Sampling C->D E Separate Plasma (Centrifugation) D->E F Store Plasma at -80°C E->F G Analyze Samples by LC-MS/MS F->G H Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) G->H

References

Replicating Bioactivity of 5-(Trifluoromethoxy)-1H-indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the published bioactivity of derivatives of 5-(Trifluoromethoxy)-1H-indole, focusing on their anti-inflammatory and cytotoxic effects. The information is intended for researchers, scientists, and drug development professionals interested in replicating or building upon these findings.

Quantitative Bioactivity Data

The following table summarizes the reported bioactivity of various this compound derivatives from published studies.

Compound ClassDerivativeTarget/AssayCell LineReported IC50Reference
5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives Compound 52IL-1 Receptor Inhibition-0.09 µM[1]
Compound 65IL-1 Receptor Inhibition-0.07 µM[1]
Compound 78IL-1 Receptor Inhibition-0.01 µM[1]
Compound 81IL-1 Receptor Inhibition-0.02 µM[1]
This compound-2,3-dione 3-Thiosemicarbazones Compound Series (A-L)CytotoxicityLymphoma Cells0.89-1.80 µM[2][3]
4-bromophenyl substituted (Compound I)CytotoxicityP3HR10.96 µM[2][3]
4-bromophenyl substituted (Compound I)CytotoxicityP3HR1 Vin-resistant0.89 µM[2][3]
Cyclohexyl substituted (Compound D)CytotoxicityK5622.38 µM[2][3]
Benzyl substituted (Compound E)CytotoxicityK5622.38 µM[2][3]
Allyl substituted (Compound C)CytotoxicityMultiple Cell Lines1.13-2.21 µM[2][3]
4-Fluorophenyl substituted (Compound F)CytotoxicityMultiple Cell Lines (except K562)1.00-2.41 µM[2][3]
Allyl substituted (Compound C)CytotoxicityHL-601.13 µM[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature concerning the bioactivity of this compound derivatives.

IL-1 Receptor (IL-1R) Inhibition Assay

This protocol is a representative method for determining the inhibitory effect of compounds on the IL-1 receptor.

Objective: To quantify the inhibition of IL-1 receptor signaling by 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives.

Materials:

  • HEK293 cells stably expressing the IL-1 receptor (or other suitable cell line)

  • Recombinant human IL-1β

  • Test compounds (5-fluoro/(trifluoromethoxy)-2-indolinone derivatives)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer

  • NF-κB reporter system (e.g., luciferase or SEAP)

  • Lysis buffer

  • Substrate for reporter enzyme

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the IL-1R expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the respective wells and incubate for a specified pre-treatment time (e.g., 1 hour).

  • IL-1β Stimulation: Add a fixed concentration of recombinant human IL-1β to the wells to stimulate the IL-1R pathway.

  • Incubation: Incubate the plate for a period sufficient to induce the reporter gene expression (e.g., 6-24 hours).

  • Cell Lysis: Aspirate the medium and add lysis buffer to each well.

  • Reporter Assay: Measure the reporter enzyme activity (e.g., luminescence for luciferase, absorbance for SEAP) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (IL-1β stimulation without inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for IL-1R Inhibition Assay

G A Seed IL-1R expressing cells in 96-well plate B Add serial dilutions of test compounds A->B C Stimulate with recombinant IL-1β B->C D Incubate for reporter gene expression C->D E Lyse cells D->E F Measure reporter enzyme activity E->F G Calculate IC50 values F->G

Caption: Workflow for IL-1R Inhibition Assay.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the cytotoxic effects of this compound-2,3-dione 3-thiosemicarbazone derivatives on leukemia and lymphoma cell lines.[2][3]

Objective: To determine the concentration at which the test compounds inhibit cell growth by 50% (IC50).

Materials:

  • Leukemia/lymphoma cell lines (e.g., K562, P3HR1, HL60)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (this compound-2,3-dione 3-thiosemicarbazone derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density.

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the control. Determine the IC50 values from the dose-response curves.

Experimental Workflow for Cytotoxicity Assay

G A Seed cancer cells in 96-well plate B Add various concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Determine IC50 values F->G

Caption: Workflow for MTT Cytotoxicity Assay.

Signaling Pathways

IL-1 Receptor Signaling Pathway

The 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives have been shown to inhibit the IL-1 receptor. The binding of IL-1 to its receptor (IL-1R) initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and subsequent expression of pro-inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL1 IL-1 IL1R IL-1R IL1->IL1R MyD88 MyD88 IL1R->MyD88 Compound 5-(Trifluoromethoxy) -1H-indole derivative Compound->IL1R IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes

Caption: IL-1 Receptor Signaling Pathway Inhibition.

Caspase-3 Mediated Apoptosis

The cytotoxic effects of this compound-2,3-dione 3-thiosemicarbazone derivatives are associated with the induction of apoptosis, a process in which caspase-3 is a key executioner enzyme.

G Compound 5-(Trifluoromethoxy) -1H-indole derivative Stress Cellular Stress Compound->Stress Casp9 Caspase-9 (Initiator) Stress->Casp9 Casp8 Caspase-8 (Initiator) Stress->Casp8 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Casp8->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase-3 Mediated Apoptosis Pathway.

References

Safety Operating Guide

Proper Disposal of 5-(Trifluoromethoxy)-1H-indole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. 5-(Trifluoromethoxy)-1H-indole, a fluorinated heterocyclic compound, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. According to safety data sheets for this compound and similar structures, the primary hazards include:

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]

The trifluoromethoxy group is known for its high chemical and metabolic stability, which suggests the compound is persistent.[5][6] Therefore, it must be treated as hazardous waste and should not be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment should be worn:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn. Ensure skin is not exposed.
Respiratory Protection If handling outside a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. The trifluoromethoxy group is generally stable, but indole itself can be reactive.[5][6][7]

2. Container Selection and Labeling:

  • Solid Waste: Place solid this compound and contaminated dry lab supplies into a designated, leak-proof, and sealable hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Liquid Waste: If this compound is in a solution, use a compatible, leak-proof, and sealable liquid waste container.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label should include:

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The date the waste was first added to the container

    • The associated hazards (e.g., "Irritant")

    • The name of the principal investigator or lab manager

3. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Keep the container closed at all times except when adding waste.

4. Arranging for Disposal:

  • Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 days), arrange for its collection by a licensed hazardous waste disposal service.[1][3]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request system or contacting the Environmental Health and Safety (EHS) office.

  • Do not attempt to treat or neutralize the chemical waste yourself.

5. Spill and Emergency Procedures:

  • In case of a spill, evacuate the immediate area and alert your supervisor and EHS office.

  • If trained and equipped, you may clean up small spills by:

    • Wearing appropriate PPE.

    • Covering the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweeping or scooping the absorbed material into a hazardous waste container.

    • Cleaning the spill area with a suitable solvent, and collecting the cleaning materials as hazardous waste.

  • For larger spills, await the arrival of trained emergency personnel.

Disposal Workflow Diagram

G Disposal Workflow for this compound A Identify Waste (Solid, Liquid, Contaminated Materials) B Select & Label Container (Compatible, Leak-proof, 'Hazardous Waste' Tag) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->C Safety First D Transfer Waste to Container B->D C->D E Store in Satellite Accumulation Area (Sealed, Ventilated, Segregated) D->E F Request Waste Pickup (Contact EHS or Licensed Disposal Service) E->F G Waste Collected for Proper Disposal F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.